4-Diphenylmethoxypiperidine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-benzhydryloxypiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO.ClH/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)20-17-11-13-19-14-12-17;/h1-10,17-19H,11-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXROHDYGZFFVMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00983824 | |
| Record name | 4-(Diphenylmethoxy)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00983824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65214-86-0 | |
| Record name | Piperidine, 4-(diphenylmethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65214-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Diphenylmethoxy)piperidinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065214860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Diphenylmethoxy)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00983824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(diphenylmethoxy)piperidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
4-Diphenylmethoxypiperidine hydrochloride mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 4-Diphenylmethoxypiperidine Hydrochloride
Abstract
This compound, clinically known as Diphenylpyraline hydrochloride, is a first-generation antihistamine with a complex pharmacological profile.[1] While its primary therapeutic application is in the management of allergic conditions, stemming from its potent antagonism of the histamine H1 receptor, it also exhibits significant activity as a dopamine reuptake inhibitor.[1][2][3][4] This dual mechanism of action confers a unique set of properties upon the molecule, including both anti-allergic and psychostimulant effects.[4][5] This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning these actions, synthesizes key quantitative data, and presents detailed experimental protocols for the characterization of this compound. The intended audience for this document includes researchers, pharmacologists, and drug development professionals seeking a detailed understanding of this compound's interactions with its molecular targets.
Introduction
This compound (Figure 1), hereafter referred to as Diphenylpyraline (DPP), belongs to the diphenylpiperidine class of compounds.[1] Historically, it has been utilized for the symptomatic relief of allergic rhinitis, hay fever, and pruritic skin disorders.[2] Its classification as a first-generation antihistamine is attributed to its ability to cross the blood-brain barrier, leading to central nervous system effects such as sedation, a common characteristic of this drug class.[6] However, further investigation has revealed that DPP also functions as a competitive inhibitor of the dopamine transporter (DAT), a mechanism it shares with psychostimulants like cocaine.[4][7] This guide will dissect these two primary pharmacological activities, providing a granular view of the compound's molecular interactions and their downstream physiological consequences.
Chemical Structure:
-
IUPAC Name: 4-benzhydryloxy-1-methylpiperidine;hydrochloride[8]
-
CAS Number: 147-20-6[1]
-
Molecular Formula: C19H24ClNO[8]
-
Molecular Weight: 317.9 g/mol [8]
Primary Mechanism of Action: Histamine H1 Receptor Antagonism
The therapeutic efficacy of DPP in allergic conditions is a direct result of its interaction with the histamine H1 receptor (H1R), a G-protein coupled receptor (GPCR).[5][9]
Role of Histamine and the H1 Receptor
In an allergic response, histamine is released from mast cells and basophils. Its binding to H1 receptors on endothelial and smooth muscle cells triggers a signaling cascade that results in the classic symptoms of allergy: vasodilation, increased capillary permeability, itching, and smooth muscle contraction.[5]
H1 Receptor Blockade by Diphenylpyraline
DPP acts as a potent antagonist at the H1 receptor.[2] It competitively binds to the receptor, preventing histamine from activating it.[5] Like many first-generation antihistamines, it is technically an inverse agonist, meaning it stabilizes the receptor in an inactive conformation, reducing its basal activity even in the absence of histamine.[6] This blockade effectively mitigates the downstream effects of histamine release, providing relief from allergic symptoms.[5] Additionally, DPP possesses anticholinergic (antimuscarinic) properties, which contribute to the drying of mucous membranes and can be beneficial in treating a runny nose (rhinorrhea).[3][5]
Caption: Mechanism of Histamine H1 Receptor Antagonism by Diphenylpyraline (DPP).
Secondary Mechanism of Action: Dopamine Transporter Inhibition
Beyond its antihistaminergic effects, DPP exhibits significant activity within the central nervous system by inhibiting the dopamine transporter (DAT).[1][7]
The Role of the Dopamine Transporter
The DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a critical process for terminating dopaminergic signaling.[10] By controlling the concentration and duration of dopamine in the synapse, DAT plays a key role in regulating mood, motivation, and motor control.
Competitive Inhibition of DAT by Diphenylpyraline
DPP acts as a competitive inhibitor at the DAT.[4] Voltammetry studies in mouse nucleus accumbens slices have shown that DPP (10 µM) significantly inhibits dopamine uptake by increasing the apparent Km for dopamine without changing the Vmax, a hallmark of competitive inhibition.[4] This blockade of dopamine reuptake leads to an elevation of extracellular dopamine levels.[2] In vivo microdialysis experiments have demonstrated that intraperitoneal administration of DPP (5 mg/kg) can increase dopamine levels in the mouse nucleus accumbens by approximately 200%, an effect comparable to that of cocaine.[4] This neurochemical change underlies the observed psychostimulant properties of DPP, such as induced locomotor activation in mice.[2][4]
Caption: Mechanism of Dopamine Transporter (DAT) Inhibition by Diphenylpyraline (DPP).
Pharmacological Profile Summary
The dual action of DPP necessitates a quantitative understanding of its affinity for both targets. While specific Ki values for DPP are not as widely published as for more selective research compounds, its activity profile can be summarized from available data and analogous compounds.
| Target | Parameter | Value | Implication | Reference |
| Histamine H1 Receptor | Activity | Potent Antagonist | Primary anti-allergic effect | [2] |
| Dopamine Transporter (DAT) | IC50 (Uptake Inhibition) | Micromolar range (e.g., 10 µM shows marked inhibition) | Psychostimulant properties | [2][4] |
| Muscarinic Receptors | Activity | Anticholinergic effects | Side effects (dry mouth, sedation) | [3][5] |
Experimental Methodologies
To empirically determine the mechanistic properties of DPP, specific in vitro and in vivo assays are required. The following protocols represent industry-standard, self-validating methodologies for characterizing compounds with similar dual-action profiles.
Protocol 1: In Vitro Histamine H1 Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of Diphenylpyraline for the human histamine H1 receptor.
-
Causality: This assay directly measures the physical interaction between the test compound and the receptor. By competing against a radiolabeled ligand with known affinity, we can calculate the affinity of the unlabeled test compound. This is the foundational experiment to confirm a compound's potency at its intended target.
Step-by-Step Methodology:
-
Preparation of Membranes: Use a stable cell line (e.g., HEK293) expressing the human H1 receptor. Homogenize cells in an ice-cold binding buffer (e.g., 50 mM Na2HPO4/KH2PO4, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.[11]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand ([3H]mepyramine, a standard H1R antagonist), and varying concentrations of the test compound (Diphenylpyraline).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.[11]
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes. Wash the filters quickly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[11]
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-radioactive H1R antagonist. Specific binding is calculated by subtracting non-specific from total binding. The IC50 (concentration of DPP that inhibits 50% of specific [3H]mepyramine binding) is determined using non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
Caption: Experimental Workflow for an H1 Receptor Radioligand Binding Assay.
Protocol 2: In Vitro Synaptosomal Dopamine Uptake Assay
-
Objective: To determine the functional potency (IC50) of Diphenylpyraline in inhibiting the dopamine transporter.
-
Causality: This is a functional assay that measures the direct consequence of DAT binding—the inhibition of dopamine transport. It provides a more physiologically relevant measure of a compound's effect on the transporter's activity compared to a simple binding assay.
Step-by-Step Methodology:
-
Preparation of Synaptosomes: Isolate synaptosomes (resealed nerve terminals) from a dopamine-rich brain region (e.g., striatum) of a rodent. This is done through differential centrifugation of brain homogenates.
-
Assay Setup: Pre-incubate aliquots of the synaptosomal preparation in a physiological buffer with varying concentrations of Diphenylpyraline at 37°C.
-
Initiation of Uptake: Initiate the uptake reaction by adding a low concentration of radiolabeled dopamine ([3H]DA).
-
Termination of Uptake: After a short incubation period (typically a few minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]DA.
-
Quantification: Measure the radioactivity trapped within the synaptosomes (on the filters) using a scintillation counter.
-
Data Analysis: Non-specific uptake is determined by running a parallel experiment at 4°C or in the presence of a saturating concentration of a known potent DAT inhibitor (e.g., GBR 12909). Specific uptake is calculated by subtracting this value. Plot the percent inhibition of specific uptake against the concentration of DPP to determine the IC50 value via non-linear regression.
Conclusion
This compound is a pharmacologically complex agent with two distinct, well-defined mechanisms of action. Its primary role as a histamine H1 receptor antagonist forms the basis of its clinical use in allergology.[5][9] Concurrently, its ability to competitively inhibit the dopamine transporter provides a clear neurochemical basis for its observed psychostimulant effects.[4] This dual profile underscores the importance of comprehensive pharmacological characterization in drug development. For researchers investigating DAT inhibitors or H1 antagonists, DPP can serve as an interesting tool, but its lack of selectivity must be considered when interpreting experimental results. Future research could focus on developing analogs of DPP that selectively target one of these pathways to refine its therapeutic potential and minimize off-target effects.
References
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Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493-504.
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MedChemExpress. (n.d.). Diphenylpyraline hydrochloride. Retrieved from
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PubMed. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. Retrieved from
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PubMed. (2007). Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). Retrieved from
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BenchChem. (n.d.). Vanoxerine (GBR-12909): An In-Depth Technical Guide on its Mechanism of Action. Retrieved from
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Chemdiv. (n.d.). Compound Diphenylpyraline hydrochloride. Retrieved from
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Tocris Bioscience. (2018). GBR 12909 dihydrochloride. Retrieved from
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PubMed. (1991). Amphoteric Drugs. I. Synthesis and Antiallergic Activity of [4-(diphenylmethoxy)piperidino]-, [4-(diphenylmethyl)piperazinyl]- And [4-(diphenylmethylene)piperidino]alkanoic Acid Derivatives. Retrieved from
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National Institutes of Health. (n.d.). Histamine H1 Antagonists. MeSH. Retrieved from
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PubMed. (1996). Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment. Retrieved from
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LGC Standards. (n.d.). 4-(Diphenylmethoxy)piperidine Hydrochloride. Retrieved from
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Lapa, G. B., Mathews, T. A., Harp, J., Budygin, E. A., & Jones, S. R. (2005). Diphenylpyraline, a histamine H1 receptor antagonist, has psychostimulant properties. European Journal of Pharmacology, 506(3), 237-240. Retrieved from
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Wikipedia. (n.d.). H1 antagonist. Retrieved from
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National Institutes of Health. (2020). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. PMC. Retrieved from
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Patsnap Synapse. (2024). What is Diphenylpyraline Hydrochloride used for? Retrieved from
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An In-Depth Technical Guide to the Pharmacological Profile of 4-Diphenylmethoxypiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the pharmacological properties of 4-Diphenylmethoxypiperidine hydrochloride, a compound also widely known as Diphenylpyraline hydrochloride. This document synthesizes preclinical and clinical data to offer an in-depth understanding of its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical applications, tailored for professionals in the fields of pharmacology and drug development.
Introduction: A First-Generation Antihistamine with a Unique Dual Action
This compound is a first-generation antihistamine that has been utilized for the symptomatic relief of allergic conditions such as allergic rhinitis and urticaria[1][2]. Structurally, it belongs to the diphenylpiperidine class of compounds[3]. Beyond its well-established role as a histamine H1 receptor antagonist, it exhibits a notable secondary pharmacological activity as a dopamine transporter inhibitor, which confers psychostimulant properties[4][5][6][7][8][9]. This dual mechanism of action distinguishes it from many other antihistamines and has been a subject of scientific investigation. The compound is readily absorbed after oral administration and undergoes hepatic metabolism[10].
Mechanism of Action: A Tale of Two Targets
The pharmacological effects of this compound are primarily mediated through its interaction with two distinct molecular targets: the histamine H1 receptor and the dopamine transporter (DAT).
Histamine H1 Receptor Antagonism
As a first-generation antihistamine, this compound competitively and reversibly binds to histamine H1 receptors on effector cells[11]. This action blocks the effects of histamine, a key mediator in allergic reactions, thereby alleviating symptoms such as sneezing, itching, and increased vascular permeability[1][10].
Dopamine Transporter Inhibition
A significant aspect of this compound's pharmacological profile is its ability to inhibit the dopamine transporter (DAT)[4][6][7][8][9]. By blocking DAT, it increases the extracellular concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. This mechanism is responsible for its observed psychostimulant effects, including increased locomotor activity[4][7][8][9].
Figure 1: Dual mechanism of action of this compound.
Pharmacodynamics: Receptor Binding Profile and Functional Effects
The pharmacodynamic properties of this compound are characterized by its binding affinities for various receptors and its functional impact on cellular and physiological processes.
Receptor Binding Affinities
The compound's affinity for different receptors dictates its therapeutic effects and potential side effects. The available data on its binding affinities are summarized below.
| Receptor/Transporter | Ligand | Ki (nM) | IC50 (nM) | Species | Reference |
| Histamine H1 Receptor | Diphenylpyraline | 8.08 (pKi 8.08) | Human | [12] | |
| Dopamine Transporter (DAT) | Diphenylpyraline | 6.38 (pIC50 6.38) | Human | [12] | |
| Muscarinic M1 Receptor | Diphenylpyraline | 7.70 (pKi 7.70) | Human | [12] | |
| Muscarinic Receptors (general) | Diphenylpyraline | 5.0 - 38 | Bovine | [13] |
Note: pKi and pIC50 values from DrugCentral have been converted to Ki and IC50 for consistency. A lower Ki or IC50 value indicates a higher binding affinity.
The data indicates a high affinity for the histamine H1 receptor, consistent with its primary therapeutic use. Notably, it also demonstrates significant affinity for the muscarinic M1 receptor, which is characteristic of first-generation antihistamines and contributes to their anticholinergic side effects[1][10]. The compound's potent inhibition of the dopamine transporter underscores its psychostimulant properties[4][6][7][8][9].
Preclinical Functional Studies
In vitro and in vivo preclinical studies have further elucidated the functional consequences of its receptor interactions.
-
Dopamine Uptake Inhibition: In mouse nucleus accumbens slices, 10 μM of Diphenylpyraline hydrochloride markedly inhibited dopamine uptake[9]. This competitive inhibition of the dopamine transporter leads to a significant increase in extracellular dopamine levels, approximately 200% following a 5 mg/kg intraperitoneal injection in mice[8].
-
Locomotor Activity: Consistent with its effects on dopamine levels, Diphenylpyraline hydrochloride induces locomotor activation in mice at doses of 5 and 10 mg/kg, with effects comparable to those of cocaine[8].
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile of this compound is characterized by good oral absorption and a long elimination half-life.
| Parameter | Value | Species | Reference |
| Absorption | Well absorbed after oral administration. | Human | [14] |
| Protein Binding | > 99% (in human serum albumin) | Human | [14] |
| Metabolism | Hepatic | Human | [10] |
| Elimination Half-life (t1/2) | 24–40 hours | Human | [3] |
The long half-life suggests the potential for a prolonged duration of action. The high protein binding may influence its distribution and potential for drug-drug interactions. While hepatic metabolism is indicated, specific cytochrome P450 (CYP) isozymes involved in its metabolism have not been definitively identified in the available literature. For the structurally related first-generation antihistamine diphenhydramine, CYP2D6 is a major metabolizing enzyme, with contributions from CYP1A2, CYP2C9, and CYP2C19[15].
Figure 2: Overview of the pharmacokinetic pathway of this compound.
Clinical Efficacy and Safety
Allergic and Vasomotor Rhinitis
A double-blind, placebo-controlled clinical study involving 63 patients with allergic and vasomotor rhinitis demonstrated the efficacy of Diphenylpyraline (Lergobine®)[10][16]. The main symptoms evaluated were nasal stuffiness, increased mucus secretion, snuffling, sneezing, and redness of the eyes[10][16]. The study found that Diphenylpyraline had a better effect on all symptoms compared to placebo, with a statistically significant difference observed for the discharge of mucus and redness of the eyes[10][16]. The beneficial effect was highly significant in atopic patients[10][16].
Safety and Tolerability
As a first-generation antihistamine, this compound is associated with a side effect profile characteristic of this class of drugs.
Common Side Effects:
-
Drowsiness and sedation[17]
-
Dry mouth, blurred vision, and constipation (due to anticholinergic effects)[17]
Less Common Side Effects:
-
Gastrointestinal disturbances (nausea, vomiting)[12]
-
Cardiovascular effects (tachycardia, palpitations)[12]
Precautions:
-
Use with caution in individuals with a history of cardiovascular disease, asthma, or thyroid disorders[17].
-
The sedative effects can be potentiated by concomitant use of other central nervous system depressants, such as alcohol[17].
-
Due to its anticholinergic properties, it should be used with caution in patients with narrow-angle glaucoma or urinary retention[17].
Experimental Protocols
Radioligand Binding Assay for H1 Receptor Affinity
This protocol provides a generalized framework for determining the binding affinity of a test compound for the histamine H1 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the human H1 receptor.
Materials:
-
HEK293 cells stably expressing the human H1 receptor.
-
Cell membrane preparation.
-
Radioligand: [³H]-mepyramine.
-
Non-specific binding control: A high concentration of a known H1 antagonist (e.g., mianserin).
-
Test compound at various concentrations.
-
Assay buffer.
-
Scintillation counter.
Methodology:
-
Membrane Preparation:
-
Culture and harvest HEK293-H1 cells.
-
Homogenize cells in an appropriate buffer and prepare a membrane fraction through differential centrifugation.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of the cell membrane preparation to each well.
-
Add a fixed concentration of [³H]-mepyramine.
-
Add varying concentrations of the test compound. For total binding, add buffer only. For non-specific binding, add the non-specific binding control.
-
Incubate to allow the binding to reach equilibrium.
-
-
Detection:
-
Rapidly filter the contents of each well to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Figure 3: Workflow for a radioligand binding assay to determine H1 receptor affinity.
Conclusion
This compound is a pharmacologically complex molecule with a dual mechanism of action as a histamine H1 receptor antagonist and a dopamine transporter inhibitor. Its high affinity for the H1 receptor provides the basis for its efficacy in treating allergic conditions, while its potent inhibition of the dopamine transporter accounts for its psychostimulant properties. The compound also possesses significant anticholinergic activity due to its affinity for muscarinic receptors. Its long elimination half-life suggests a prolonged duration of action. Clinical evidence supports its use in allergic rhinitis. A thorough understanding of its multifaceted pharmacological profile is crucial for its appropriate clinical application and for guiding future research and development of related compounds.
References
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DrugCentral. diphenylpyraline. Available from: [Link].
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Puhakka HJ, Rantanen T, Virolainen E. Diphenylpyraline (Lergobine®) in the Treatment of Patients Suffering from Allergic and Vasomotor Rhinitis. Semantic Scholar. Available from: [Link].
- Kubo N, Shirakawa O, Kuno T, Tanaka C. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay. Japanese Journal of Pharmacology. 1987;43(3):277-82.
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ResearchGate. Diphenylpyraline, a histamine H1 receptor antagonist, has psychostimulant properties. Available from: [Link].
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ResearchGate. Effects of the histamine H-1 receptor antagonist and benztropine analog diphenylpyraline on dopamine uptake, locomotion and reward. Available from: [Link].
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- Yasuda S, Zhang Y, Ishida T, et al. Identification of human cytochrome p450 isozymes involved in diphenhydramine N-demethylation. Drug Metabolism and Disposition. 2006;34(12):2026-31.
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A Technical Guide to the Therapeutic Potential of 4-Diphenylmethoxypiperidine Hydrochloride and its Derivatives
This guide provides an in-depth technical analysis of 4-Diphenylmethoxypiperidine hydrochloride, a versatile chemical intermediate. The primary focus is on its role in the synthesis of therapeutically significant compounds and the pharmacological profiles of its key derivatives. This document is intended for researchers, scientists, and professionals in drug development.
Introduction: The Core Moiety
This compound is a piperidine derivative characterized by a diphenylmethoxy group at the 4-position.[1][2] While not extensively studied as a standalone therapeutic agent, its true value in medicinal chemistry lies in its function as a critical building block for more complex, pharmacologically active molecules.[1] Its chemical structure provides a foundational scaffold for drugs targeting histamine receptors. The primary application of this compound is as an intermediate in the synthesis of the second-generation antihistamine, Ebastine.[1]
Chemical Structure and Properties:
| Property | Value | Source |
| IUPAC Name | 4-(diphenylmethoxy)piperidine hydrochloride | PubChem |
| CAS Number | 65214-86-0 | [1] |
| Molecular Formula | C18H22ClNO | [2] |
| Molecular Weight | 303.83 g/mol | [2] |
| Appearance | Pale orange solid powder | [1] |
The N-Methylated Derivative: Diphenylpyraline Hydrochloride
A closely related compound, and often a source of confusion, is Diphenylpyraline hydrochloride (4-Diphenylmethoxy-1-methylpiperidine hydrochloride).[3][4] This molecule is the N-methylated form of 4-Diphenylmethoxypiperidine and is a first-generation antihistamine.[5] Understanding its pharmacology is crucial for appreciating the therapeutic landscape of this chemical class.
Mechanism of Action: Dual Activity
Diphenylpyraline hydrochloride exhibits a dual mechanism of action:
-
Histamine H1 Receptor Antagonism: It is a potent antagonist of the histamine H1 receptor, which is the basis for its use in allergic conditions such as rhinitis and pruritic skin disorders.[3][6][7] By competitively blocking the binding of histamine to H1 receptors, it mitigates allergic symptoms like vasodilation, increased vascular permeability, and itching.[7]
-
Dopamine Reuptake Inhibition: Research has shown that Diphenylpyraline also acts as a dopamine transporter (DAT) inhibitor.[8] This action increases the extracellular levels of dopamine in the brain, leading to psychostimulant effects.[3][8]
The following diagram illustrates the dual signaling pathways affected by Diphenylpyraline.
Caption: Dual mechanism of Diphenylpyraline.
Therapeutic Applications of Diphenylpyraline
-
Allergic Conditions: Due to its antihistaminic properties, Diphenylpyraline is used to relieve symptoms of hay fever and other allergies.[3]
-
Parkinson's Disease: Its dopamine reuptake inhibiting properties have led to its investigation as a potential treatment for Parkinson's disease.[5]
-
Psychostimulant: The increase in extracellular dopamine leads to locomotor activation, a property that has been demonstrated in animal models.[3][8]
The Primary Application: Synthesis of Ebastine
The most significant therapeutic application of this compound is its role as a key intermediate in the synthesis of Ebastine.[1] Ebastine is a second-generation H1 histamine antagonist that is non-sedating.
The synthesis of Ebastine from this compound represents a critical evolution in antihistamine development, aiming to reduce the central nervous system side effects commonly associated with first-generation drugs like Diphenylpyraline.
The following workflow outlines the synthetic progression from the core molecule to its therapeutic derivatives.
Caption: Synthetic pathways from the core molecule.
Experimental Protocols
The investigation of compounds like this compound and its derivatives involves a range of in vitro and in vivo assays. The causality behind these experimental choices is to first establish receptor binding and functional activity, then to evaluate physiological effects in a living system.
In Vitro Assay: Histamine H1 Receptor Binding
This protocol is designed to determine the affinity of a test compound for the histamine H1 receptor.
Objective: To quantify the binding affinity (Ki) of a test compound to the H1 receptor.
Principle: This is a competitive radioligand binding assay. A radiolabeled ligand with known high affinity for the H1 receptor (e.g., [3H]pyrilamine) is incubated with a source of H1 receptors (e.g., cell membranes from CHO cells expressing the human H1 receptor). The test compound is added at varying concentrations, and its ability to displace the radioligand is measured.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human histamine H1 receptor.
-
Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4).
-
A fixed concentration of radioligand (e.g., 1 nM [3H]pyrilamine).
-
Increasing concentrations of the test compound (e.g., 10^-11 to 10^-5 M).
-
For non-specific binding, use a high concentration of a known H1 antagonist (e.g., 10 µM Mepyramine).
-
For total binding, add vehicle instead of the test compound.
-
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Model: Prepulse Inhibition (PPI) Deficit
This protocol is used to assess the antipsychotic-like potential of a compound, relevant for molecules with effects on dopamine signaling.
Objective: To determine if a test compound can reverse the disruption of sensorimotor gating induced by a psychostimulant.
Principle: Prepulse inhibition is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse). This is a measure of sensorimotor gating, which is deficient in some psychiatric disorders. Drugs that induce psychosis, like the NMDA receptor antagonist MK-801, disrupt PPI. A potential antipsychotic agent is expected to reverse this disruption.
Step-by-Step Methodology:
-
Animal Acclimation:
-
Use male Sprague-Dawley rats.
-
Acclimate the animals to the testing room and startle chambers for several days before the experiment.
-
-
Drug Administration:
-
PPI Testing:
-
Place the animals in the startle chambers.
-
After a brief acclimation period in the chamber, begin the test session.
-
The session consists of a series of trials:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker acoustic stimulus (e.g., 75-85 dB) precedes the strong pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
The startle response (a whole-body flinch) is measured by a transducer in the platform.
-
-
Data Analysis:
-
Calculate the startle amplitude for each trial type.
-
Calculate the percentage of PPI for each prepulse-pulse trial using the formula: %PPI = 100 - [ (startle response on prepulse-pulse trial) / (startle response on pulse-alone trial) ] * 100.
-
Compare the %PPI between the different treatment groups using statistical analysis (e.g., ANOVA). A significant increase in %PPI in the test compound + MK-801 group compared to the vehicle + MK-801 group indicates antipsychotic-like activity.
-
Safety and Toxicology
The toxicological properties of this compound have not been fully investigated.[10] As with any laboratory chemical, it should be handled with care in accordance with good industrial hygiene and safety practices.[10] It is important to wear appropriate personal protective equipment, including gloves and eye protection, and to ensure adequate ventilation.[11]
Conclusion
This compound is a molecule of significant interest not as a direct therapeutic agent, but as a foundational scaffold in medicinal chemistry. Its primary value is demonstrated through its N-methylated derivative, Diphenylpyraline, a first-generation antihistamine with dual H1 antagonism and dopamine reuptake inhibition, and more importantly, as a key intermediate in the synthesis of Ebastine, a modern, non-sedating antihistamine. Future research on this core structure could explore further modifications to optimize its pharmacological profile, potentially leading to the development of novel therapeutics with improved efficacy and safety.
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PubMed. (1990). Amphoteric Drugs. I. Synthesis and Antiallergic Activity of [4-(diphenylmethoxy)piperidino]-, [4-(diphenylmethyl)piperazinyl]- And [4-(diphenylmethylene)piperidino]alkanoic Acid Derivatives. Retrieved from [Link]
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Fisher Scientific. (2023). SAFETY DATA SHEET. Retrieved from [Link]
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PubChem. (n.d.). Diphenylpyraline Hydrochloride | C19H24ClNO | CID 66063. Retrieved from [Link]
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PubMed. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Retrieved from [Link]
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An In-Depth Technical Guide to the Receptor Binding Affinity of 4-Diphenylmethoxypiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the receptor binding characteristics of 4-diphenylmethoxypiperidine hydrochloride. Designed for professionals in the fields of pharmacology and drug discovery, this document synthesizes current knowledge, outlines robust experimental protocols for affinity determination, and discusses the mechanistic implications of the compound's binding profile. By moving beyond a simple recitation of facts, we delve into the causal relationships that underpin experimental design and data interpretation, offering a scientifically rigorous and practically valuable resource.
Introduction: Unveiling the Pharmacological Potential
This compound is a piperidine derivative with a core structure that suggests a high potential for interaction with a variety of G-protein coupled receptors (GPCRs) and neurotransmitter transporters. Its chemical architecture, featuring a diphenylmethoxy moiety, is a common pharmacophore in centrally active agents. Understanding the specific receptor binding affinity of this compound is paramount for elucidating its mechanism of action, predicting its physiological effects, and assessing its therapeutic potential. This guide will focus on its interactions with key targets implicated by its structural analogs, including the dopamine transporter, histamine H1 receptors, and muscarinic acetylcholine receptors.
While direct, comprehensive binding data for this compound is not extensively published, a robust understanding of its likely binding profile can be constructed through the examination of its close structural analogs. This approach allows for a predictive and scientifically grounded exploration of its pharmacology.
Predicted Receptor Binding Profile
Based on the structure-activity relationships (SAR) of closely related compounds, this compound is predicted to exhibit significant affinity for the following primary targets:
-
Dopamine Transporter (DAT): The 4-(diphenylmethoxy)piperidine scaffold is a key feature of potent dopamine reuptake inhibitors. Analogs of this compound have demonstrated high affinity for DAT, suggesting that this compound is likely to be a potent inhibitor of dopamine reuptake.[1][2][3]
-
Histamine H1 Receptor: The N-methylated analog of 4-diphenylmethoxypiperidine, known as diphenylpyraline, is a potent histamine H1 receptor antagonist.[4] This strongly indicates that this compound will also possess significant affinity for this receptor.
-
Muscarinic Acetylcholine Receptors: Derivatives of 4-diphenylacetoxy-N-methylpiperidine (4-DAMP) are known to bind to muscarinic receptors.[5][6] The structural similarity suggests that this compound may also interact with one or more muscarinic receptor subtypes.
The following table summarizes the anticipated binding affinities based on data from closely related analogs. It is important to note that these are predictive values and that the actual binding affinities for this compound should be determined experimentally.
| Receptor Target | Predicted Affinity (based on analogs) | Reference Compound(s) |
| Dopamine Transporter (DAT) | High (IC50 in the low nM range) | 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives[1][3] |
| Histamine H1 Receptor | High | Diphenylpyraline[4] |
| Muscarinic Receptors | Moderate to High | 4-DAMP analogs[5][6] |
Mechanistic Insights: The Significance of Receptor Interaction
The predicted interactions of this compound with DAT, H1, and muscarinic receptors have significant mechanistic implications.
Dopamine Transporter (DAT) Inhibition
Inhibition of the dopamine transporter by this compound would lead to an increase in the synaptic concentration of dopamine. This mechanism is central to the action of many psychostimulants and antidepressants. The potency of DAT inhibition is a critical determinant of the compound's central nervous system effects.
Histamine H1 Receptor Antagonism
Antagonism of the histamine H1 receptor is the mechanism of action for first-generation antihistamines. This activity is associated with sedative and anticholinergic side effects. The affinity of this compound for the H1 receptor will dictate its potential for producing such effects.
Muscarinic Receptor Modulation
Interaction with muscarinic acetylcholine receptors can lead to a wide range of physiological effects, both central and peripheral. The specific subtype selectivity (M1-M5) will determine the nature of these effects. For instance, antagonism of M1 receptors can impair cognitive function, while antagonism of M2 receptors can affect cardiac function.
The following diagram illustrates the general signaling pathway for a Gq-coupled GPCR, such as the histamine H1 and M1, M3, and M5 muscarinic receptors.
Caption: Gq-coupled GPCR signaling pathway.
Experimental Protocols for Determining Receptor Binding Affinity
To empirically determine the receptor binding affinity of this compound, a competitive radioligand binding assay is the gold standard.[7] The following protocols provide a detailed methodology for assessing the compound's affinity for the dopamine transporter, histamine H1 receptors, and muscarinic receptors.
General Principles of Competitive Radioligand Binding Assays
These assays measure the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
The following diagram illustrates the workflow for a typical competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Protocol for Dopamine Transporter (DAT) Binding Assay
-
Receptor Source: Membranes from cells stably expressing the human dopamine transporter (e.g., HEK293 cells) or rat striatal membranes.
-
Radioligand: [³H]WIN 35,428 or [¹²⁵I]RTI-55.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of the test compound at various concentrations.
-
50 µL of the radioligand at a concentration close to its Kd.
-
100 µL of the receptor membrane preparation.
-
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantify the radioactivity trapped on the filters using a liquid scintillation counter.
-
Analyze the data using a non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol for Histamine H1 Receptor Binding Assay
-
Receptor Source: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).[8]
-
Test Compound: this compound.
-
Non-specific Binding Control: 10 µM Mianserin or a high concentration of unlabeled mepyramine.[9]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[9]
Procedure:
-
Follow the general procedure outlined for the DAT binding assay, substituting the specific reagents for the H1 receptor assay.
-
Incubate the plate at 25°C for 4 hours.[8]
-
The subsequent filtration, washing, and data analysis steps are as described for the DAT assay.
Protocol for Muscarinic Receptor Binding Assay
-
Receptor Source: Membranes from cells stably expressing the desired human muscarinic receptor subtype (M1-M5).
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS).
-
Test Compound: this compound.
-
Non-specific Binding Control: 1 µM Atropine.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Follow the general procedure outlined for the DAT binding assay, substituting the specific reagents for the muscarinic receptor assay.
-
Incubate the plate at 37°C for 60 minutes.
-
The subsequent filtration, washing, and data analysis steps are as described for the DAT assay.
Data Interpretation and Self-Validating Systems
For each assay, the generation of a complete competition curve with a sufficient number of data points is crucial for accurate determination of the IC50. The data should be analyzed using appropriate statistical software (e.g., Prism) to perform non-linear regression analysis. A well-conducted assay will have a Hill slope close to 1.0, indicating a competitive interaction at a single binding site.
To ensure the trustworthiness of the results, each assay should be a self-validating system. This includes:
-
Positive Control: A known reference compound with a well-established Ki for the target receptor should be run in parallel to validate the assay performance.
-
Negative Control: The vehicle (solvent) for the test compound should be tested to ensure it has no effect on radioligand binding.
-
Reproducibility: Assays should be repeated on different days to ensure the reproducibility of the results.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for understanding and determining the receptor binding affinity of this compound. Based on the analysis of its structural analogs, this compound is predicted to be a multi-target ligand with high affinity for the dopamine transporter and histamine H1 receptor, and likely some affinity for muscarinic receptors.
The provided experimental protocols offer a robust methodology for the empirical determination of its binding profile. A thorough characterization of its receptor binding affinities is a critical step in the drug development process, enabling a deeper understanding of its pharmacological properties and guiding future preclinical and clinical investigations. Further studies should focus on a broad receptor screening panel to identify any off-target interactions and to fully elucidate the selectivity profile of this compound.
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The Structure-Activity Relationship of 4-Diphenylmethoxypiperidine Hydrochloride: A Technical Guide for Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The 4-diphenylmethoxypiperidine moiety represents a cornerstone in the development of a diverse range of pharmacologically active agents. Its inherent structural features, particularly the diarylmethyl ether component linked to a piperidine ring, have proven to be a highly successful pharmacophore for targeting G-protein coupled receptors (GPCRs), most notably the histamine H1 receptor. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 4-diphenylmethoxypiperidine hydrochloride and its analogs, offering field-proven insights for researchers, scientists, and drug development professionals. Beyond its well-established antihistaminic properties, this scaffold has also demonstrated significant activity at dopamine transporters, highlighting its potential for broader applications in central nervous system (CNS) disorders. This document will delve into the synthesis of the core structure, systematically analyze the impact of structural modifications on biological activity, and provide detailed experimental protocols for the evaluation of these compounds.
Core Scaffold Synthesis: A Step-by-Step Approach
The synthesis of the 4-diphenylmethoxypiperidine core is a critical first step in the exploration of its SAR. A common and efficient method involves a two-step process starting from commercially available N-Boc-4-hydroxypiperidine, proceeding through a Williamson ether synthesis, followed by deprotection.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of tert-butyl 4-(diphenylmethoxy)piperidine-1-carboxylate
This step employs the Williamson ether synthesis, a robust method for forming ethers from an alcohol and an alkyl halide.[1][2]
-
Materials: N-Boc-4-hydroxypiperidine, sodium hydride (NaH), bromodiphenylmethane, anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride (NH₄Cl), brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add a solution of bromodiphenylmethane (1.1 eq) in anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 4-(diphenylmethoxy)piperidine-1-carboxylate.
-
Step 2: Synthesis of 4-(Diphenylmethoxy)piperidine Hydrochloride
The final step involves the removal of the Boc protecting group under acidic conditions.[3]
-
Materials: tert-butyl 4-(diphenylmethoxy)piperidine-1-carboxylate, hydrochloric acid (HCl) in 1,4-dioxane (4M solution), diethyl ether.
-
Procedure:
-
Dissolve tert-butyl 4-(diphenylmethoxy)piperidine-1-carboxylate (1.0 eq) in a 4M solution of HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether to afford this compound as a white solid.
-
Structure-Activity Relationships at the Histamine H1 Receptor
The 4-diphenylmethoxypiperidine scaffold is a hallmark of many second-generation H1 antihistamines.[4] The SAR of these compounds has been extensively studied, with a focus on optimizing potency, selectivity, and pharmacokinetic properties to minimize CNS side effects like sedation.[5]
The Diaryl Methoxy Moiety: A Key to Potency
The two aromatic rings of the diphenylmethoxy group are essential for high-affinity binding to the H1 receptor.[6] Modifications to these rings can significantly impact potency:
-
Substitution on the Phenyl Rings: Introduction of a methyl group on one of the phenyl rings, as seen in the active metabolite of ebastine, carebastine, generally maintains or slightly improves H1 receptor affinity.[7]
-
Bioisosteric Replacement: The replacement of one of the phenyl rings with a heteroaromatic ring, such as a thiophene, has been shown to be well-tolerated and can even lead to increased potency.[8]
The Piperidine Ring and N-Substitution: Modulating Selectivity and Pharmacokinetics
The piperidine ring serves as a crucial scaffold, and the nature of the substituent on the piperidine nitrogen is a key determinant of the compound's overall profile.
-
N-Alkyl Chains: For many antihistamines, a tertiary amine on the piperidine ring is required for maximum activity.[6] In the case of ebastine, the N-substituent is a 4-phenylbutyl ketone moiety. This large, lipophilic group contributes to the compound's high affinity and long duration of action.[9]
-
Metabolism to Active Metabolites: Ebastine is a prodrug that is rapidly metabolized to its active metabolite, carebastine, where the terminal tert-butyl group is oxidized to a carboxylic acid.[10][11] This transformation generally maintains high H1 receptor affinity while altering the pharmacokinetic profile.[7]
-
Introduction of Polar Groups: The introduction of a carboxylic acid group, as seen in carebastine and other analogs, can transform classical sedating antihistamines into non-sedating agents by reducing their ability to cross the blood-brain barrier.[12][13]
| Compound | Modification | H1 Receptor Affinity (Ki, nM) | Reference |
| Ebastine | Parent drug | IC₅₀ = 45 | [7] |
| Carebastine | Active metabolite (t-butyl to COOH) | 27 ± 4 | [7] |
| (+)-5l | p-methyl on one phenyl, N-propionic acid | ED₅₀ = 0.17 mg/kg (in vivo) | [12][13] |
Exploring Activity at Dopamine Transporters and Receptors
Beyond their antihistaminic effects, certain 4-diphenylmethoxypiperidine derivatives have shown significant affinity for the dopamine transporter (DAT), suggesting a potential for development as treatments for CNS disorders such as cocaine addiction.[8]
SAR at the Dopamine Transporter
-
N-Benzyl Substitution: The presence of an N-benzyl group on the piperidine ring is a key feature for DAT affinity.[8]
-
Aromatic Substitution on the N-Benzyl Group: Electron-withdrawing substituents on the phenyl ring of the N-benzyl moiety generally lead to increased potency and selectivity for the DAT over the serotonin transporter (SERT).[8]
-
Bioisosteric Replacement of Diphenylmethoxy Group: Similar to the SAR at the H1 receptor, replacing one of the phenyl rings with a thiophene ring is well-tolerated and can enhance DAT affinity.[8]
| Compound | N-Substituent Modification | DAT Affinity (IC₅₀, nM) | SERT/DAT Selectivity | Reference |
| 5a | 4-Fluoro on N-benzyl | 17.2 | 112 | [8] |
| 11b | 4-Nitro on N-benzyl | 16.4 | 108 | [8] |
| 13b | Thiophene bioisostere, N-benzyl | 13.8 | >72 | [8] |
While direct SAR at the dopamine D2 receptor for this specific scaffold is less documented in readily available literature, the affinity for the DAT suggests that these compounds could interact with other dopaminergic targets. Further screening is warranted to explore this potential.
Pharmacological Evaluation: In Vitro and In Vivo Protocols
A robust pharmacological evaluation is essential to characterize the activity and selectivity of novel 4-diphenylmethoxypiperidine derivatives.
In Vitro Assays
1. Histamine H1 Receptor Binding Assay
This assay determines the affinity of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.[14]
-
Materials: Membranes from HEK293 or CHO cells stably expressing the human histamine H1 receptor, [³H]mepyramine (radioligand), test compounds, assay buffer, 96-well plates, scintillation counter.[15]
-
Protocol Summary:
-
Incubate the cell membranes with various concentrations of the test compound and a fixed concentration of [³H]mepyramine.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.
-
2. Histamine H1 Receptor Functional Assay (Calcium Mobilization)
This assay measures the ability of a compound to antagonize histamine-induced increases in intracellular calcium, a downstream signaling event of H1 receptor activation.[14][16]
-
Materials: HEK293 or CHO-K1 cells stably expressing the human H1 receptor, calcium-sensitive dye (e.g., Fluo-4 AM), histamine, test compounds, 96-well black-walled, clear-bottom plates, fluorescence plate reader.[14]
-
Protocol Summary:
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the cells with various concentrations of the test compound (antagonist).
-
Stimulate the cells with a fixed concentration of histamine (agonist) and measure the resulting fluorescence signal over time.
-
Determine the IC₅₀ value of the antagonist by analyzing the concentration-response curve.
-
3. Dopamine D2 Receptor Binding Assay
This assay is used to determine the binding affinity of a compound for the D2 receptor using a radiolabeled antagonist like [³H]-spiperone.[7][17]
-
Materials: Cell membranes from a cell line expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells), [³H]-spiperone, test compounds, assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂), non-specific binding determinator (e.g., haloperidol), 96-well plates, filtration apparatus, scintillation counter.[7][8]
-
Protocol Summary:
-
In a 96-well plate, combine the cell membranes, various concentrations of the test compound, and a fixed concentration of [³H]-spiperone. For determining non-specific binding, a high concentration of an unlabeled D2 antagonist like haloperidol is used instead of the test compound.
-
Incubate the plate to allow for binding equilibrium to be reached.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ of the test compound and subsequently calculate the Ki value.
-
In Vivo Models
-
Histamine-induced Bronchoconstriction in Guinea Pigs: This model is used to assess the in vivo antihistaminic activity of a compound by measuring its ability to protect against histamine-induced airway constriction.
-
Passive Cutaneous Anaphylaxis (PCA) in Rats: This model evaluates the antiallergic activity of a compound by measuring its ability to inhibit the inflammatory response in the skin following an antigen challenge.[12][13]
Conclusion and Future Perspectives
The this compound scaffold has proven to be a remarkably versatile and fruitful starting point for the design of potent and selective H1 antihistamines. The extensive SAR knowledge accumulated for this class of compounds provides a clear roadmap for optimizing their therapeutic properties, particularly in the development of non-sedating second-generation agents. The key to this success lies in the strategic manipulation of the N-substituent on the piperidine ring to control pharmacokinetic properties and limit CNS penetration.
Furthermore, the discovery of potent DAT inhibitors based on this scaffold opens up exciting new avenues for research. The development of dual-acting compounds with both antihistaminic and CNS activity could offer novel therapeutic approaches for a range of conditions. Future research should focus on a more detailed exploration of the SAR at dopamine and other monoamine receptors to fully unlock the therapeutic potential of this privileged scaffold. A thorough understanding of the selectivity profile against a broad range of receptors will be crucial in guiding the development of next-generation therapeutics with improved efficacy and safety profiles.
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An In-Depth Technical Guide to 4-Diphenylmethoxypiperidine Hydrochloride for Advanced Research Applications
Abstract
This technical guide provides a comprehensive overview of 4-Diphenylmethoxypiperidine hydrochloride, a research chemical of significant interest due to its structural similarity to potent and selective dopamine reuptake inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of its synthesis, analytical characterization, pharmacology, and essential experimental protocols. By elucidating its mechanism of action as a dopamine transporter inhibitor, this guide aims to facilitate its effective use in neuroscience research and as a scaffold for the development of novel therapeutics targeting dopaminergic dysfunction.
Introduction: Unveiling a Key Pharmacological Scaffold
This compound, a piperidine derivative, has emerged as a valuable research tool primarily due to its core structure, which is shared by a class of well-characterized dopamine reuptake inhibitors (DRIs). The dopaminergic system is integral to numerous physiological processes, including motor control, motivation, reward, and cognition.[1] The dopamine transporter (DAT) is a critical protein that regulates dopaminergic signaling by clearing dopamine from the synaptic cleft.[2] Consequently, compounds that modulate DAT function are of immense interest for both basic research and therapeutic development for conditions such as Parkinson's disease, ADHD, and substance use disorders.
This guide will delve into the technical details of this compound, providing a foundational understanding for its application in the laboratory. We will explore its synthesis and characterization, its primary mechanism of action at the dopamine transporter, and provide detailed, field-proven protocols for its in vitro and in vivo evaluation.
Synthesis and Analytical Characterization
The synthesis of this compound can be achieved through a multi-step process, with a key final step involving the formation of the hydrochloride salt. While various synthetic routes exist for related piperidine derivatives, a common approach involves the reaction of diphenylmethanol with 4-hydroxypiperidine hydrochloride.[3]
Synthetic Protocol
The following protocol is a representative synthesis of this compound:
Materials:
-
Diphenylmethanol
-
4-Hydroxypiperidine hydrochloride[4]
-
p-Toluenesulfonic acid monohydrate
-
Ethanol
-
Isopropanol
-
Aqueous ammonia
-
Diethyl ether
-
Hydrochloric acid (in diethyl ether or as a saturated solution in 1,4-dioxane)[4][5]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and a vacuum line, combine diphenylmethanol, 4-hydroxypiperidine hydrochloride, and a catalytic amount of p-toluenesulfonic acid monohydrate.[3]
-
Reaction: Heat the mixture to 160°C under reduced pressure (e.g., 0.2 mm Hg) for approximately 3 hours.[3] This step facilitates the etherification reaction and removal of water.
-
Work-up:
-
Cool the reaction mixture to approximately 80°C and dissolve the residue in ethanol.[3]
-
Cool the ethanolic solution to 10°C to induce precipitation.[3]
-
Filter the resulting suspension and wash the solid residue with isopropanol.[3]
-
Dry the solid at 60°C to yield the crude 4-diphenylmethoxy-piperidine hydrochloride.[3]
-
-
Free Base Formation (Optional Purification Step):
-
Suspend the crude hydrochloride salt in water and basify with aqueous ammonia to a pH of 8-9.[3]
-
Extract the free base, 4-(diphenylmethoxy)piperidine, into diethyl ether.[3]
-
Combine the organic extracts, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the free base.[3]
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified free base in a suitable solvent such as diethyl ether or isopropanol.
-
Add a solution of hydrochloric acid in diethyl ether or a saturated solution of HCl in 1,4-dioxane dropwise with stirring.[4][5]
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Melting Point: To assess the purity of the crystalline solid.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Pharmacology: A Focus on the Dopamine Transporter
The primary pharmacological action of this compound is the inhibition of the dopamine transporter (DAT). This action is attributed to its structural similarity to well-known DAT inhibitors like GBR 12909.
Mechanism of Action at the Dopaminergic Synapse
By binding to the dopamine transporter, this compound competitively inhibits the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This blockade leads to an increased concentration and prolonged residence time of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.
Mechanism of Action at the Dopaminergic Synapse.
Binding Affinity and Potency
Table 1: Binding Affinities of Structurally Related DAT Inhibitors
| Compound | DAT IC50 (nM) | SERT/DAT Selectivity |
| GBR 12909 | ~14 | 6 |
| 4-[2-(diphenylmethoxy)ethyl]-1-(4-fluorobenzyl)piperidine | 17.2 | 112 |
| 4-[2-(diphenylmethoxy)ethyl]-1-(4-nitrobenzyl)piperidine | 16.4 | 108 |
| 4-[2-((2-thienyl)phenylmethoxy)ethyl]-1-benzylpiperidine | 13.8 | >72 |
Data compiled from J Med Chem. 1997 Jan 3;40(1):35-43.
Experimental Protocols
The following protocols are provided as a guide for the in vitro and in vivo characterization of this compound.
In Vitro Dopamine Uptake Inhibition Assay
This assay measures the functional potency of the compound in inhibiting dopamine uptake into synaptosomes or cells expressing the dopamine transporter.
Objective: To determine the IC50 value of this compound for inhibiting dopamine uptake.
Materials:
-
Synaptosomes prepared from a dopamine-rich brain region (e.g., striatum) or cells stably expressing the human dopamine transporter (hDAT).
-
[³H]Dopamine.
-
This compound at various concentrations.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of this compound in uptake buffer.
-
Pre-incubation: In a 96-well plate, add the synaptosome or cell suspension and the various concentrations of the test compound. Include a vehicle control (for total uptake) and a high concentration of a known DAT inhibitor (e.g., GBR 12909) for non-specific uptake. Pre-incubate for 10-20 minutes at 37°C.
-
Initiation of Uptake: Add [³H]Dopamine to each well to initiate the uptake reaction.
-
Incubation: Incubate for a predetermined time (e.g., 10 minutes) at 37°C. This time should be within the linear range of dopamine uptake.
-
Termination of Uptake: Rapidly terminate the reaction by washing the cells or filtering the synaptosomes with ice-cold uptake buffer.
-
Quantification: Lyse the cells or collect the filters and measure the amount of accumulated [³H]Dopamine using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of specific uptake against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Workflow for Dopamine Uptake Inhibition Assay.
In Vivo Behavioral Pharmacology: Locomotor Activity
This assay is used to assess the stimulant or depressant effects of a compound on spontaneous movement in rodents.
Objective: To evaluate the effect of this compound on locomotor activity.
Materials:
-
Rodents (mice or rats).
-
Locomotor activity chambers equipped with photobeam detectors.
-
This compound dissolved in a suitable vehicle (e.g., saline).
-
Vehicle control.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. Habituate the animals to the locomotor activity chambers for a set period (e.g., 30-60 minutes) for one or more days prior to testing to reduce novelty-induced hyperactivity.
-
Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Testing: Immediately place the animal in the locomotor activity chamber and record activity for a specified duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the locomotor activity data (e.g., distance traveled, beam breaks) in time bins (e.g., 5-minute intervals). Compare the activity of the compound-treated group to the vehicle-treated group using appropriate statistical methods.
In Vivo Behavioral Pharmacology: Conditioned Place Preference (CPP)
This paradigm is used to assess the rewarding or aversive properties of a compound.
Objective: To determine if this compound induces a conditioned place preference or aversion.
Materials:
-
Rodents (mice or rats).
-
Conditioned place preference apparatus with at least two distinct compartments.
-
This compound dissolved in a suitable vehicle.
-
Vehicle control.
Procedure:
-
Pre-conditioning (Baseline): On the first day, place the animal in the apparatus with free access to all compartments and record the time spent in each compartment to establish any initial bias.
-
Conditioning: Over several days, administer the test compound and confine the animal to one compartment, and on alternate days, administer the vehicle and confine the animal to the other compartment. The pairings should be counterbalanced across animals.
-
Post-conditioning (Test): In a drug-free state, allow the animal to freely explore the entire apparatus and record the time spent in each compartment.
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
-
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound represents a valuable research chemical for the investigation of the dopaminergic system. Its structural relationship to potent and selective dopamine reuptake inhibitors makes it an excellent tool for studying the structure-activity relationships of this class of compounds and for exploring the functional consequences of DAT inhibition. This technical guide has provided a comprehensive framework for its synthesis, characterization, and application in both in vitro and in vivo experimental settings. By adhering to the outlined protocols and safety guidelines, researchers can effectively utilize this compound to advance our understanding of dopamine-related neurobiology and contribute to the development of novel therapeutic strategies.
References
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Introduction: The 4-Diphenylmethoxypiperidine Scaffold in Neuropharmacology
An In-Depth Technical Guide to 4-Diphenylmethoxypiperidine Derivatives for Neuroscience Research
The 4-diphenylmethoxypiperidine scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural basis for a range of biologically active compounds. While initially explored for its potent antihistaminic properties, derivatives of this scaffold have emerged as powerful tools in neuroscience research, primarily due to their interaction with the dopamine transporter (DAT).[1] The DAT is a critical presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic neurotransmission. Its modulation is a key area of investigation for understanding psychostimulant addiction, neuropsychiatric disorders like ADHD, and neurodegenerative conditions such as Parkinson's disease.[2]
This guide provides a technical overview of key compounds derived from this scaffold, focusing on their mechanism of action, applications in research, and detailed experimental protocols. We will examine two principal examples:
-
Diphenylpyraline (DPP) , or 4-diphenylmethoxy-1-methylpiperidine, a compound with dual activity as a histamine H1 antagonist and a dopamine reuptake inhibitor.[1][2][3]
-
GBR 12909 , a related but more complex diarylpiperazine derivative, which is a highly potent and selective DAT inhibitor widely used as a reference tool compound in dopamine research.[4]
By understanding the distinct profiles of these molecules, researchers can select the appropriate tool to dissect the complexities of the dopaminergic system.
Core Compound Profile: Diphenylpyraline (DPP)
Diphenylpyraline (DPP) is a first-generation antihistamine that also possesses significant psychostimulant properties.[1][3] This dual-action profile makes it a unique tool for investigating the interplay between histaminergic and dopaminergic systems.
Pharmacodynamics and Mechanism of Action
DPP's primary mechanism of action in allergy treatment is as a potent antagonist of the histamine H1 receptor, competitively blocking histamine binding and mitigating allergic symptoms.[3][5][6] However, its relevance to neuroscience stems from its function as a potent dopamine reuptake inhibitor.[1][3]
By binding to and inhibiting the dopamine transporter (DAT), DPP blocks the clearance of dopamine from the synapse. This leads to an elevation of extracellular dopamine levels, particularly in brain regions rich in dopaminergic innervation, such as the nucleus accumbens and striatum.[3] This neurochemical effect is the foundation of its psychostimulant properties. An intraperitoneal injection of 5-10 mg/kg DPP has been shown to increase extracellular dopamine levels by approximately 200% in the mouse nucleus accumbens, leading to corresponding locomotor activation.[3]
Caption: Experimental Workflow for the [³H]Dopamine Uptake Assay.
In Vivo Protocol: Open-Field Locomotor Activity
This behavioral test is a standard method to assess the stimulant or sedative effects of a compound in rodents. [7] Causality: The rationale is based on the well-established link between increased dopaminergic activity in motor circuits (e.g., the nigrostriatal pathway) and an increase in spontaneous movement. By measuring locomotor activity, one can obtain a reliable behavioral readout of a compound's central stimulant properties. [3] Methodology:
-
Animals and Housing:
-
Use male C57BL/6J mice (8-12 weeks old), group-housed in a temperature-controlled environment with a 12-hour light/dark cycle. [8] * Allow at least one week of acclimatization to the facility before testing.
-
-
Drug Preparation and Administration:
-
Procedure:
-
Habituate each mouse to the testing room for at least 60 minutes before the trial.
-
Place the mouse in the center of an open-field arena (e.g., 42 x 42 cm box). [7] * Allow a 30-minute habituation period within the arena to let initial exploratory behavior subside.
-
Remove the mouse, administer the assigned dose of the compound or vehicle, and immediately return it to the center of the arena. [8] * Record locomotor activity using an automated video-tracking system for 60-120 minutes.
-
Thoroughly clean the arena with 70% ethanol between trials to remove olfactory cues. [8]
-
-
Data Analysis:
-
The primary parameter is the total distance traveled (cm), typically binned in 5- or 10-minute intervals.
-
Analyze the data using a two-way ANOVA (Treatment x Time) with repeated measures, followed by appropriate post-hoc tests to compare drug-treated groups to the vehicle control group at each time point.
-
Caption: Experimental Workflow for the Open-Field Locomotor Activity Test.
Conclusion
The 4-diphenylmethoxypiperidine scaffold is the foundation for a versatile class of neuropharmacological tools. Compounds like Diphenylpyraline offer a means to explore complex polypharmacology involving both the dopaminergic and histaminergic systems. In contrast, highly selective analogs like GBR 12909 provide precision for isolating the function of the dopamine transporter. A thorough understanding of their distinct mechanisms and the application of rigorous, validated experimental protocols, as outlined in this guide, are paramount for researchers aiming to advance our understanding of dopamine neurotransmission in health and disease.
References
-
Chhatwal, S., et al. (1998). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 41(18), 3265-3274. Available at: [Link].
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Barros-Miñones, L., et al. (2014). Vascular effects of diphenylmethoxypiperidine-derived dopamine uptake inhibitors. Journal of Cardiovascular Pharmacology, 63(6), 518-524. Available at: [Link].
-
Meltzer, P. C., et al. (1997). Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. Journal of Medicinal Chemistry, 40(1), 35-43. Available at: [Link].
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Barros-Miñones, L., et al. (2014). Vascular Effects of Diphenylmethoxypiperidine-derived Dopamine Uptake Inhibitors. NIH National Library of Medicine. Available at: [Link].
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Shree Ganesh Remedies Ltd. 4-Diphenylmethoxypiperidine Hydrochloride-65214-86-0. Ganesh Remedies. Available at: [Link].
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Kaufman, M. J., et al. (2000). Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. Journal of Medicinal Chemistry, 43(3), 451-460. Available at: [Link].
-
Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493-504. Available at: [Link].
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Wikipedia. Diphenylpyraline. Wikipedia. Available at: [Link].
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Tasaka, K., et al. (1993). Amphoteric Drugs. I. Synthesis and Antiallergic Activity of [4-(diphenylmethoxy)piperidino]-, [4-(diphenylmethyl)piperazinyl]- And [4-(diphenylmethylene)piperidino]alkanoic Acid Derivatives. Chemical and Pharmaceutical Bulletin, 41(6), 1035-1042. Available at: [Link].
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Alm, B. (1976). Piperidine: effects on locomotor activity and brain monoamine turnover. Psychopharmacology, 50(3), 301-304. Available at: [Link].
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Leza, J. C., et al. (1998). The open field test for measuring locomotor activity and anxiety-like behavior. Methods in Molecular Biology, 1916, 99-103. Available at: [Link].
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Patsnap Synapse. What is the mechanism of Diphenylpyraline Hydrochloride?. Patsnap Synapse. Available at: [Link].
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Patsnap Synapse. What is Diphenylpyraline Hydrochloride used for?. Patsnap Synapse. Available at: [Link].
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4-Diphenylmethoxypiperidine hydrochloride material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) of 4-Diphenylmethoxypiperidine Hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the chemical properties, hazards, and handling protocols for this compound (CAS No. 65214-86-0). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard MSDS by elucidating the scientific rationale behind safety protocols, grounded in the compound's chemical structure and its role in pharmaceutical synthesis.
Section 1: Chemical Identity and Physicochemical Profile
This compound is a key intermediate, notably in the synthesis of Ebastine, a second-generation H1 antihistamine.[1][2] Understanding its fundamental properties is the first step in ensuring its safe and effective use in a research and development setting.
Core Identifiers:
-
Chemical Name: 4-(Diphenylmethoxy)piperidine Hydrochloride[1]
-
Synonyms: 4-(Diphenylmethoxy)piperidinium chloride, Ebastine Impurity C as Hydrochloride[1][2][3]
Physicochemical Data Summary:
| Property | Value | Rationale & Implications |
| Appearance | Pale orange solid powder[1] | The solid form necessitates appropriate measures to control dust generation during handling to prevent inhalation. |
| Solubility | Data not fully available. | As a hydrochloride salt, it is expected to have some solubility in water and polar organic solvents like methanol. This is critical for spill cleanup and reaction quenching procedures. |
| Chemical Family | Piperidine derivative, Ether[1] | The piperidine ring is a basic nitrogenous heterocycle. The ether linkage is generally stable but can be cleaved under harsh acidic conditions. The diphenylmethyl group adds steric bulk. |
Chemical Structure Diagram:
Caption: 2D Structure of this compound.
Section 2: Hazard Identification and Toxicological Assessment
GHS Classification (Inferred): Based on data for the closely related Diphenylpyraline hydrochloride[5], the primary anticipated hazard is:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[5]
Potential Unclassified Hazards:
-
Skin Irritation/Corrosion: Piperidine and its salts can be irritating to the skin.[6][7] Prolonged contact should be avoided.
-
Serious Eye Damage/Irritation: As a solid powder, the material poses a significant risk of mechanical and chemical irritation to the eyes, potentially leading to serious damage.[8]
-
Respiratory Irritation: Inhalation of the dust may cause irritation to the respiratory tract.[8]
Expert Toxicological Insight: The primary audience for this compound is in drug development, where it serves as a precursor to an active pharmaceutical ingredient (API).[1] It should be assumed that this intermediate possesses biological activity. Its structural similarity to antihistamines suggests potential off-target effects, including antimuscarinic (anticholinergic) activity, which can manifest as dry mouth, blurred vision, and drowsiness if significant systemic exposure occurs. All handling procedures must be designed to rigorously prevent such exposure.
Section 3: Protocols for Safe Handling and Engineering Controls
A self-validating safety protocol relies on a multi-layered approach, combining engineering controls, administrative procedures, and personal protective equipment (PPE) to minimize exposure risk.
Engineering Controls:
-
Ventilation: All weighing and transfer operations involving the solid material must be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particulates.
-
Isolation: For larger-scale operations, use of a glovebox is recommended to provide a physical barrier between the operator and the chemical.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or neoprene gloves. Always double-glove when handling significant quantities. Inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation.[9]
-
Body Protection: A standard laboratory coat is required. For larger quantities or tasks with a high risk of spills, a chemically resistant apron or suit should be used.
-
Respiratory Protection: If engineering controls are insufficient or during an emergency, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.[6]
Workflow for Safe Handling:
Caption: Standard workflow for safely handling solid chemical reagents.
Section 4: Emergency Response and First Aid Procedures
Rapid and correct response to an accidental exposure or spill is critical. All laboratory personnel must be familiar with these procedures and the location of safety equipment.
Emergency Contact: Immediately call the institutional emergency number and Poison Control.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6][9] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6] |
| Eye Contact | Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious and alert, give them one to two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Spill Response:
-
Evacuate: Alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a small spill, carefully cover the solid with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust.
-
Collect: Gently sweep the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All contaminated materials (absorbent, PPE, cleaning cloths) must be disposed of as hazardous chemical waste.
Section 5: Storage and Disposal Considerations
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
The container should be clearly labeled with the chemical name and all relevant hazard warnings.
Disposal:
-
Disposal of this material and its container must be done in accordance with all local, state, and federal regulations for hazardous waste.
-
Do not dispose of it down the drain or into the environment.[6]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and ensure complete and accurate classification.[6]
References
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This compound-65214-86-0. (n.d.). Shree Ganesh Remedies Ltd. Link
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4-(Diphenylmethoxy)piperidine Hydrochloride. (n.d.). LGC Standards. Link
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Diphenylpyraline hydrochloride. (n.d.). MedChemExpress. Link
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Safety Data Sheet. (2023). Sigma-Aldrich. Link
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4-Diphenylmethoxy-1-methylpiperidine hydrochloride. (n.d.). Santa Cruz Biotechnology. Link
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Piperidine, 4-diphenylmethoxy-1-methyl-, hydrochloride. (n.d.). NIST Chemistry WebBook. Link
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Safety Data Sheet. (2025). Fisher Scientific. Link
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Safety Data Sheet. (2023). Sigma-Aldrich. Link
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Hydroxy Ebastine. (n.d.). LGC Standards. Link
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Diphenylpyraline Hydrochloride. (n.d.). ChemicalBook. Link
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4-(Diphenylmethoxy)piperidine Hydrochloride. (n.d.). LGC Standards. Link
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Safety Data Sheet. (2023). Fisher Scientific. Link
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Amphoteric Drugs. I. Synthesis and Antiallergic Activity... (1991). PubMed. Link
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Diphenylpyraline Hydrochloride. (n.d.). PubChem. Link
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This compound. (n.d.). LGC Standards. Link
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4-(Diphenylmethoxy)piperidine Hydrochloride. (n.d.). LGC Standards. Link
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Piperidine Hydrochloride Material Safety Data Sheet. (n.d.). CDH Fine Chemical. Link
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An In-depth Technical Guide to 4-Diphenylmethoxypiperidine Hydrochloride: Properties, Structure, and Applications
This guide provides a comprehensive technical overview of 4-Diphenylmethoxypiperidine hydrochloride, a key intermediate in the synthesis of modern pharmaceuticals. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structural elucidation, and practical applications of this versatile molecule.
Introduction: A Pivotal Building Block in Medicinal Chemistry
This compound, with the CAS number 65214-86-0, is a heterocyclic compound that has garnered significant attention in the pharmaceutical industry.[1] Its structure, featuring a piperidine ring tethered to a bulky diphenylmethoxy group, makes it a valuable synthon for creating complex molecular architectures. Most notably, it serves as a crucial precursor in the industrial synthesis of Ebastine, a second-generation H1 histamine receptor antagonist.[1][2] This guide will explore the fundamental characteristics of this compound, offering insights into its scientific and commercial importance.
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of this compound are foundational to its handling, reactivity, and role in synthesis. While some data pertains to the free base, the hydrochloride salt is the more commonly used form in synthetic applications due to its enhanced stability and ease of handling.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₁NO·HCl | [1] |
| Molecular Weight | 303.82 g/mol | [1] |
| Appearance | Pale orange solid powder | [1] |
| Melting Point | 202-204 °C | [3] |
| Solubility | Slightly soluble in acetonitrile and chloroform | [3] |
| Stability | Hygroscopic | [3] |
Note: Some properties listed are for the free base, 4-(Diphenylmethoxy)piperidine (CAS 58258-01-8), as comprehensive data for the hydrochloride salt is not always available. The free base has a predicted pKa of 9.78±0.10, indicating its basic nature.[3]
Structural Elucidation: Unveiling the Molecular Architecture
The structure of this compound is central to its reactivity and function as a synthetic intermediate.
Caption: Chemical structure of this compound.
Key Structural Features:
-
Piperidine Ring: A saturated six-membered heterocycle containing a nitrogen atom. In the hydrochloride salt, the nitrogen is protonated, forming a piperidinium cation. This secondary amine is a key site of reactivity.
-
Diphenylmethoxy Group: Also known as a benzhydryloxy group, this bulky substituent consists of a methoxy group attached to two phenyl rings. This moiety significantly influences the molecule's steric profile and lipophilicity.
-
Ether Linkage: The piperidine ring and the diphenylmethyl group are connected via an ether linkage at the 4-position of the piperidine ring. This bond is generally stable under neutral and basic conditions but can be susceptible to cleavage under strong acidic conditions.
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum would be complex. The two phenyl groups would show signals in the aromatic region (typically δ 7.0-7.5 ppm). The methine proton of the diphenylmethoxy group would likely appear as a singlet further downfield. The protons on the piperidine ring would exhibit complex splitting patterns in the aliphatic region, further complicated by the protonation of the nitrogen.
-
¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons, the methine carbon, and the carbons of the piperidine ring. The carbons of the two phenyl rings may show slightly different chemical shifts due to their steric environment.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations from the aromatic and aliphatic regions. A broad absorption in the region of 2500-3000 cm⁻¹ would be indicative of the N-H⁺ stretch of the piperidinium salt. The C-O-C stretching of the ether linkage would also be present, typically in the 1000-1200 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the free base (C₁₈H₂₁NO) upon loss of HCl. Fragmentation patterns would likely involve cleavage of the ether bond and fragmentation of the piperidine ring.
Synthesis and Reactivity
This compound is primarily synthesized for its use as a building block in more complex molecules.
General Synthesis Pathway:
A common synthetic route to 4-Diphenylmethoxypiperidine involves the etherification of 4-hydroxypiperidine with a diphenylmethyl halide (e.g., bromodiphenylmethane) or by the reaction of 4-hydroxypiperidine with diphenylmethanol under acidic conditions. The hydrochloride salt can then be readily prepared by treating the free base with hydrochloric acid.
Caption: General synthesis workflow for 4-Diphenylmethoxypiperidine HCl.
Experimental Protocol: Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
-
4-Hydroxypiperidine
-
Diphenylmethanol
-
p-Toluenesulfonic acid monohydrate (or another suitable acid catalyst)
-
Anhydrous toluene (or another suitable solvent for azeotropic removal of water)
-
Hydrochloric acid (e.g., in isopropanol or as a gas)
-
Suitable organic solvents for workup and crystallization (e.g., ethyl acetate, hexane, isopropanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine 4-hydroxypiperidine, diphenylmethanol, and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene.
-
Etherification: Heat the reaction mixture to reflux. Water generated during the reaction will be removed azeotropically and collected in the Dean-Stark trap. Monitor the progress of the reaction by a suitable method (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with an aqueous basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst, followed by washing with brine.
-
Isolation of the Free Base: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude 4-Diphenylmethoxypiperidine free base.
-
Salt Formation: Dissolve the crude free base in a suitable solvent (e.g., isopropanol). Add a solution of hydrochloric acid in the same or a miscible solvent dropwise with stirring.
-
Crystallization and Isolation: The hydrochloride salt will precipitate out of the solution. The crystallization can be enhanced by cooling the mixture. Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.
Reactivity Profile:
The reactivity of this compound is primarily centered around the secondary amine of the piperidine ring. As a secondary amine, it can undergo a variety of chemical transformations, most notably N-alkylation reactions. This reactivity is the cornerstone of its utility in the synthesis of Ebastine.
Applications in Drug Development
The principal application of this compound is as a key intermediate in the synthesis of Ebastine.[1][2]
Synthesis of Ebastine:
Ebastine is synthesized by the N-alkylation of 4-Diphenylmethoxypiperidine with 1-(4-tert-butylphenyl)-4-chlorobutan-1-one. In this reaction, the secondary amine of the piperidine ring acts as a nucleophile, displacing the chloride from the alkyl chloride to form a new carbon-nitrogen bond.
Caption: Role of 4-Diphenylmethoxypiperidine in Ebastine synthesis.
This reaction highlights the importance of this compound as a precursor that provides the core diphenylmethoxy-piperidine scaffold of the final active pharmaceutical ingredient.
Potential for Other Therapeutic Agents:
The 4-diphenylmethoxypiperidine scaffold is a privileged structure in medicinal chemistry. Derivatives of this compound have been explored for various therapeutic applications beyond antihistaminic activity. For example, modifications of the piperidine nitrogen and the phenyl rings can lead to compounds with activity at other biological targets. Research has shown that certain derivatives of 4-(diphenylmethoxy)piperidine can exhibit antiallergic and other pharmacological activities.[4] The structural motif is also found in compounds targeting the dopamine transporter, suggesting its potential in the development of treatments for neurological disorders.
Safety and Handling
As a chemical intermediate, this compound should be handled with appropriate safety precautions in a laboratory or industrial setting.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Due to its hygroscopic nature, storage in a desiccator may be beneficial.[3]
-
Toxicity: While specific toxicity data for this compound is limited, it should be handled as a potentially hazardous substance.
Conclusion
This compound is a compound of significant interest in the field of pharmaceutical sciences. Its well-defined chemical properties and versatile reactivity make it an indispensable building block for the synthesis of important drugs like Ebastine. This guide has provided a detailed overview of its structure, properties, synthesis, and applications, offering valuable insights for researchers and developers working with this key intermediate. A deeper understanding of its characteristics will undoubtedly facilitate its effective use in the ongoing quest for new and improved therapeutic agents.
References
-
LookChem. (n.d.). Cas 58258-01-8, 4-(DIPHENYLMETHOXY)PIPERIDINE. Retrieved from [Link]
-
Tsuji, T., et al. (1991). Amphoteric Drugs. I. Synthesis and Antiallergic Activity of [4-(diphenylmethoxy)piperidino]-, [4-(diphenylmethyl)piperazinyl]- And [4-(diphenylmethylene)piperidino]alkanoic Acid Derivatives. Chemical and Pharmaceutical Bulletin, 39(8), 2100-2108. Retrieved from [Link]
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- 4. Amphoteric drugs. I. Synthesis and antiallergic activity of [4-(diphenylmethoxy)piperidino]-, [4-(diphenylmethyl)piperazinyl]- and [4-(diphenylmethylene)piperidino]alkanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Diphenylmethoxypiperidine hydrochloride from 4-hydroxypiperidine
Application Note & Protocol: A-1024
Topic: High-Yield Synthesis of 4-Diphenylmethoxypiperidine Hydrochloride from 4-Hydroxypiperidine
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of this compound, a key intermediate in the manufacturing of various pharmaceutical agents, including the antihistamine Ebastine.[1] The described methodology details an acid-catalyzed etherification reaction between 4-hydroxypiperidine and diphenylmethanol. The protocol emphasizes procedural causality, robust safety measures, and methods for purification and characterization to ensure a high-purity final product. This guide is intended for researchers and professionals in drug development and process chemistry.
Introduction and Scientific Principle
The synthesis of this compound is a critical step in the production of several active pharmaceutical ingredients (APIs). The core chemical transformation is the formation of an ether linkage between the 4-position of the piperidine ring and a benzhydryl group. While several synthetic routes exist, this protocol focuses on a direct and efficient acid-catalyzed reaction.
The reaction proceeds via a mechanism analogous to a specialized Williamson ether synthesis.[2][3][4] In this specific case, the protonation of the hydroxyl group on diphenylmethanol by a strong acid catalyst (p-toluenesulfonic acid) forms a good leaving group (water). The hydroxyl group of 4-hydroxypiperidine then acts as a nucleophile, attacking the electrophilic benzhydryl carbocation intermediate. The continuous removal of water under vacuum is a critical parameter, as it drives the reaction equilibrium towards the product, ensuring a high conversion rate.
Reaction Scheme
Caption: Overall reaction for the synthesis of 4-Diphenylmethoxypiperidine HCl.
Materials and Safety
Reagent & Equipment Data
| Reagent/Material | Molar Mass ( g/mol ) | Grade | Supplier | Notes |
| Diphenylmethanol | 184.23 | ≥99% | Sigma-Aldrich | - |
| 4-Hydroxypiperidine HCl | 137.61 | ≥98% | Aladdin Scientific | [5] |
| p-Toluenesulfonic acid monohydrate | 190.22 | ≥98.5% | Thermo Fisher | Acts as the catalyst. |
| Anhydrous Ethanol | 46.07 | 200 Proof | VWR | For dissolution and crystallization. |
| Isopropanol (IPA) | 60.10 | ACS Grade | VWR | For washing the precipitate. |
| Diethyl Ether | 74.12 | Anhydrous | Sigma-Aldrich | For extraction of the free base. |
| Aqueous Ammonia | 17.03 (NH₃) | 28-30% | J.T. Baker | For basification. |
| Equipment | - | - | - | - |
| 3-Neck Round Bottom Flask | - | - | - | Fitted with stirrer, thermal well, and vacuum adapter. |
| Heating Mantle with Stirrer | - | - | - | - |
| Vacuum Pump | - | - | - | Capable of reaching <1 mmHg. |
| Büchner Funnel & Flask | - | - | - | For filtration. |
| Separatory Funnel | - | - | - | For liquid-liquid extraction. |
| Rotary Evaporator | - | - | - | For solvent removal. |
Critical Safety Precautions
This procedure involves hazardous materials and high temperatures. Adherence to strict safety protocols is mandatory.
-
General Handling: All operations must be conducted inside a certified chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a flame-retardant lab coat, chemical splash goggles, and nitrile or neoprene gloves.[7][8]
-
Reagent Hazards:
-
4-Hydroxypiperidine Hydrochloride: Causes severe skin burns and eye damage. Harmful if inhaled or swallowed.[8] Avoid creating dust.
-
p-Toluenesulfonic acid: Corrosive and causes severe burns. Handle with extreme care.
-
Aqueous Ammonia: Corrosive and has a pungent, irritating vapor. Ensure adequate ventilation.
-
Solvents: Ethanol, isopropanol, and especially diethyl ether are highly flammable. Ensure no ignition sources are present. Diethyl ether can form explosive peroxides; use a freshly opened container.
-
-
Emergency Response: Keep an emergency eyewash station and safety shower readily accessible.[6] In case of skin contact, wash immediately and thoroughly with soap and water.[7] For eye contact, rinse cautiously with water for at least 15 minutes.[8]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local environmental regulations.[7]
Detailed Synthesis Protocol
This protocol is based on a procedure outlined in U.S. Patent 4,261,990.[9]
Part A: Acid-Catalyzed Etherification
-
Reactor Setup: Assemble a dry three-neck round-bottom flask equipped with a mechanical overhead stirrer, a thermocouple in a thermal well, and a vacuum adapter connected to a vacuum pump via a cold trap.
-
Charging Reactants: To the flask, add diphenylmethanol (268 g), 4-hydroxypiperidine hydrochloride (200 g), and p-toluenesulfonic acid monohydrate (28.8 g).[9]
-
Initiating Reaction: Begin stirring the mixture to create a slurry. Start heating the flask using a heating mantle.
-
Reaction Conditions: Heat the mixture to 160°C . Once the temperature has stabilized, gradually apply vacuum to reduce the internal pressure to approximately 0.2 mm Hg .[9]
-
Causality Note: The application of high temperature and vacuum is crucial for the removal of water formed in situ. This removal shifts the reaction equilibrium towards the formation of the ether product, maximizing the yield.
-
-
Reaction Monitoring: Maintain the reaction at 160°C under vacuum with vigorous stirring for 3 hours . The mixture will become a molten, homogenous solution as the reaction progresses.
-
Crystallization and Isolation:
-
After 3 hours, turn off the heating and allow the reaction mixture to cool to approximately 80°C .
-
Carefully and slowly add 500 mL of anhydrous ethanol to the warm mixture while stirring. The product should dissolve completely.
-
Transfer the ethanolic solution to a separate flask and cool it to 10°C in an ice-water bath. This will induce the crystallization of the this compound salt.
-
Collect the resulting crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold isopropanol to remove any residual impurities.
-
Dry the solid in a vacuum oven at 60°C to a constant weight. This yields the crude hydrochloride salt.
-
Part B: Purification via Free Base (Optional, Recommended for High Purity)
-
Basification: Suspend the crude hydrochloride salt obtained in Part A in 1,800 mL of deionized water. While stirring, add 125 mL of concentrated aqueous ammonia to convert the salt to its free base, which will precipitate out of the solution.[9]
-
Extraction: Transfer the mixture to a large separatory funnel and extract the aqueous suspension with diethyl ether (3 x 300 mL).
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the purified 4-diphenylmethoxypiperidine free base as an oil or low-melting solid.
-
Salt Re-formation: To obtain the final high-purity hydrochloride salt, dissolve the free base in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether) and bubble dry hydrogen chloride gas through the solution until precipitation is complete. Alternatively, a solution of HCl in isopropanol can be added dropwise.
-
Final Isolation: Collect the purified hydrochloride salt by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Experimental Workflow and Characterization
Workflow Diagram
Caption: Step-by-step workflow for synthesis, purification, and analysis.
Characterization Methods
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the free base (C₁₈H₂₁NO, MW: 267.37 g/mol ).
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups, such as the C-O-C ether stretch and the absence of the broad O-H stretch from the starting materials.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction due to insufficient water removal.2. Reaction time too short.3. Loss of product during workup or transfers. | 1. Ensure the vacuum pump is efficient and can maintain the target pressure.2. Extend reaction time and monitor by TLC.3. Ensure careful and quantitative transfers; perform extractions thoroughly. |
| Product is Oily or Gummy | Presence of unreacted starting materials or byproducts. | Perform the optional purification (Part B) to remove impurities. Try different crystallization solvents (e.g., ethanol/ether mixture). |
| Reaction Stalls | Catalyst has degraded or is insufficient. | Use a fresh bottle of p-toluenesulfonic acid monohydrate. Ensure the correct stoichiometric amount is added. |
Conclusion
This application note details a robust and scalable method for the synthesis of this compound. By carefully controlling reaction parameters, particularly temperature and vacuum, this protocol provides a reliable pathway to a high-purity product. The provided safety guidelines are critical for the successful and safe execution of this synthesis in a laboratory or pilot plant setting. The final compound serves as a valuable intermediate for further pharmaceutical development.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]
-
Biocompare. (n.d.). 4-Hydroxypiperidine hydrochloride from Aladdin Scientific. Retrieved from [Link]
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Application Note & Experimental Protocols: In Vitro Characterization of 4-Diphenylmethoxypiperidine Hydrochloride Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Deconvoluting the Pharmacological Profile of 4-Diphenylmethoxypiperidine Hydrochloride
The 4-diphenylmethoxypiperidine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for compounds targeting a range of biological entities. The seemingly subtle modifications to the piperidine ring, particularly at the nitrogen atom (N1 position), dramatically dictate the pharmacological activity. Therefore, a discussion of "this compound" necessitates a clear understanding of the specific analogue .
This guide will focus on two of the most prominent and well-characterized activities associated with this chemical class:
-
Dopamine Transporter (DAT) Inhibition: Analogues where the piperidine nitrogen is substituted with specific alkyl or aryl groups can be potent and selective inhibitors of the dopamine transporter. These compounds are invaluable tools for studying the dopaminergic system and have therapeutic potential for conditions like Parkinson's disease and ADHD. A notable, though structurally distinct piperazine-containing analogue, is GBR-12935, which is a highly selective DAT inhibitor.[1] Research has also been conducted on piperidine analogues of GBR 12909, which have shown high potency and selectivity for DAT.[2]
-
Histamine H1 Receptor Antagonism: When the piperidine nitrogen is methylated, as in the case of Diphenylpyraline (4-diphenylmethoxy-1-methylpiperidine hydrochloride), the compound acts as a potent histamine H1 receptor antagonist with antimuscarinic and antiallergic properties.[3] This class of compounds is primarily used for the relief of allergic conditions.[3]
This document provides detailed in vitro experimental protocols to characterize novel compounds based on the 4-diphenylmethoxypiperidine core for these two key activities.
Physicochemical Properties and Handling
This compound is typically a white to pale orange solid.[4][5] As a hydrochloride salt, it generally exhibits improved solubility in aqueous solutions and polar solvents.[4] It is important to consult the specific product's safety data sheet (SDS) for detailed handling and storage information. The compound may be hygroscopic, so storage in a cool, dry place is recommended.[4]
Part 1: In Vitro Assessment of Dopamine Transporter (DAT) Inhibition
The dopamine transporter is a critical protein in the presynaptic membrane of dopaminergic neurons, responsible for the reuptake of dopamine from the synaptic cleft.[6] Inhibition of DAT increases the extracellular concentration of dopamine, thereby modulating dopaminergic neurotransmission.
Experimental Workflow for DAT Inhibition
Caption: Workflow for characterizing DAT inhibitors.
Protocol 1: Radioligand Binding Assay for DAT Affinity (Ki)
This assay determines the affinity of the test compound for the dopamine transporter by measuring its ability to displace a known radiolabeled DAT ligand. A common radioligand is [³H]GBR-12935.[7]
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human dopamine transporter (hDAT) or from rat striatal tissue.
-
Radioligand: [³H]GBR-12935 (specific activity ~40-60 Ci/mmol).
-
Test Compound: this compound derivative.
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor, such as GBR 12909 (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Scintillation Cocktail and Vials.
-
Filtration Apparatus: Brandel or Millipore cell harvester with GF/B filters.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
50 µL of Assay Buffer (for total binding).
-
50 µL of non-specific binding control (for non-specific binding).
-
50 µL of the test compound at various concentrations.
-
-
Add Radioligand: Add 50 µL of [³H]GBR-12935 (final concentration ~1-2 nM) to all wells.
-
Add Membranes: Add 100 µL of the membrane preparation (containing ~10-20 µg of protein) to each well. The total assay volume is 200 µL.
-
Incubation: Incubate the plate for 60-90 minutes at 4°C to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the GF/B filters using the cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis (e.g., in GraphPad Prism).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for DAT.
| Parameter | Description | Typical Value |
| IC₅₀ | Concentration for 50% inhibition of binding | Compound-dependent |
| Ki | Inhibition constant (affinity) | Compound-dependent |
| [³H]GBR-12935 Kd | Dissociation constant of the radioligand | ~5.5 nM[7] |
Protocol 2: Functional [³H]Dopamine Uptake Assay (IC₅₀)
This functional assay measures the ability of the test compound to inhibit the uptake of dopamine into cells expressing DAT.[8]
Materials:
-
Cells: HEK293 cells stably expressing hDAT, plated in 96-well plates.
-
Radioligand: [³H]Dopamine.
-
Test Compound: this compound derivative.
-
Non-specific Uptake Control: A known DAT inhibitor like GBR 12909 (10 µM).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).
Procedure:
-
Cell Plating: Plate the hDAT-expressing cells in a 96-well plate and allow them to reach ~80-90% confluency.[8]
-
Compound Preparation: Prepare serial dilutions of the test compound in KRH buffer.
-
Pre-incubation: Wash the cells with KRH buffer. Then, add 50 µL of KRH buffer (for total uptake), non-specific uptake control, or the test compound to the respective wells and pre-incubate for 10-20 minutes at room temperature.
-
Initiate Uptake: Add 50 µL of [³H]Dopamine (final concentration ~10-20 nM) to all wells to initiate the uptake.
-
Incubation: Incubate the plate for 10 minutes at room temperature. This time should be within the linear range of uptake.
-
Terminate Uptake: Rapidly aspirate the solution and wash the cells three times with 200 µL of ice-cold KRH buffer.
-
Cell Lysis and Counting: Lyse the cells with 1% SDS or a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity.
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression. This value represents the functional potency of the compound as a DAT inhibitor.
Part 2: In Vitro Assessment of Histamine H1 Receptor Antagonism
Histamine H1 receptors are G-protein coupled receptors involved in allergic responses.[9] Antagonists block the action of histamine at these receptors, alleviating symptoms like itching, sneezing, and rhinitis.
Signaling Pathway of the Histamine H1 Receptor
Caption: H1 Receptor Gq-coupled signaling pathway.
Protocol 3: Radioligand Binding Assay for H1 Receptor Affinity (Ki)
This protocol determines the affinity of a test compound for the H1 receptor by displacing a known H1-selective radioligand, such as [³H]mepyramine.[10]
Materials:
-
Cell Membranes: Membranes from CHO or HEK293 cells expressing the human H1 receptor (hH1R).
-
Radioligand: [³H]mepyramine (specific activity ~20-30 Ci/mmol).
-
Test Compound: this compound derivative.
-
Non-specific Binding Control: Mianserin (1 µM) or Diphenhydramine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer, typically from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Plate Setup: To a 96-well plate, add:
-
25 µL of Assay Buffer (total binding).
-
25 µL of non-specific binding control.
-
25 µL of the test compound dilutions.
-
-
Add Radioligand: Add 25 µL of [³H]mepyramine (final concentration ~1-5 nM) to all wells.[10]
-
Add Membranes: Add 50 µL of the hH1R membrane preparation (~20-40 µg of protein). The total assay volume is 100 µL.
-
Incubation: Incubate for 60 minutes at 25°C.
-
Filtration: Rapidly filter through GF/C filters (pre-soaked in 0.5% polyethyleneimine) and wash three times with ice-cold assay buffer.
-
Scintillation Counting: Place filters in vials with scintillation cocktail and count.
Data Analysis:
-
Similar to the DAT binding assay, calculate IC₅₀ and then Ki using the Cheng-Prusoff equation. The Kd for [³H]mepyramine is approximately 2.29 nM.[10]
| Parameter | Description | Typical Value |
| IC₅₀ | Concentration for 50% inhibition of binding | Compound-dependent |
| Ki | Inhibition constant (affinity) | Compound-dependent |
| [³H]mepyramine Kd | Dissociation constant of the radioligand | ~2.29 nM[10] |
Protocol 4: Functional Calcium Mobilization Assay (IC₅₀)
This assay measures the ability of a compound to act as an antagonist by blocking histamine-induced calcium release in cells expressing the H1 receptor.
Materials:
-
Cells: HEK293 or CHO cells stably expressing hH1R, plated in black-walled, clear-bottom 96-well plates.
-
Calcium-sensitive Dye: Fluo-4 AM or similar.
-
Agonist: Histamine.
-
Test Compound: this compound derivative.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
Procedure:
-
Cell Plating: Plate cells and grow to near confluency.
-
Dye Loading: Incubate cells with the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in assay buffer for 60 minutes at 37°C.
-
Wash: Gently wash the cells twice with assay buffer to remove excess dye.
-
Compound Addition: Add the test compound at various concentrations and incubate for 15-30 minutes.
-
Calcium Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence.
-
Agonist Challenge: Add a pre-determined EC₈₀ concentration of histamine to all wells and immediately begin recording the fluorescence intensity over time (typically 60-120 seconds).
-
Data Analysis:
-
The increase in fluorescence corresponds to the intracellular calcium concentration.
-
Determine the inhibitory effect of your compound on the histamine-induced calcium signal.
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Calculate the IC₅₀ value using non-linear regression.
-
Trustworthiness and Self-Validation
To ensure the validity of these protocols, the following controls are essential:
-
Reference Compounds: Always include known inhibitors/antagonists (e.g., GBR 12909 for DAT, Diphenhydramine for H1R) as positive controls to validate assay performance.
-
Vehicle Controls: Test the effect of the solvent (e.g., DMSO) used to dissolve the compound.
-
Z'-factor: For high-throughput screening, calculate the Z'-factor to assess the quality and robustness of the assay. A Z' > 0.5 is considered excellent.
-
Counter-screens: To determine selectivity, test the compound against related targets (e.g., serotonin and norepinephrine transporters for DAT inhibitors; other histamine receptor subtypes for H1 antagonists).
By adhering to these detailed protocols and incorporating rigorous controls, researchers can confidently characterize the in vitro pharmacological profile of novel this compound derivatives.
References
-
Andersen, P. H. (1987). Biochemical and pharmacological characterization of [3H]GBR 12935 binding in vitro to rat striatal membranes: labeling of the dopamine uptake complex. Journal of Neurochemistry, 48(6), 1887-1896. [Link]
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Mash, D. C., et al. (1992). [3H]GBR 12935 binding to dopamine uptake sites in the human brain. Synapse, 12(3), 195-204. [Link]
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Hsin, L. W., et al. (2008). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 51(10), 3045-3055. [Link]
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Wikipedia. (2023). GBR-12935. [Link]
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Ganesh Remedies Ltd. (n.d.). This compound-65214-86-0. [Link]
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Saha, K., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.17.1-12.17.21. [Link]
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de Graaf, C., et al. (2019). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega, 4(7), 11896-11906. [Link]
-
Dutta, A. K., et al. (2001). Design, synthesis, and characterization of a novel, 4-[2-(diphenylmethoxy)ethyl]-1-benzyl piperidine-based, dopamine transporter photoaffinity label. Life Sciences, 68(20), 2307-2318. [Link]
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de Esch, I. J., et al. (2005). Characterization of the histamine H4 receptor binding site. Part 1. Synthesis and pharmacological evaluation of dibenzodiazepine derivatives. Journal of Medicinal Chemistry, 48(16), 5376-5386. [Link]
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Partl, J. C., et al. (1994). GBR 12909 and 12935 block dopamine uptake into brain synaptic vesicles as well as nerve endings. European Journal of Pharmacology, 253(1-2), 175-178. [Link]
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Sadek, B., et al. (2020). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules, 25(21), 5183. [Link]
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Kitayama, S., et al. (1992). Dopamine transporter mutants selectively enhance MPP+ transport. Proceedings of the National Academy of Sciences of the United States of America, 89(16), 7581-7585. [Link]
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Stark, H., et al. (2012). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure-Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Molecules, 17(1), 646-667. [Link]
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Stoddart, L. A., et al. (2020). NanoBRET binding assay for histamine H2 receptor ligands using live recombinant HEK293T cells. Scientific Reports, 10(1), 18880. [Link]
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de Graaf, C., et al. (2018). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 61(2), 563-576. [Link]
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Siciliano, C. A., et al. (2015). Regulation of the Dopamine and Vesicular Monoamine Transporters: Pharmacological Targets and Implications for Disease. Pharmacological Reviews, 67(4), 1065-1080. [Link]
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Lim, H. D., et al. (2005). Characterization of the histamine H4 receptor binding site. Part 1. Synthesis and pharmacological evaluation of dibenzodiazepine derivatives. Journal of Medicinal Chemistry, 48(16), 5376-5386. [Link]
-
Lazewska, D., et al. (2014). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry, 22(1), 362-373. [Link]
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Application Notes & Protocols: In Vivo Experimental Design for 4-Diphenylmethoxypiperidine Hydrochloride
Abstract
This document provides a comprehensive guide for the in vivo experimental design and evaluation of 4-Diphenylmethoxypiperidine hydrochloride (4-DPH). Given the structural similarity of 4-DPH to known dopamine transporter (DAT) inhibitors like Diphenylpyraline, we present a preclinical research framework hypothesized around its potential as a psychostimulant.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for behavioral and neurochemical assessment, rationale for experimental choices, and robust data analysis strategies. The protocols herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
Introduction and Scientific Rationale
This compound (4-DPH) is a piperidine derivative whose pharmacological profile is not extensively characterized in public literature. Structurally, it is the N-demethylated analog of Diphenylpyraline (DPP), a first-generation antihistamine that also functions as a potent dopamine transporter (DAT) inhibitor.[2][3] In vivo studies demonstrate that DPP elevates extracellular dopamine levels in the nucleus accumbens and induces significant locomotor activation in mice, a behavioral profile characteristic of psychostimulants like cocaine.[1][3]
The dopamine transporter is a critical protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling.[4][5] Inhibition of DAT leads to increased synaptic dopamine concentrations and prolonged signaling, which is the primary mechanism for the reinforcing and psychomotor effects of many stimulants.[6]
Central Hypothesis: Based on its structural analogy to DPP, we hypothesize that 4-DPH functions as a competitive dopamine transporter inhibitor. This inhibition is predicted to cause an increase in extracellular dopamine in reward-related brain regions, resulting in a dose-dependent increase in spontaneous locomotor activity in rodents. This guide outlines a multi-tiered experimental plan to rigorously test this hypothesis.
Potential Off-Target Mechanisms
While DAT inhibition is the primary hypothesis, it is crucial to consider potential off-target effects.
-
Histamine H1 Receptors: As an analog of an antihistamine, 4-DPH may retain activity at H1 receptors.[7][8]
-
G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: These channels are critical modulators of neuronal excitability and are affected by numerous neurotransmitter systems, including dopamine.[9][10][11][12] The evaluation of motor coordination via the rotarod test will serve as an initial screen for potential neurological impairments that could confound locomotor data.
Comprehensive In Vivo Experimental Workflow
The following diagram outlines the logical flow of the proposed in vivo investigation, from initial preparation and ethical considerations through to terminal neurochemical analysis.
Caption: Overall experimental workflow for in vivo characterization of 4-DPH.
Ethical Considerations in Animal Research
All proposed experiments must be conducted in strict accordance with institutional and international guidelines for animal welfare.
-
Approval: Prior to initiation, all procedures must be reviewed and approved by an accredited Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[13][14]
-
The 3Rs: The principles of Replacement, Reduction, and Refinement must be rigorously applied.[13][14][15]
-
Replacement: Use of non-animal methods should be considered where applicable, though in vivo behavioral assessment is currently irreplaceable for this research question.[16]
-
Reduction: Experiments must be designed with appropriate statistical power to minimize the number of animals used while ensuring scientific validity.[13]
-
Refinement: All methods must be optimized to minimize animal pain, suffering, and distress. This includes proper handling, use of anesthetics for surgery, and defining humane endpoints.[13][15]
-
-
Reporting: All findings should be reported in accordance with the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparency and reproducibility.[13]
Experimental Design and Methodologies
Animal Model
-
Species/Strain: Adult male C57BL/6 mice (8-10 weeks old) are recommended. This strain is widely used in behavioral neuroscience, providing a robust baseline for comparison with existing literature.[17]
-
Housing: Animals should be group-housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle and ad libitum access to food and water.[18]
-
Acclimation: Upon arrival, mice must be allowed to acclimate to the facility for at least one week, and to the behavioral testing room for at least 60 minutes prior to any experiment to reduce stress.[19][20][21]
Compound Preparation and Administration
-
Formulation: this compound should be dissolved in a sterile vehicle, such as 0.9% saline or a solution of 5% DMSO, 5% Tween 80, and 90% saline. The vehicle choice should be validated to ensure it has no independent effect on the measured behaviors.
-
Dose Selection: A dose-response study is critical. Based on data for DPP, a starting range of 1, 3, 10, and 30 mg/kg is proposed.[1]
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in mice for behavioral studies. Injection volume should be consistent, typically 10 mL/kg.
Data Presentation: Experimental Groups
| Group ID | Treatment | Dose (mg/kg) | N (per group) | Purpose |
| G1 | Vehicle | 0 | 10-12 | Control for injection stress and vehicle effects |
| G2 | 4-DPH | 1 | 10-12 | Low dose effect |
| G3 | 4-DPH | 3 | 10-12 | Intermediate dose effect |
| G4 | 4-DPH | 10 | 10-12 | Intermediate dose effect |
| G5 | 4-DPH | 30 | 10-12 | High dose / potential toxicity screening |
Detailed Experimental Protocols
Protocol: Locomotor Activity (Open Field Test)
This assay is the primary method for assessing the psychostimulant or psychodepressant effects of a novel compound.[20]
Apparatus:
-
An open-field arena (e.g., 40 x 40 x 30 cm) made of a non-porous material.[20]
-
The arena should be equipped with a grid of infrared beams or an overhead video tracking system to automatically record animal movement.[20][21]
Procedure:
-
Acclimation: Transport mice to the testing room at least 60 minutes before the session begins.[21]
-
Habituation: On the day prior to testing, place each mouse in the open field arena for 30 minutes to allow for habituation to the novel environment.
-
Baseline: On the test day, administer a vehicle injection (i.p.) and immediately place the mouse in the center of the arena. Record activity for 30 minutes to establish a baseline.
-
Drug Administration: The following day, administer the assigned dose of 4-DPH or vehicle (i.p.).
-
Testing: Immediately place the mouse in the center of the arena and record activity for 60-120 minutes, depending on the expected duration of action.[20]
-
Cleaning: Thoroughly clean the arena with 70% ethanol or a suitable disinfectant between each animal to eliminate olfactory cues.[18]
Data to Collect:
-
Total Distance Traveled (cm): Primary measure of locomotor activity.
-
Horizontal Activity: Number of beam breaks in the horizontal plane.
-
Vertical Activity (Rearing): Number of beam breaks in the vertical plane, an indicator of exploratory behavior.
-
Time in Center vs. Periphery: Can provide an index of anxiety-like behavior (thigmotaxis).[18]
Protocol: Motor Coordination (Rotarod Test)
This test is essential to confirm that any observed changes in locomotor activity are not due to deficits in motor coordination or balance.[22][23]
Apparatus:
-
An automated rotarod apparatus with a textured rotating rod, typically with separate lanes for testing multiple mice simultaneously.[24]
Procedure:
-
Training (Day 1):
-
Testing (Day 2):
-
Administer the assigned dose of 4-DPH or vehicle (i.p.).
-
At the predicted time of peak drug effect (e.g., 30 minutes post-injection), place the mouse on the rotarod.
-
Begin the trial with the rod accelerating from a low speed to a high speed (e.g., 4 to 40 RPM over 300 seconds).[22][25]
-
The trial ends when the mouse falls off the rod or clings to it and completes a full passive rotation.[22]
-
Record the latency to fall (seconds) and the RPM at the time of the fall.
-
Perform a total of three trials with a 15-minute ITI.[19]
-
Clean the apparatus between cohorts.[22]
-
Data to Collect:
-
Latency to Fall (seconds): The primary measure of motor coordination and balance.
-
Rotation Speed at Fall (RPM): Provides additional detail on performance.
Protocol: In Vivo Microdialysis
This technique directly measures extracellular neurotransmitter levels in a specific brain region of a freely moving animal, providing direct evidence for the DAT inhibition hypothesis.[26][27]
Apparatus:
-
Stereotaxic frame for surgery.
-
Microdialysis probes (e.g., 2 mm membrane), guide cannulae, and a microinfusion pump.
-
Fraction collector and vials for sample collection.
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system for dopamine analysis.[26]
Procedure:
-
Stereotaxic Surgery:
-
Recovery: Allow the animal to recover for 5-7 days with appropriate post-operative care.[26]
-
Microdialysis Experiment:
-
Place the recovered mouse into a dialysis bowl, allowing free movement.
-
Gently remove the dummy cannula and insert the microdialysis probe.
-
Begin perfusion with artificial cerebrospinal fluid (aCSF) at a slow flow rate (e.g., 1.0 µL/min).[26]
-
Allow a 90-120 minute equilibration period.
-
Collect 3-4 baseline dialysate samples (e.g., every 20 minutes) to establish stable basal dopamine levels.[26]
-
Administer 4-DPH or vehicle (i.p.).
-
Continue collecting dialysate samples for at least 3 hours post-injection.[26]
-
-
Sample Analysis:
-
Immediately stabilize samples (e.g., by adding preservative or freezing at -80°C).
-
Quantify dopamine concentration in the dialysate using HPLC-ED by comparing peak heights or areas to a standard curve.[26]
-
Data to Collect:
-
Dopamine concentration (e.g., in fmol/µL) for each sample.
-
Data is typically expressed as a percentage change from the average baseline concentration.[26]
Hypothesized Mechanism and Data Interpretation
The diagram below illustrates the hypothesized synaptic mechanism of 4-DPH.
Caption: Hypothesized mechanism: 4-DPH blocks the dopamine transporter (DAT).
Statistical Analysis:
-
Locomotor and rotarod data should be analyzed using a two-way repeated measures Analysis of Variance (ANOVA) with 'treatment dose' as the between-subjects factor and 'time' as the within-subjects factor.
-
Microdialysis data should be analyzed similarly, comparing the percent change from baseline across treatment groups.
-
Significant main effects or interactions should be followed by appropriate post-hoc tests (e.g., Dunnett's or Tukey's) to compare dose groups to the vehicle control.
-
A p-value of < 0.05 will be considered statistically significant.
Interpretation of Expected Results:
-
Confirmation of Hypothesis: A dose-dependent increase in locomotor activity, with no significant impairment on the rotarod, coupled with a dose-dependent increase in extracellular dopamine in the nucleus accumbens, would strongly support the hypothesis that 4-DPH is a DAT-inhibiting psychostimulant.
-
Null Hypothesis: No significant change in locomotor activity or dopamine levels compared to the vehicle group would refute the primary hypothesis.
-
Confounding Effects: A significant impairment on the rotarod test at doses that affect locomotor activity would suggest non-specific motor effects, complicating the interpretation of 4-DPH as a pure psychostimulant.
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Navarro-Lobato, J., et al. (2021). G-Protein-Gated Inwardly Rectifying Potassium (Kir3/GIRK) Channels Govern Synaptic Plasticity That Supports Hippocampal-Dependent Cognitive Functions in Male Mice. Journal of Neuroscience, 41(33), 7086-7102. [Link]
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Lujan, R., et al. (2023). Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels. Trends in Pharmacological Sciences. [Link]
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Hearing, M. (2017). Neuronal G protein-gated K+ channels. Physiological Reviews, 97(4), 1325-1355. [Link]
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Chefer, V. I., et al. (2010). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 5(9), 853-869. [Link]
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Watson, C. J., et al. (2006). Overview of Brain Microdialysis. Current Protocols in Neuroscience, Chapter 7, Unit 7.2. [Link]
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Navarro-Lobato, J., et al. (2021). G-Protein-Gated Inwardly Rectifying Potassium (Kir3/GIRK) Channels Govern Synaptic Plasticity That Supports Hippocampal-Dependent Cognitive Functions in Male Mice. The Journal of Neuroscience, 41(33), 7086-7102. [Link]
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Fabbri, M., et al. (2021). Experimental Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of the Evidence. Journal of Experimental Pharmacology, 13, 227-236. [Link]
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Lüscher, C., & Slesinger, P. A. (2010). Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease. Nature Reviews Neuroscience, 11(5), 301-315. [Link]
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España, R. A., et al. (2008). Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. Neuroscience, 155(1), 155-163. [Link]
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Votaw, J. R., et al. (2002). Dopamine Transporter (DAT) Inhibitors Alleviate Specific Parkinsonian Deficits in Monkeys: Association with DAT Occupancy in Vivo. Synapse, 46(2), 65-72. [Link]
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Lapa, G. B., et al. (2005). Diphenylpyraline, a histamine H1 receptor antagonist, has psychostimulant properties. European Journal of Pharmacology, 506(3), 237-240. [Link]
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Kuder, K., et al. (2014). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Journal of Medicinal Chemistry, 57(23), 10046-10060. [Link]
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Stary, D., et al. (2020). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Molecules, 25(18), 4110. [Link]
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What is Diphenylpyraline Hydrochloride used for? Patsnap Synapse. (2024). [Link]
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Application Notes and Protocols for the Analytical Characterization of 4-Diphenylmethoxypiperidine Hydrochloride
Introduction
4-Diphenylmethoxypiperidine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a known process-related impurity in the production of the second-generation antihistamine, Ebastine.[1][2] Its robust and accurate characterization is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This comprehensive technical guide provides a suite of validated analytical methods for the comprehensive characterization of this compound, tailored for researchers, scientists, and professionals in drug development and quality control. The methodologies detailed herein are grounded in established principles and supported by authoritative guidelines to ensure scientific integrity and reliable results.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.
| Property | Value | Source |
| Chemical Name | 4-(Diphenylmethoxy)piperidine hydrochloride | [3][4] |
| Synonyms | 4-(Benzhydryloxy)piperidine hydrochloride, Ebastine EP Impurity C | [3][5] |
| CAS Number | 65214-86-0 | [2] |
| Molecular Formula | C₁₈H₂₂ClNO | [4] |
| Molecular Weight | 303.83 g/mol | [4] |
| Appearance | Pale orange solid powder | [2] |
Analytical Workflow for Comprehensive Characterization
A multi-faceted analytical approach is essential for the complete characterization of this compound. The following workflow outlines the logical progression of analysis from initial identification to detailed structural elucidation and purity assessment.
Caption: Integrated workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a cornerstone technique for assessing the purity of this compound and for performing quantitative assays. The method's robustness is ensured through adherence to validation principles outlined in ICH Q2(R2) and pharmacopeial guidelines such as USP <621> and EP 2.2.46.[6][7]
Scientific Rationale
A reversed-phase HPLC method is selected due to the non-polar nature of the diphenylmethoxy moiety. The piperidine ring, being a basic amine, can exhibit poor peak shape on silica-based columns due to interactions with residual silanols. To mitigate this, an acidic mobile phase additive (e.g., formic acid or trifluoroacetic acid) is employed to protonate the amine, ensuring a single ionic species and improving peak symmetry.[6] UV detection is suitable due to the presence of the aromatic rings which act as chromophores.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure good peak shape for the basic analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. Formic acid maintains consistent pH. |
| Gradient Elution | 20% B to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. | To effectively separate the main component from potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Ensures reproducible retention times and peak shapes. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |
| Detection Wavelength | 220 nm and 254 nm | The diphenylmethyl group exhibits strong absorbance in the lower UV range. Monitoring at a secondary wavelength can aid in impurity detection. |
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (initial conditions) at a concentration of 1 mg/mL.
-
Prepare working standards and samples by diluting the stock solution to the desired concentrations (e.g., for linearity studies, a range of 10-100 µg/mL is recommended).
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
Method Validation (as per ICH Q2(R2))
A summary of the necessary validation parameters is provided below. For a comprehensive understanding, refer to the ICH Q2(R2) guideline.[3][5][8][9]
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from any impurities, degradation products, and placebo components. Peak purity analysis should be performed if a PDA detector is available. |
| Linearity | A correlation coefficient (r²) of ≥ 0.999 over the specified concentration range. |
| Accuracy | Recovery of 98.0% to 102.0% for the assay of the bulk drug. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) of ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | To be determined experimentally based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ). |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 pH unit, ±2°C column temperature, ±5% organic phase composition). |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurity Profiling
GC-MS is a powerful technique for the identification of 4-Diphenylmethoxypiperidine and for the detection and quantification of any volatile or semi-volatile impurities.[10]
Scientific Rationale
Due to its relatively low volatility, derivatization of the free base form of 4-Diphenylmethoxypiperidine may be necessary to improve its chromatographic properties and prevent thermal degradation in the GC inlet. However, direct analysis of the hydrochloride salt is generally not feasible due to its non-volatile nature. The protocol below assumes analysis of the free base. Mass spectrometry provides definitive identification based on the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern.
Experimental Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | A non-polar stationary phase that provides good separation for a wide range of compounds. |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min | Inert carrier gas compatible with mass spectrometry. |
| Inlet Temperature | 280 °C | Ensures efficient volatilization of the analyte. |
| Oven Temperature Program | Initial: 150°C (hold 2 min), Ramp: 10°C/min to 300°C (hold 5 min) | A temperature program that allows for the separation of the analyte from potential impurities. |
| Injection Mode | Split (e.g., 20:1) or Splitless for trace analysis | Split injection is suitable for concentrated samples, while splitless is preferred for detecting trace impurities. |
| Ion Source Temperature | 230 °C | Standard temperature for an EI source. |
| MS Quadrupole Temperature | 150 °C | Standard temperature for the quadrupole mass filter. |
| Scan Range | m/z 40-400 | Covers the expected molecular ion and fragmentation products. |
Sample Preparation:
-
To analyze the free base, dissolve the hydrochloride salt in a small amount of water and basify with a suitable base (e.g., 1M NaOH) to a pH of >10.
-
Extract the free base into an organic solvent such as dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to a suitable volume.
-
Dilute the extract to the desired concentration with the extraction solvent before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of this compound.[11][12][13]
Scientific Rationale
¹H NMR provides information on the number and types of protons and their connectivity, while ¹³C NMR reveals the number of unique carbon environments in the molecule. The combination of these techniques allows for a complete assignment of the molecular structure.
Experimental Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a proton and carbon probe.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.
Acquisition Parameters:
-
¹H NMR: Standard proton acquisition parameters.
-
¹³C NMR: Standard carbon acquisition with proton decoupling.
Expected Chemical Shifts (Hypothetical):
-
¹H NMR (in DMSO-d₆):
-
Aromatic protons (diphenylmethyl group): ~7.2-7.5 ppm
-
Methine proton (CH-O): ~4.5-5.0 ppm
-
Piperidine protons: ~1.5-3.5 ppm
-
-
¹³C NMR (in DMSO-d₆):
-
Aromatic carbons: ~120-145 ppm
-
Methine carbon (C-O): ~75-85 ppm
-
Piperidine carbons: ~25-55 ppm
-
Spectroscopic Characterization (FTIR and UV-Vis)
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides a molecular "fingerprint" and is excellent for the initial identification of the compound and for confirming the presence of key functional groups.
Protocol:
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet.
-
Sample Preparation: For ATR, place a small amount of the solid sample directly on the ATR crystal. For KBr, mix a small amount of the sample with dry KBr powder and press into a pellet.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Assignment |
| ~3000-2800 | C-H stretching (aliphatic and aromatic) |
| ~1600, 1490, 1450 | C=C stretching (aromatic rings) |
| ~1100 | C-O stretching (ether) |
| ~2700-2400 | N-H stretching (secondary amine salt) |
UV-Vis Spectroscopy
UV-Vis spectroscopy is useful for confirming the presence of chromophores and for quantitative analysis.
Protocol:
-
Solvent: Methanol or 0.1 M HCl.
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent.
-
Data Acquisition: Scan the UV-Vis spectrum from 200 to 400 nm.
Expected Absorption Maxima (λmax):
-
Due to the diphenylmethyl moiety, expect absorption maxima around 220 nm and 260-270 nm.
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the thermal stability and melting characteristics of the compound.
Scientific Rationale
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point and other thermal events. TGA measures the change in mass of a sample as a function of temperature, providing information on thermal decomposition and stability.
Experimental Protocol
Instrumentation:
-
DSC and TGA instruments.
DSC Conditions:
-
Sample Pan: Aluminum pan.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to a temperature above the expected melting point (e.g., 250 °C).
TGA Conditions:
-
Sample Pan: Platinum or ceramic pan.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to a temperature sufficient for complete decomposition (e.g., 600 °C).
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[14][15][16][17]
Rationale and Approach
The compound is subjected to stress conditions more severe than those encountered during routine storage to generate potential degradation products.[14] The stressed samples are then analyzed by a suitable stability-indicating method, typically HPLC, to separate the parent compound from its degradants.
Protocol for Stress Conditions
-
Acid Hydrolysis: Reflux in 0.1 N HCl at 60°C for 30 minutes.
-
Base Hydrolysis: Reflux in 0.1 N NaOH at 60°C for 30 minutes.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the drug to UV light (254 nm) and visible light.
After exposure to each stress condition, the samples should be diluted appropriately and analyzed by the validated HPLC method to assess the extent of degradation and the formation of any new peaks.
Conclusion
The analytical methods and protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic, spectroscopic, and thermal analysis techniques, researchers and drug development professionals can confidently assess the identity, purity, and stability of this important pharmaceutical intermediate. Adherence to the principles of method validation outlined by regulatory bodies such as the ICH is crucial for ensuring the integrity and reliability of the generated data.
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ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]
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- 10. Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. rjptonline.org [rjptonline.org]
- 15. ijrpp.com [ijrpp.com]
- 16. biomedres.us [biomedres.us]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Fragmentation Analysis of 4-Diphenylmethoxypiperidine Hydrochloride: An Application Note
Abstract
This application note provides a detailed analysis of the mass spectrometry fragmentation pattern of 4-diphenylmethoxypiperidine hydrochloride, a compound of interest in pharmaceutical research. Understanding its fragmentation behavior is crucial for its unambiguous identification, structural elucidation, and impurity profiling. This guide outlines the experimental methodology using electrospray ionization tandem mass spectrometry (ESI-MS/MS) and proposes the primary fragmentation pathways. The presented data and protocols are intended to assist researchers, scientists, and drug development professionals in their analytical workflows.
Introduction
This compound is a piperidine derivative with a diphenylmethoxy moiety.[1] The piperidine scaffold is a common structural motif in many pharmaceuticals due to its favorable physicochemical properties.[1] Mass spectrometry is an indispensable tool for the characterization of such compounds, providing valuable information about their molecular weight and structure through fragmentation analysis.[2] Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for polar and thermally labile molecules like this compound, as it typically produces a protonated molecular ion [M+H]⁺ with minimal in-source fragmentation.[1][2] Subsequent tandem mass spectrometry (MS/MS) experiments induce fragmentation of the precursor ion, revealing characteristic neutral losses and fragment ions that are diagnostic of the molecule's structure.
Experimental Methodology
Sample Preparation
A standard solution of this compound was prepared to a final concentration of 1 µg/mL in a solution of 50:50 (v/v) acetonitrile and water with 0.1% formic acid. The addition of formic acid facilitates the protonation of the analyte in the ESI source.
Instrumentation
The analysis was performed on a tandem mass spectrometer, such as a triple quadrupole or Q-TOF instrument, equipped with an electrospray ionization (ESI) source.[2] The sample solution was introduced into the mass spectrometer via direct infusion or through a liquid chromatography system at a flow rate of 0.2 - 0.4 mL/min.[1]
MS Parameters
The mass spectrometer was operated in positive ion mode, as the basic nitrogen atom in the piperidine ring is readily protonated.[1] The following parameters were optimized to achieve a stable signal and a comprehensive fragmentation spectrum:
| Parameter | Value |
| Ionization Mode | Positive ESI |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Desolvation Gas Flow | 600 L/hr |
| Desolvation Temperature | 350 °C |
| Source Temperature | 120 °C |
| Mass Range (Full Scan) | m/z 50-500 |
| Collision Gas | Argon |
| Collision Energy | 10-40 eV (ramped) |
A full scan was initially performed to identify the protonated molecule [M+H]⁺. Subsequently, a product ion scan of this precursor ion was conducted to obtain the MS/MS fragmentation pattern.[1]
Results and Discussion
Full Scan Mass Spectrum
The full scan mass spectrum of this compound revealed a prominent ion at m/z 282.18, corresponding to the protonated molecule [C₁₈H₂₁NO + H]⁺. The hydrochloride salt dissociates in solution, and the chloride ion is not observed in the positive ion mode spectrum.
Fragmentation Pathway Analysis
The MS/MS spectrum of the precursor ion at m/z 282.18 exhibited several characteristic fragment ions. The proposed fragmentation pathways are initiated by cleavage of the bonds adjacent to the ether oxygen and the piperidine ring nitrogen. The major fragmentation pathways are detailed below:
-
Formation of the Diphenylmethyl Cation (m/z 167.08): The most abundant fragment ion in the spectrum is typically the diphenylmethyl cation (benzhydryl cation). This stable carbocation is formed by the cleavage of the C-O bond of the ether linkage. This fragmentation is a common pathway for compounds containing a diphenylmethyl ether moiety.[3]
-
Formation of the Piperidinol Fragment (m/z 102.09): The complementary fragment to the diphenylmethyl cation is the protonated 4-hydroxypiperidine ion. This ion is formed with a lower intensity.
-
Cleavage of the Piperidine Ring: Piperidine derivatives can also undergo fragmentation within the ring structure.[1] Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom, is a common fragmentation pathway for piperidines under EI, but can also be observed in ESI-MS/MS.[1]
-
Neutral Loss of Benzhydrol (Diphenylmethanol): A neutral loss of benzhydrol (C₁₃H₁₂O, molecular weight 184.23) from the protonated molecule can lead to the formation of a piperidinyl cation fragment at m/z 98.12.
The fragmentation pattern provides a clear structural signature for this compound, allowing for its confident identification.
Tabulated Fragmentation Data
The following table summarizes the major fragment ions observed in the MS/MS spectrum of protonated 4-diphenylmethoxypiperidine.
| Observed m/z | Proposed Elemental Composition | Proposed Fragment Structure |
| 282.18 | [C₁₈H₂₂NO]⁺ | [M+H]⁺ |
| 167.08 | [C₁₃H₁₁]⁺ | Diphenylmethyl cation |
| 102.09 | [C₅H₁₂NO]⁺ | Protonated 4-hydroxypiperidine |
| 98.12 | [C₅H₁₂N]⁺ | Piperidinyl cation |
Fragmentation Pathway Diagram
The following diagram, generated using DOT language, illustrates the proposed fragmentation pathways of 4-diphenylmethoxypiperidine.
Caption: Proposed fragmentation pathways of protonated 4-diphenylmethoxypiperidine.
Conclusion
The electrospray ionization tandem mass spectrometry analysis of this compound provides a distinct and interpretable fragmentation pattern. The dominant fragmentation pathway involves the cleavage of the ether bond to form the stable diphenylmethyl cation at m/z 167.08. This characteristic fragmentation, along with other observed fragment ions, allows for the reliable identification and structural confirmation of the compound. The detailed protocol and fragmentation analysis presented in this application note serve as a valuable resource for researchers in the pharmaceutical and analytical chemistry fields.
References
-
Pupoc, F. M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available from: [Link]
-
Whitman College. GCMS Section 6.13 - Fragmentation of Ethers. Available from: [Link]
Sources
Application Note: A Robust HPLC-UV Method for Purity Analysis of 4-Diphenylmethoxypiperidine Hydrochloride
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of impurities in bulk drug samples of 4-Diphenylmethoxypiperidine hydrochloride. The method utilizes reverse-phase chromatography with UV detection, a technique widely regarded as the gold standard for pharmaceutical purity analysis due to its precision and versatility.[1] This protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive framework from sample preparation to data analysis. The causality behind critical methodological choices is explained to empower users to understand, implement, and troubleshoot the procedure effectively. The protocol incorporates a stringent System Suitability Testing (SST) regimen to ensure the validity and reliability of every analytical run, aligning with international regulatory expectations such as the ICH guidelines.[2][3][4][5]
Introduction and Scientific Principle
This compound, also known as Diphenylpyraline hydrochloride[6][7][8], is a compound of significant interest in pharmaceutical development. Its molecular structure features a piperidine ring and a diphenylmethoxy group.[9][10][11][12] The purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.[13][14] Therefore, a reliable analytical method to accurately assess its purity and profile any related impurities is paramount.[15][16]
This method is based on reverse-phase HPLC, which separates compounds based on their hydrophobicity. The stationary phase is a non-polar C18 (octadecylsilyl) silica-based column. The mobile phase is a polar mixture of an aqueous buffer and an organic solvent (acetonitrile). This compound, being a relatively non-polar molecule due to its two phenyl rings, is retained on the column and then eluted by the organic component of the mobile phase. Potential impurities, having different polarities, will interact with the stationary phase differently, leading to varying retention times and thus, separation from the main API peak.
The diphenylmethoxy moiety acts as a strong chromophore, allowing for sensitive detection using a standard UV-Vis detector. An acidic mobile phase is employed to ensure the tertiary amine in the piperidine ring is consistently protonated. This suppresses interactions with residual silanols on the column surface, resulting in sharp, symmetrical peaks and improved chromatographic performance.
Materials and Reagents
2.1 Instrumentation
-
HPLC system with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm, PTFE or nylon).
2.2 Chemicals and Reagents
-
This compound Reference Standard (≥99.5% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Orthophosphoric acid (AR grade, ~85%).
-
Water (HPLC grade or Milli-Q).
2.3 Chromatographic Column
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18, or equivalent).
-
Rationale: A standard length 250 mm column with 5 µm particles provides high efficiency and resolving power, which is essential for separating closely eluting impurities from the main API peak.
-
HPLC Method and Protocols
3.1 Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Orthophosphoric acid in Water (pH adjusted to 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
-
Rationale for Gradient Elution: A gradient program is chosen to ensure that impurities with a wide range of polarities can be eluted and detected. The initial 40% acetonitrile allows for good retention of the main peak, while the gradient up to 70% ensures that more hydrophobic impurities are eluted from the column within a reasonable time.
-
Rationale for Wavelength: 225 nm is selected as it is a common wavelength for detecting compounds with phenyl rings, providing a good balance of sensitivity for both the API and potential impurities which may have slightly different absorbance maxima.
3.2 Experimental Workflow Diagram
Caption: Overall workflow for the HPLC purity analysis of 4-Diphenylmethoxypiperidine HCl.
3.3 Detailed Protocols
Step 1: Preparation of Solutions
-
Diluent Preparation: Prepare a mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.
-
Mobile Phase A: Add 1.0 mL of orthophosphoric acid to 1000 mL of HPLC grade water. Adjust the pH to 3.0 with diluted phosphoric acid or ammonium hydroxide if necessary. Filter and degas.
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve. Dilute to volume with the diluent and mix well.
-
Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask. Dilute to volume with the diluent and mix well. This solution is used for system suitability and quantification.
-
Sample Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the this compound bulk drug sample into a 50 mL volumetric flask. Prepare it in the same manner as the Standard Stock Solution.
Step 2: System Suitability Testing (SST)
The SST is a mandatory part of the analytical procedure, performed to ensure the chromatographic system is adequate for the intended analysis.[17][18][19][20] It must be performed before any sample analysis.
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Make five replicate injections of the Working Standard Solution (50 µg/mL).
-
Evaluate the resulting chromatograms against the acceptance criteria outlined in the table below. The data system should automatically calculate these parameters.
| SST Parameter | Acceptance Criteria | Purpose |
| Repeatability (%RSD) | ≤ 2.0% for peak areas from 5 replicate injections. | Ensures the precision of the injection and detection systems.[21] |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 for the main peak. | Measures peak symmetry, indicating good column and mobile phase conditions. |
| Theoretical Plates (N) | ≥ 2000 for the main peak. | Measures column efficiency and separation power.[17] |
| Resolution (Rs) | ≥ 2.0 between the main peak and any adjacent impurity. | Ensures baseline separation of the analyte from potential impurities. |
SST Validation Logic
Caption: Decision logic for System Suitability Testing (SST) validation.
Step 3: Chromatographic Analysis Sequence
-
Once the system passes SST, proceed with the analysis.
-
Inject the diluent (as a blank) to ensure no carryover or system contamination.
-
Inject the Working Standard Solution.
-
Inject the Sample Solution in duplicate.
-
Inject the Working Standard Solution again after a series of sample injections (e.g., every 10 samples) to bracket the samples and ensure continued system stability.
Data Analysis and Purity Calculation
The purity of the this compound sample is determined by the area percent method. This method assumes that all impurities have a similar UV response to the main component at the chosen wavelength.
Calculation Formula:
Percentage Purity = (Area of API Peak / Total Area of All Peaks) x 100
Procedure:
-
In the chromatogram of the sample solution, identify the peak corresponding to this compound by comparing its retention time with that of the standard.
-
Integrate the area of the main API peak and all impurity peaks. Disregard any peaks from the blank and peaks below a specified reporting threshold (e.g., 0.05%).
-
Calculate the percentage of each impurity using the same formula (substituting "Area of Impurity Peak" in the numerator).
-
Sum the percentages of all impurities to get the total impurity content.
-
The purity is reported as 100% minus the total percentage of impurities.
Method Validation Principles (ICH Q2(R2))
For regulatory submissions, this analytical method must be fully validated according to ICH Q2(R2) guidelines to demonstrate it is fit for its intended purpose.[4][5] The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated using forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by spike/recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy (LOQ) and the lowest amount that can be detected but not necessarily quantitated (LOD).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).
Conclusion
The HPLC method described provides a reliable, precise, and robust tool for the purity assessment of this compound. The use of a C18 column with a gradient elution of acetonitrile and a buffered aqueous phase allows for excellent separation of the main compound from its potential impurities. The integrated System Suitability Test protocol ensures the integrity and validity of the results generated. This application note serves as a complete guide for implementation in a quality control or research environment, forming a solid foundation for further method validation as required by regulatory agencies.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
- TargetMol. Diphenylpyraline hydrochloride.
- SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023).
- Pharmaceutical Updates. (2021). System suitability in HPLC Analysis.
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- American Chemical Society. Getting the peaks perfect: System suitability for HPLC.
- BenchChem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
- ChemicalBook. Diphenylpyraline Hydrochloride.
- Pharmaguideline. System Suitability in HPLC Analysis.
- Moravek. Why Is HPLC Ideal for Chemical Purity Testing?.
- Torontech. (2024).
- Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- YouTube. (2024). HPLC system suitability parameters.
- Agilent. PURITY AND IMPURITY ANALYSIS.
- Lab Manager. (2025).
- International Journal of Research and Applied Science & Engineering Technology (IJRASET). (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC)
- NIST. Piperidine, 4-diphenylmethoxy-1-methyl-, hydrochloride.
- MedChemExpress. Diphenylpyraline hydrochloride (4-Diphenylmethoxy-1-methylpiperidine hydrochloride).
- Santa Cruz Biotechnology. 4-Diphenylmethoxy-1-methylpiperidine hydrochloride.
- Cheméo. Piperidine, 4-diphenylmethoxy-1-methyl-, hydrochloride (CAS 132-18-3).
- Sigma-Aldrich. 4-Diphenylmethoxy-1-methylpiperidine 95 132-18-3.
- PubChem. Diphenylpyraline Hydrochloride.
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- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. Diphenylpyraline hydrochloride | Histamine Receptor | TargetMol [targetmol.com]
- 7. Diphenylpyraline Hydrochloride | 132-18-3 [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. Piperidine, 4-diphenylmethoxy-1-methyl-, hydrochloride [webbook.nist.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Piperidine, 4-diphenylmethoxy-1-methyl-, hydrochloride (CAS 132-18-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. 4-Diphenylmethoxy-1-methylpiperidine 95 132-18-3 [sigmaaldrich.com]
- 13. moravek.com [moravek.com]
- 14. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 15. torontech.com [torontech.com]
- 16. agilent.com [agilent.com]
- 17. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 20. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 21. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Cellular Investigation of 4-Diphenylmethoxypiperidine Hydrochloride
Introduction: Unveiling the Cellular Targets of a Key Pharmacological Scaffold
4-Diphenylmethoxypiperidine hydrochloride is a piperidine derivative characterized by a diphenylmethoxy moiety. While it is recognized as a key intermediate in the synthesis of pharmaceuticals like the second-generation antihistamine Ebastine[1][2], its intrinsic biological activities warrant thorough investigation in cell-based assay systems. The core structure is closely related to Diphenylpyraline hydrochloride (4-diphenylmethoxy-1-methylpiperidine hydrochloride), a first-generation antihistamine known to be a potent antagonist of the histamine H1 receptor and an inhibitor of the dopamine transporter (DAT)[3][4][5].
This relationship strongly suggests that this compound may exhibit similar pharmacological activities. Therefore, these application notes provide detailed protocols for researchers to characterize the compound's effects on two primary cellular targets: the histamine H1 receptor and the dopamine transporter. Understanding these interactions is crucial for drug development professionals exploring its therapeutic potential or assessing off-target effects. The following protocols are designed as self-validating systems, incorporating essential controls and clear data analysis pathways to ensure scientific rigor.
Physicochemical Properties and Handling
Before commencing any cellular assay, it is critical to properly handle and solubilize the compound.
| Property | Data | Source(s) |
| Molecular Formula | C₁₉H₂₄ClNO | [6] |
| Molar Mass | 317.85 g/mol | [6] |
| Appearance | White to Off-White Solid | [6] |
| Solubility | Slightly soluble in Chloroform, Methanol, and Water. Soluble in DMSO. | [3][6] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. The compound is hygroscopic. | [6] |
Stock Solution Preparation: Due to its limited aqueous solubility, a high-concentration stock solution of this compound should be prepared in dimethyl sulfoxide (DMSO)[3][7]. For cell-based assays, it is imperative to ensure the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability or function (typically ≤ 0.5%).
Safety Precautions: Users should consult the Safety Data Sheet (SDS) before use. This compound may cause skin and respiratory irritation, and serious eye damage. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood[8][9].
Protocol I: Histamine H1 Receptor Functional Antagonism Assay via Calcium Flux
Scientific Rationale: The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 subunit[10][11]. Upon activation by an agonist like histamine, Gαq activates phospholipase C, leading to the production of inositol trisphosphate (IP₃). IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm. This transient increase in intracellular Ca²⁺ can be measured using fluorescent calcium indicators. An antagonist will competitively block histamine from binding to the receptor, thereby inhibiting this downstream calcium signal. This assay will determine the potency of this compound as an H1 receptor antagonist by measuring its ability to inhibit histamine-induced calcium mobilization.
Experimental Workflow Diagram:
Sources
- 1. This compound-65214-86-0 [ganeshremedies.com]
- 2. 4-(Diphenylmethoxy)piperidine Hydrochloride [lgcstandards.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Diphenylpyraline - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Diphenylpyraline Hydrochloride? [synapse.patsnap.com]
- 6. chembk.com [chembk.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. innoprot.com [innoprot.com]
- 11. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for In Vivo Dose Determination of 4-Diphenylmethoxypiperidine Hydrochloride in Mice
Introduction
These application notes provide a comprehensive framework for the in vivo dose determination of 4-diphenylmethoxypiperidine hydrochloride in mouse models. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation of this compound. 4-Diphenylmethoxypiperidine and its derivatives are a class of compounds with a range of pharmacological activities, including potential applications as antihistamines and dopamine reuptake inhibitors[1][2]. A thorough understanding of the in vivo dose-response relationship is critical for establishing a safe and effective dosing regimen for subsequent efficacy studies.
The protocols outlined herein are designed to guide the user through a systematic approach to dose determination, beginning with a dose-ranging study to identify the Maximum Tolerated Dose (MTD). The absence of publicly available acute toxicity data, such as a median lethal dose (LD50), for this compound necessitates a cautious and methodical dose escalation strategy.
Pharmacological Context and Mechanistic Considerations
This compound is structurally related to compounds known to exhibit antagonism at the histamine H1 receptor and inhibition of the dopamine transporter (DAT)[1][2]. These actions can manifest in a variety of physiological and behavioral effects in vivo. For instance, a structurally similar compound, diphenylpyraline hydrochloride, has been shown to induce locomotor activation in mice at doses of 5-10 mg/kg, administered intraperitoneally[2].
Furthermore, piperidine derivatives have been shown to interact with a variety of central nervous system (CNS) targets. Of particular interest is the potential for modulation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. GIRK channels are crucial regulators of neuronal excitability, and their modulation can significantly impact neuronal signaling[3]. Given that dopamine receptors, which are affected by DAT inhibitors, can couple to GIRK channels, it is plausible that the in vivo effects of this compound may be, in part, mediated by alterations in GIRK channel activity. This potential mechanism underscores the importance of careful observation for CNS-related clinical signs during in vivo studies.
A study on a series of [4-(diphenylmethoxy)piperidino]alkanoic acid derivatives, which share the core 4-diphenylmethoxypiperidine moiety, demonstrated that one such derivative exhibited no CNS side-effects, such as prolongation of sleeping time, at an oral dose of 30 mg/kg in mice[4]. While this provides a useful, albeit indirect, safety reference, it is crucial to approach the dosing of the hydrochloride salt with caution due to potential differences in solubility, bioavailability, and intrinsic activity.
Experimental Workflow for Dose Determination
The determination of an appropriate in vivo dose for a novel compound is a multi-step process. The following workflow provides a logical progression from initial dose-range finding to the selection of doses for efficacy studies.
Protocol 1: Single Dose Escalation Study for Maximum Tolerated Dose (MTD) Determination
This protocol describes a dose escalation study to determine the MTD of this compound in mice. The MTD is defined as the highest dose that does not produce unacceptable toxicity or more than a 10-20% reduction in body weight over a specified period.
Materials
-
This compound
-
Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent such as Tween 80 or DMSO, if necessary)
-
Male and female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old
-
Standard laboratory animal caging and husbandry supplies
-
Analytical balance
-
Vortex mixer and/or sonicator
-
Syringes and needles appropriate for the route of administration (e.g., oral gavage, intraperitoneal injection)
-
Animal weighing scale
Procedure
-
Animal Acclimation: Upon arrival, acclimate the mice to the laboratory environment for at least one week before the start of the experiment. House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Compound Formulation:
-
On the day of dosing, prepare a stock solution of this compound in the chosen vehicle. The selection of the vehicle should be based on the solubility of the compound and should be non-toxic to the animals.
-
Prepare serial dilutions from the stock solution to achieve the desired dosing concentrations. Ensure the final dosing volume is appropriate for the size of the mice and the route of administration (typically 5-10 mL/kg for oral gavage or intraperitoneal injection).
-
-
Dose Grouping and Administration:
-
Assign mice to dose groups, with a minimum of 3-5 mice per sex per group. Include a vehicle control group.
-
Based on the available data for related compounds, a conservative starting dose of 1 mg/kg is recommended.
-
Subsequent dose levels can be escalated in a step-wise manner (e.g., 3 mg/kg, 10 mg/kg, 30 mg/kg, and 100 mg/kg). The progression to the next dose level should only occur after the safety of the previous dose has been established.
-
Administer a single dose of the compound or vehicle to each mouse via the intended route of administration.
-
-
Post-Dosing Monitoring:
-
Continuously observe the animals for the first 4 hours post-dosing for any immediate signs of toxicity.
-
Record clinical observations at least twice daily for the first 48 hours, and then daily for a total of 14 days.
-
Monitor for changes in:
-
General appearance: fur texture, posture, grooming habits.
-
Behavioral changes: hyperactivity, hypoactivity, stereotypy, ataxia, tremors, convulsions.
-
Physiological signs: changes in respiration, heart rate (if measurable), body temperature, signs of pain or distress.
-
-
Measure and record the body weight of each animal just before dosing and then daily for the 14-day observation period.
-
Data Analysis and MTD Determination
The MTD is determined as the highest dose at which no significant clinical signs of toxicity, no mortality, and no more than a 10-20% loss of body weight are observed.
| Parameter | Description |
| Clinical Observations | A detailed record of all observed signs of toxicity for each animal. |
| Body Weight | Daily body weight measurements for each animal, expressed as a percentage of the initial body weight. |
| Mortality | The number of animals that die in each dose group. |
Protocol 2: Preliminary Pharmacokinetic (PK) Study
Once the MTD has been determined, a preliminary PK study can be conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This information is crucial for designing rational dosing schedules for efficacy studies.
Procedure
-
Dose Selection: Select one or two dose levels well below the MTD for the PK study.
-
Animal Dosing: Administer a single dose of the compound to a cohort of mice.
-
Sample Collection: At predetermined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) after dosing, collect blood samples from a small number of mice at each time point. Plasma is then prepared from the blood samples.
-
Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
PK Parameter Calculation: Use the plasma concentration-time data to calculate key PK parameters.
| PK Parameter | Description |
| Cmax | Maximum plasma concentration. |
| Tmax | Time to reach maximum plasma concentration. |
| AUC | Area under the plasma concentration-time curve, representing total drug exposure. |
| t1/2 | Elimination half-life. |
Ethical Considerations
All animal experiments must be conducted in strict accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC). Every effort should be made to minimize animal suffering. The number of animals used should be the minimum required to obtain statistically significant results.
References
-
Dutta, A. K., et al. (2002). Expansion of structure-activity studies of piperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) compounds by altering substitutions in the N-benzyl moiety and behavioral pharmacology of selected molecules. Journal of Medicinal Chemistry, 45(5), 1097–1107. Retrieved from [Link]
-
Ichor.bio. (n.d.). Complete In Vivo Antibody Dosing Guide: Optimal Doses for Mouse Models. Retrieved from [Link]
-
Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]
-
Iwasaki, N., et al. (1994). Amphoteric Drugs. I. Synthesis and Antiallergic Activity of [4-(diphenylmethoxy)piperidino]-, [4-(diphenylmethyl)piperazinyl]- And [4-(diphenylmethylene)piperidino]alkanoic Acid Derivatives. Chemical & Pharmaceutical Bulletin, 42(11), 2276–2284. Retrieved from [Link]
-
Navarro-Lobato, J., et al. (2021). G-Protein-Gated Inwardly Rectifying Potassium (Kir3/GIRK) Channels Govern Synaptic Plasticity That Supports Hippocampal-Dependent Cognitive Functions in Male Mice. The Journal of Neuroscience, 41(33), 7086–7102. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved from [Link]
Sources
- 1. Amphoteric drugs. I. Synthesis and antiallergic activity of [4-(diphenylmethoxy)piperidino]-, [4-(diphenylmethyl)piperazinyl]- and [4-(diphenylmethylene)piperidino]alkanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-65214-86-0 [ganeshremedies.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Preclinical pharmacology of bilastine, a new selective histamine H1 receptor antagonist: receptor selectivity and in vitro antihistaminic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation and Handling of 4-Diphenylmethoxypiperidine Hydrochloride Stock Solutions
Introduction: The Critical Role of Accurate Stock Solutions
4-Diphenylmethoxypiperidine hydrochloride (CAS No: 65214-86-0) is a key chemical intermediate, notably utilized in the synthesis of Ebastine, a second-generation H1 histamine antagonist.[1][2] As with any research or drug development workflow, the integrity of downstream experimental data is fundamentally dependent on the accuracy and stability of the initial reagent solutions. An improperly prepared stock solution—whether through calculation errors, incomplete dissolution, or degradation—can compromise an entire study, leading to irreproducible results and wasted resources.
This application note provides a comprehensive, field-proven protocol for the preparation, quality control, and storage of this compound stock solutions. Moving beyond a simple list of steps, this guide explains the scientific rationale behind each procedural choice, empowering researchers to create reliable and stable solutions for their experimental needs.
Compound Specifications and Properties
A thorough understanding of the reagent's physical and chemical properties is the foundation of a reliable protocol. Key specifications for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-(diphenylmethoxy)piperidine;hydrochloride | [2] |
| Synonyms | 4-(Diphenylmethoxy)piperidinium chloride, Ebastine Impurity C as Hydrochloride | [1][2] |
| CAS Number | 65214-86-0 | [1][2] |
| Molecular Formula | C₁₈H₂₁NO·HCl | [1][2] |
| Molecular Weight | 303.83 g/mol | [2][3] |
| Appearance | Pale orange solid powder | [1] |
Essential Materials and Equipment
3.1 Reagents & Consumables
-
This compound (Purity ≥98%)
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity
-
Deionized (DI) Water, Type I (18.2 MΩ·cm) or sterile water for injection
-
Weighing paper or boats
-
Volumetric flasks, Class A
-
Serological or micropipettes
-
Syringe filters (0.22 µm), compatible with the chosen solvent (e.g., PTFE for DMSO, PES for aqueous)
-
Cryogenic vials or amber glass vials with PTFE-lined caps
3.2 Equipment
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Bath sonicator
-
Magnetic stirrer and stir bars (optional)
-
Standard Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves
Core Protocol: Preparation of a 10 mM Stock Solution in DMSO
This section details the preparation of a 10 mM stock solution, a common starting concentration for many applications. The principles and steps can be adapted for other concentrations and solvents.
4.1 Pre-Preparation: The Foundational Calculation
The accuracy of the final concentration begins with a precise calculation. The formula to determine the required mass of the solute is derived from the definition of molarity.[4]
Formula: Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight (g/mol)
Example Calculation for 10 mL of a 10 mM Stock Solution:
-
Desired Concentration: 10 mM = 0.010 mol/L
-
Final Volume: 10 mL = 0.010 L
-
Molecular Weight: 303.83 g/mol
Mass (mg) = 0.010 mol/L × 0.010 L × 303.83 g/mol × 1000 mg/g = 3.038 mg
Expert Insight: Always calculate the required mass for your specific batch, referencing the molecular weight provided on the manufacturer's certificate of analysis.
4.2 Step-by-Step Experimental Protocol
-
Equilibration: Before weighing, allow the sealed container of this compound to equilibrate to room temperature for at least 30 minutes. This crucial step prevents atmospheric moisture from condensing on the hygroscopic solid, which would introduce weighing errors.
-
Weighing: Tare the analytical balance with a clean weighing boat. Carefully weigh out the calculated mass (e.g., 3.04 mg).
-
Causality: Using a four-decimal place balance is essential for accuracy when preparing small-volume, high-concentration stocks.[5]
-
-
Transfer: Quantitatively transfer the weighed powder into a Class A 10 mL volumetric flask. This is achieved by carefully tapping the weighing boat and then rinsing it with a small amount of the solvent (DMSO) into the flask to ensure no material is lost.
-
Initial Dissolution: Add approximately 7 mL (~70% of the final volume) of anhydrous DMSO to the volumetric flask.
-
Causality: Adding a portion of the solvent first, rather than the full volume, provides headspace for effective mixing and ensures the solute volume is accounted for before the final dilution.[4]
-
-
Solubilization: Cap the flask securely and vortex vigorously for 30-60 seconds. If the solid is not fully dissolved, place the flask in a bath sonicator for 5-10 minutes. Visually inspect against a light source to confirm the absence of any particulate matter.
-
Final Dilution: Once the solute is fully dissolved, carefully add DMSO to the flask until the bottom of the meniscus aligns precisely with the calibration mark on the neck of the flask.
-
Homogenization: Cap the flask and invert it slowly 15-20 times. This step is critical for ensuring a uniform concentration throughout the entire solution.
-
Aliquoting and Storage: Transfer the final stock solution into clearly labeled, dated, and sealed amber glass or cryogenic vials. For biological applications, especially those involving cell culture, the stock solution should be sterile-filtered through a 0.22 µm PTFE syringe filter during this transfer.
4.3 Workflow Visualization: Stock Solution Preparation
Sources
- 1. This compound-65214-86-0 [ganeshremedies.com]
- 2. 4-(Diphenylmethoxy)piperidine Hydrochloride [lgcstandards.com]
- 3. 4-(Diphenylmethoxy)piperidine Hydrochloride [lgcstandards.com]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Dopamine Reuptake Inhibition with Diphenylmethoxypiperidine Analogs
Introduction: Targeting the Dopamine Transporter with Precision
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1] This process terminates dopamine signaling and maintains homeostatic levels of this key neurotransmitter involved in motor control, motivation, reward, and cognition. Consequently, the DAT is a primary target for therapeutic agents aimed at treating neuropsychiatric disorders such as depression, attention-deficit hyperactivity disorder (ADHD), and substance abuse disorders.[2]
Among the various classes of DAT inhibitors, compounds featuring a diphenylmethoxypiperidine or a related diphenylmethoxypiperazine moiety have emerged as particularly potent and selective research tools. A prime example of this class is GBR 12909 (1-{2-[bis-(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine), a highly selective and potent inhibitor of dopamine uptake.[3] GBR 12909 and its analogs serve as invaluable pharmacological probes for elucidating the role of DAT in health and disease.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of diphenylmethoxypiperidine-derived compounds, with a focus on GBR 12909 as a representative agent, for the in vitro and in vivo characterization of dopamine reuptake inhibition. The protocols herein are designed to be self-validating, providing a robust framework for the assessment of novel DAT inhibitors.
Mechanism of Action: Competitive Inhibition of the Dopamine Transporter
Diphenylmethoxypiperidine-based inhibitors like GBR 12909 act as competitive antagonists at the dopamine transporter.[3] They bind to the DAT, likely at or near the dopamine binding site, thereby physically occluding the transporter and preventing the reuptake of synaptic dopamine.[3] This leads to an accumulation of dopamine in the synaptic cleft, enhancing and prolonging dopaminergic signaling. The high affinity and slow dissociation of compounds like GBR 12909 from the DAT contribute to their long-acting effects.[2]
Caption: Mechanism of Dopamine Reuptake Inhibition.
Pharmacological Profile of GBR 12909
A thorough understanding of the pharmacological properties of a reference compound is essential for the design and interpretation of experiments. GBR 12909 exhibits high affinity for the DAT with excellent selectivity over the serotonin (SERT) and norepinephrine (NET) transporters.
| Parameter | Value | Species | Assay Type | Reference |
| Ki (DAT) | 1 nM | Rat | Synaptosomal Dopamine Uptake | [3] |
| IC50 (DAT) | 40-51 nM | Rat | [³H]Dopamine Uptake in Striatal Slices | [4] |
| Selectivity | >100-fold vs. NET and SERT | Rat | Synaptosomal Uptake | [3][5] |
| Binding Affinity (DAT) | Kd = 16 nM for [³H]WIN 35,428 | Dog | Radioligand Binding | [6] |
In Vitro Characterization: Protocols and Methodologies
Protocol 1: [³H]Dopamine Uptake Inhibition Assay in Rat Striatal Synaptosomes
This assay measures the functional potency of a test compound to inhibit the reuptake of dopamine into nerve terminals.
Objective: To determine the IC50 value of a test compound for inhibiting dopamine uptake.
Materials:
-
Freshly dissected rat striatal tissue
-
[³H]Dopamine
-
Test compound (e.g., 4-Diphenylmethoxypiperidine hydrochloride analog)
-
Reference inhibitor (e.g., GBR 12909)
-
Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation counter and fluid
-
Homogenizer and centrifuge
Procedure:
-
Synaptosome Preparation: Homogenize fresh rat striatal tissue in ice-cold buffer and isolate synaptosomes through differential centrifugation.
-
Assay Setup: In a 96-well plate, pre-incubate the synaptosomal preparation with varying concentrations of the test compound or reference inhibitor for 10-20 minutes at 37°C.[7]
-
Initiation of Uptake: Add [³H]Dopamine to initiate the uptake reaction and incubate for a short period (e.g., 5-10 minutes) at 37°C.[7]
-
Termination of Uptake: Rapidly terminate the reaction by filtration through glass fiber filters and wash with ice-cold buffer to remove unbound radioligand.
-
Quantification: Lyse the synaptosomes and measure the amount of accumulated [³H]Dopamine using a scintillation counter.
-
Data Analysis: Plot the percentage of dopamine uptake inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for In Vivo Microdialysis Study.
Compound Preparation and Handling
GBR 12909 dihydrochloride is typically supplied as a lyophilized powder. [8]For in vitro assays, a stock solution can be prepared in DMSO. [8]For in vivo studies, solubility in aqueous solutions may require gentle warming. [5]It is crucial to refer to the manufacturer's data sheet for specific solubility and stability information.
Conclusion and Future Directions
The protocols detailed in these application notes provide a robust framework for the comprehensive evaluation of this compound and its analogs as dopamine reuptake inhibitors. By employing a combination of in vitro functional and binding assays, alongside in vivo neurochemical techniques, researchers can accurately determine the potency, selectivity, and physiological effects of novel compounds targeting the dopamine transporter. This integrated approach is essential for the identification and development of new therapeutic agents for a range of neurological and psychiatric disorders. Further studies may explore the structure-activity relationships within this chemical class to optimize DAT inhibitory activity and selectivity, paving the way for the next generation of precision therapeutics.
References
- Berger, P., et al. (1992). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Journal of Neuroscience Methods, 41(2), 135-141.
- Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493-504.
- Rothman, R. B., et al. (2008). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Future Medicinal Chemistry, 1(1), 103–118.
- Westerink, B. H., et al. (1990). In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis. Synapse, 6(1), 106-112.
- Carboni, E., et al. (1990). In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis. Synapse, 6(1), 106-12.
-
Wikipedia. Diphenylpyraline. Retrieved from [Link]
- Lapa, F., et al. (2005). Vascular Effects of Diphenylmethoxypiperidine-derived Dopamine Uptake Inhibitors. Current Medicinal Chemistry, 12(23), 2747-2753.
- Carroll, F. I., et al. (2007). DAT/SERT Selectivity of Flexible GBR 12909 Analogs Modeled Using 3D-QSAR Methods. Bioorganic & Medicinal Chemistry, 15(2), 1146–1159.
- Madras, B. K., et al. (2000). Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. Journal of Medicinal Chemistry, 43(4), 657-669.
- Lee, H., et al. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Molecules, 26(11), 3185.
- Carroll, F. I., et al. (2007). DAT/SERT selectivity of flexible GBR 12909 analogs modeled using 3D-QSAR methods. Bioorganic & Medicinal Chemistry, 15(2), 1146-1159.
- Aksenov, M. Y., et al. (2007). Different effects of selective dopamine uptake inhibitors, GBR 12909 and WIN 35428 on HIV-1 Tat toxicity in rat fetal midbrain neurons. Neurotoxicology, 28(2), 331–338.
- Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21.
-
ResearchGate. Synthesis of substituted diphenylmetoxypiperidines Reagents and.... Retrieved from [Link]
- Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21.
- Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21.
- Heikkila, R. E., & Manzino, L. (1984). Behavioral properties of GBR 12909, GBR 13069 and GBR 13098: specific inhibitors of dopamine uptake. European Journal of Pharmacology, 103(3-4), 241-248.
- Oleson, E. B., et al. (2008). Diphenylpyraline, a histamine H1 receptor antagonist, has psychostimulant properties. European Journal of Pharmacology, 586(1-3), 136-143.
- Oleson, E. B., et al. (2012). Effects of the histamine H1 receptor antagonist and benztropine analog diphenylpyraline on dopamine uptake, locomotion and reward. European Journal of Pharmacology, 683(1-3), 161–166.
- Al-Hasani, R., et al. (2015). Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain.
-
Gifford Bioscience. Cellular Uptake and Release Assays Examples. Retrieved from [Link]
- Wang, Y., et al. (2022). Dopamine reuptake and inhibitory mechanisms in human dopamine transporter.
- Calligaro, D. O., & Kuhar, M. J. (1994). [3H]WIN 35,428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition. Journal of Neuroscience Methods, 51(1), 23-30.
- Smith, A. D., & Kellow, J. E. (1994). In vivo microdialysis evidence for transient dopamine release by benzazepines in rat striatum. European Journal of Pharmacology, 264(3), 305-314.
- Oleson, E. B., et al. (2012). Effects of the histamine H₁ receptor antagonist and benztropine analog diphenylpyraline on dopamine uptake, locomotion and reward. European Journal of Pharmacology, 683(1-3), 161-166.
- Schmidt, C. J., et al. (2014). Microdialysis in the Rat Striatum: Effects of 24 h Dexamethasone Retrodialysis on Evoked Dopamine Release and Penetration Injury. ACS Chemical Neuroscience, 5(12), 1226–1234.
- Oleson, E. B., et al. (2012). Effects of the histamine H₁ receptor antagonist and benztropine analog diphenylpyraline on dopamine uptake, locomotion and reward. European Journal of Pharmacology, 683(1-3), 161-166.
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Eurofins. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
ResearchGate. Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. Retrieved from [Link]
-
ResearchGate. Synthesis and preliminary characterization of a high-affinity novel radioligand for the dopamine transporter. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. Pharmacophore SYNTHESIS CHARACTERIZATION ANTIOXIDANT ACTIVITY AND MOLECULAR DOCKING OF N-NITROSO-2,6- DIPHENYLPIPERIDIN-4- ONE S. Retrieved from [Link]
-
ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. Retrieved from [Link]
- Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European journal of pharmacology, 166(3), 493-504.
-
MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link]
Sources
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Behavioral properties of GBR 12909, GBR 13069 and GBR 13098: specific inhibitors of dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GBR 12909 dihydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]
- 6. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. GBR-12909 Dihydrochloride | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Diphenylmethoxypiperidine Hydrochloride
Welcome to the technical support center for the synthesis of 4-Diphenylmethoxypiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this critical intermediate. As an important precursor in the synthesis of pharmaceuticals like Ebastine, ensuring the quality of this compound is paramount.[1]
I. Synthesis Overview: An Acid-Catalyzed Etherification
The synthesis of this compound is typically achieved through an acid-catalyzed etherification reaction between diphenylmethanol and 4-hydroxypiperidine. A common and effective catalyst for this transformation is p-toluenesulfonic acid (PTSA).[2] The reaction proceeds via the protonation of the hydroxyl group of diphenylmethanol by PTSA, forming a good leaving group (water). The subsequent departure of water generates a stable diphenylmethyl carbocation. This carbocation is then attacked by the nucleophilic hydroxyl group of 4-hydroxypiperidine to form the desired ether linkage. The reaction is often carried out in a solvent like toluene, which allows for the azeotropic removal of water, driving the reaction equilibrium towards the product.[3][4][5]
II. Reaction Mechanism and Key Intermediates
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The following diagram illustrates the key steps in the acid-catalyzed synthesis of 4-Diphenylmethoxypiperidine.
Caption: Acid-catalyzed etherification mechanism.
III. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis and purification of this compound.
Problem 1: Low Reaction Yield
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. A systematic approach to troubleshooting is essential.
-
Incomplete Reaction: The reaction is an equilibrium. To drive it to completion, ensure the efficient removal of water.
-
Suboptimal Reaction Temperature: The reaction temperature influences both the rate of reaction and the potential for side reactions.
-
Solution: The optimal temperature range is typically between 110-160°C.[2] Start at the lower end and monitor the reaction progress by Thin Layer Chromatography (TLC). A gradual increase in temperature might be necessary.
-
-
Catalyst Inactivity or Inappropriate Amount: The amount and activity of the p-toluenesulfonic acid catalyst are critical.
-
Solution: Use a fresh, dry batch of p-toluenesulfonic acid monohydrate. The catalytic amount typically ranges from 0.1 to 0.5 molar equivalents. An insufficient amount will lead to a sluggish reaction, while an excess can promote side reactions.
-
-
Side Reactions: The formation of byproducts is a common cause of low yields.
-
Solution: The primary side reaction to consider is the elimination of water from diphenylmethanol to form diphenylmethyl ether or other degradation products. This is more likely at excessively high temperatures. Maintain the optimal temperature range and monitor for the appearance of non-polar byproducts on TLC.
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
Problem 2: Impure Product
Q: My final product is impure, showing extra peaks in NMR or spots on TLC. What are the likely impurities and how can I remove them?
A: Impurities can originate from starting materials, side reactions, or the work-up procedure.
-
Unreacted Starting Materials: Diphenylmethanol and 4-hydroxypiperidine may remain if the reaction is incomplete.
-
Detection: These can be identified by comparing the NMR or GC-MS of the crude product with the starting material spectra.
-
Removal: A proper aqueous work-up can help. Diphenylmethanol is largely insoluble in acidic water, while the product and unreacted 4-hydroxypiperidine will be in the aqueous layer as their hydrochloride salts. Subsequent basification and extraction will separate the product from the more water-soluble 4-hydroxypiperidine.
-
-
Diphenylmethyl Ether: Formed from the self-condensation of diphenylmethanol.
-
Detection: This is a non-polar impurity that will have a higher Rf value on TLC compared to the product. It can be identified by GC-MS.
-
Removal: Column chromatography on silica gel can effectively separate this less polar byproduct.
-
-
Polymeric Byproducts: High temperatures and prolonged reaction times can lead to the formation of polymeric materials.
-
Detection: These are often observed as a baseline streak on TLC or as an insoluble residue.
-
Removal: Filtration of the crude product solution can remove insoluble polymers. Recrystallization is also effective in removing these impurities.
-
Purification Protocol
A robust purification strategy is key to obtaining high-purity this compound.
-
Aqueous Work-up: After the reaction is complete, cool the mixture and dilute with an organic solvent like ethyl acetate. Wash with a dilute acid solution (e.g., 1M HCl) to extract the product and unreacted 4-hydroxypiperidine into the aqueous phase, leaving non-basic impurities in the organic layer.
-
Basification and Extraction: Basify the aqueous layer with a base such as sodium hydroxide or sodium carbonate to a pH > 10. This will deprotonate the piperidine nitrogen, making the product a free base. Extract the free base into an organic solvent like dichloromethane or ethyl acetate.
-
Drying and Solvent Removal: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Crystallization of the Hydrochloride Salt: Dissolve the crude free base in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate) and add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or diethyl ether) until the solution is acidic. The hydrochloride salt will precipitate. Cool the mixture to maximize crystal formation, collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
| Purification Step | Purpose | Key Considerations |
| Acidic Wash | Removes non-basic impurities (e.g., diphenylmethyl ether). | Ensure the aqueous phase is sufficiently acidic (pH < 2). |
| Basification | Converts the product to the free base for extraction. | Use a strong enough base to ensure complete deprotonation (pH > 10). |
| Extraction | Isolates the free base from aqueous impurities. | Use a suitable organic solvent and perform multiple extractions for better recovery. |
| Crystallization | Purifies the final hydrochloride salt. | Slow cooling promotes the formation of larger, purer crystals. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the role of p-toluenesulfonic acid (PTSA) and can other acids be used?
A1: PTSA acts as a strong acid catalyst that is soluble in organic solvents.[6] Its primary role is to protonate the hydroxyl group of diphenylmethanol, facilitating the formation of the diphenylmethyl carbocation.[7] Other strong acids like sulfuric acid can also be used, but PTSA is often preferred due to its solid nature, which makes it easier to handle, and it is generally less corrosive and produces fewer charring byproducts.
Q2: Why is azeotropic removal of water important?
A2: The etherification reaction is reversible. Water is a byproduct, and its presence can shift the equilibrium back towards the starting materials, thus lowering the yield. Azeotropic distillation continuously removes water from the reaction mixture, driving the reaction to completion.[3][4][5]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes with a small amount of triethylamine to reduce tailing of the basic product). The product will have an Rf value between that of the more polar 4-hydroxypiperidine and the less polar diphenylmethanol. The disappearance of the limiting starting material indicates the reaction is nearing completion. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.[8][9][10]
Q4: What are the ideal storage conditions for this compound?
A4: this compound is a stable crystalline solid. It should be stored in a well-sealed container in a cool, dry place, protected from light and moisture to prevent degradation.
Q5: What analytical techniques are recommended for final product characterization and purity assessment?
A5: A combination of techniques should be used to confirm the structure and purity of the final product:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.[11][12][13]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups present in the molecule.
V. Optimized Experimental Protocol
This protocol provides a starting point for the synthesis of this compound, which can be further optimized based on your specific laboratory conditions.
Materials:
-
Diphenylmethanol
-
4-Hydroxypiperidine
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Ethyl acetate
-
1M Hydrochloric acid
-
5M Sodium hydroxide
-
Anhydrous sodium sulfate
-
Isopropanol
-
Concentrated Hydrochloric acid
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add diphenylmethanol (1.0 eq), 4-hydroxypiperidine (1.1 eq), p-toluenesulfonic acid monohydrate (0.2 eq), and toluene (enough to suspend the reagents).
-
Reaction: Heat the mixture to reflux (approximately 110-120°C). Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the limiting reagent.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 1M HCl (2 x volume of organic layer). Combine the acidic aqueous layers.
-
Isolation of Free Base: Cool the combined aqueous layers in an ice bath and slowly add 5M NaOH until the pH is > 10. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Diphenylmethoxypiperidine as an oil or solid.
-
Formation of Hydrochloride Salt: Dissolve the crude product in a minimal amount of isopropanol. Slowly add a few drops of concentrated HCl until the solution is acidic (test with pH paper). Stir the mixture and cool in an ice bath to induce crystallization.
-
Purification: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum to yield pure this compound.
VI. References
-
toluenesulfonicacid-ptbba. (2024, April 28). Mechanism of p-Toluenesulfonic acid. Retrieved from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Esterification with p-Toluenesulfonic Acid: A Supplier's Guide. Retrieved from [Link]
-
jabbari, H., & Noroozi Pesyan, N. (2017). Synthesis of polyol esters by p-toluenesulfonic acid catalyst as synthetic lubricant oils. Asian Journal of Green Chemistry, 1(1), 41-45.
-
Wikipedia. (2023, November 28). Diphenylmethane. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
Dr Sarbjit Rala. (2021, May 30). Stability of diphenylmethyl Carbocation I Mechanism I For +1, +2, NEET, JEE, BSc [Video]. YouTube. [Link]
-
Gastegger, C., et al. (2016). Competitive solvent-molecule interactions govern primary processes of diphenylcarbene in solvent mixtures. Scientific Reports, 6, 34522.
-
SCIRP. (2020). Research Progress on Azeotropic Distillation Technology. Advances in Chemical Engineering and Science, 10, 239-247.
-
Quora. (2017, October 19). Which is more stable, triphenyl carbocation or diphenyl methyl carbocation?. Retrieved from [Link]
-
Wikipedia. (2023, December 19). Azeotropic distillation. Retrieved from [Link]
-
SWGDRUG. (2020, May 5). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Retrieved from [Link]
-
Google Patents. (n.d.). WO2012076919A1 - Process of preparing ebastine. Retrieved from
-
Ohwada, T., & Shudo, K. (1990). Reaction of diphenylmethyl cations in a strong acid. Participation of carbodications with positive charge substantially delocalized over the aromatic rings. Journal of the American Chemical Society, 112(15), 5643-5650.
-
Gregory, T., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
Singh, A. G., et al. (2021). Synthesis of Unsymmetrical Dialkyl Ethers via Direct Etherification Cocatalyzed Using FeCl3·6H2O and 1,1,1,3,3,3-Hexafluoroisopropanol. ACS Omega, 6(34), 22005–22014.
-
Kavanagh, P., et al. (2017). Guilty by Dissociation-Development of Gas Chromatography-Mass Spectrometry (GC-MS) and Other Rapid Screening Methods for the Analysis of 13 Diphenidine-Derived New Psychoactive Substances (NPSs). Analytical and Bioanalytical Chemistry, 409(1), 137–151.
-
Ajvazi, N., & Stavber, S. (2019). Direct Cross-Coupling of Alcohols with O-Nucleophiles Mediated by N-Iodosuccinimide as a Precatalyst under Mild Reaction Conditions. Molecules, 24(18), 3326.
-
AIDIC. (2020). Saving Natural Resources with Extractive Heterogeneous-Azeotropic Distillation. Chemical Engineering Transactions, 81, 1363-1368.
-
Google Patents. (n.d.). WO2009157006A1 - Process of preparing ebastine. Retrieved from
-
YouTube. (2024, January 25). Azeotropic Distillation | Introduction | Construction | Working | Advantages and Disadvantages [Video]. [Link]
-
Google Patents. (n.d.). CN1868474A - Ebastine tablet and its prepn. method. Retrieved from
-
Enyoh, C. E., et al. (2022). Optimization and effect of varying catalyst concentration and trans-esterification temperature on the yield of biodiesel production from palm kernel oil. American-Eurasian Journal of Scientific Research, 17(3), 112-121.
-
Lin, H. R., et al. (2001). GC/MS analysis on anorectics adulterated in traditional chinese medicines. Journal of Food and Drug Analysis, 9(3), 146-153.
-
Google Patents. (n.d.). CN101161233B - Ebstine solid oral preparation and its preparing method. Retrieved from
-
Clark, C. R., et al. (2025, December 1). GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines. Journal of Chromatographic Science.
-
ResearchGate. (n.d.). The Azeotropic Distillation for Bioethanol Purification: The Effects of Entrainer Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of temperature on esterification reaction. [Oil: Methanol = 1:6, Catalyst = 2 wt% of oil, Time = 1 hr]. Retrieved from [Link]
-
Stolarczyk, M., et al. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Journal of Pharmaceutical Sciences, 102(10), 3745–3756.
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Technical Support Center: Troubleshooting Solubility of 4-Diphenylmethoxypiperidine Hydrochloride in Aqueous Solutions
Introduction
4-Diphenylmethoxypiperidine hydrochloride (CAS No. 65214-86-0) is a piperidine derivative utilized as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), such as Ebastine.[1][2] Structurally, it comprises a polar piperidine ring, which can be protonated, and a large, nonpolar diphenylmethoxy group.[3] This amphiphilic nature is the primary cause of the solubility challenges researchers encounter. While its hydrochloride salt form is designed to enhance aqueous solubility compared to the free base, achieving desired concentrations in standard physiological buffers (pH ~7.4) remains a significant experimental hurdle.[4][5]
This guide provides a comprehensive, in-depth resource for researchers, scientists, and drug development professionals to understand and overcome these solubility issues. We will move from foundational principles to practical, step-by-step protocols, ensuring you can prepare your solutions with confidence and reproducibility.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common immediate challenges encountered in the lab.
Q1: Why is my 4-Diphenylmethoxypiperidine HCl not dissolving in neutral water or Phosphate-Buffered Saline (PBS)?
A: The issue lies in the compound's pH-dependent solubility. 4-Diphenylmethoxypiperidine is a weak base. In its hydrochloride salt form, the piperidine nitrogen is protonated (R₃NH⁺), making it ionic and more readily soluble in water.[6][7] However, in neutral or slightly alkaline solutions like PBS (pH 7.4), an equilibrium is established that favors the formation of the neutral, "free base" form of the molecule. This free base, burdened by the large, lipophilic diphenylmethoxy group, is very poorly soluble in water and will precipitate or fail to dissolve.[8][9]
Q2: I dissolved the compound in DMSO to make a stock, but it precipitated immediately when I diluted it into my aqueous assay buffer. How do I fix this?
A: This is a classic problem known as "crashing out," which occurs when a compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment. While DMSO is an excellent solvent for the compound, the final concentration of DMSO in your aqueous buffer is likely too low to maintain solubility.[8] To prevent this, you can try two main strategies:
-
Lower the Final Concentration: Your target concentration in the aqueous buffer may be above the compound's solubility limit under those conditions.
-
Use a Stepwise Dilution: Instead of a direct, large dilution, perform intermediate dilutions into a buffer that contains a higher percentage of an organic co-solvent before the final dilution.[8]
-
Acidify the Aqueous Buffer: The most robust solution is to ensure your final aqueous buffer is at an acidic pH (e.g., pH 2-4) before adding the DMSO stock. This keeps the compound in its protonated, soluble salt form.
Q3: Can I heat the solution or use sonication to help it dissolve?
A: Yes, gentle heating and sonication can be used to increase the rate of dissolution.[10] However, exercise caution. These methods can create a supersaturated solution, which is thermodynamically unstable and may precipitate out as it cools to room temperature or upon standing. If you use heat, always check the solution for stability at your final experimental temperature before proceeding.
Q4: What is the best "all-purpose" solvent to start with for this compound in an aqueous experiment?
A: For direct aqueous dissolution, the best starting solvent is not pure water but a slightly acidic solution. A dilute solution of hydrochloric acid (e.g., 0.01 M to 0.1 M HCl) is an excellent starting point.[8] This ensures the compound remains fully protonated. For experiments requiring a stock solution, dissolving in DMSO first and then diluting into an acidic buffer is the most reliable method.
Section 2: The Science of Solubility for Amine Hydrochlorides
To troubleshoot effectively, it is crucial to understand the chemical principles governing the solubility of this compound.
The Critical Role of pH and pKa
The solubility of an amine salt is a direct function of the solution's pH relative to the amine's pKa (the pH at which 50% of the amine is protonated). The piperidine nitrogen in this molecule acts as a weak base. When the pH of the solution is significantly below the pKa, the equilibrium favors the protonated, cationic form (R₃NH⁺), which is ionic and thus water-soluble.[4] Conversely, when the pH is above the pKa, the equilibrium shifts towards the deprotonated, neutral free base (R₃N), which has very low aqueous solubility due to its large, nonpolar structure.[6]
Caption: pH-Dependent Equilibrium of 4-Diphenylmethoxypiperidine.
The Common Ion Effect
While acidification is key, an extremely high concentration of hydrochloric acid can paradoxically decrease the solubility of a hydrochloride salt.[11][12] This phenomenon, known as the common ion effect, occurs because the excess chloride ions (Cl⁻) in the solution can shift the dissolution equilibrium of the salt (R₃NH⁺Cl⁻) back towards the solid, undissolved state. This is typically only a concern in highly concentrated HCl solutions, not in the dilute acidic solutions (e.g., 0.01 M HCl) recommended for solubilization.[9]
Section 3: Systematic Troubleshooting Guide
When faced with solubility issues, follow this logical workflow to identify and solve the problem efficiently.
Caption: Troubleshooting Workflow for Solubility Issues.
Section 4: Protocols & Data
Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment
This protocol is ideal for directly preparing a working solution in an aqueous medium without organic co-solvents.
Objective: To dissolve 4-Diphenylmethoxypiperidine HCl by preparing an acidic solvent.
Methodology:
-
Solvent Preparation: Prepare your aqueous solvent (e.g., deionized water, saline). Add a sufficient amount of a strong acid like HCl to lower the pH to a range of 2-4. A final concentration of 0.01 M HCl is often a good starting point.
-
Causality: Pre-acidifying the solvent ensures that the compound encounters a proton-rich environment immediately, preventing the formation and precipitation of the insoluble free base.[6]
-
-
Compound Addition: Weigh the required amount of 4-Diphenylmethoxypiperidine HCl and add it to the acidified solvent.
-
Dissolution: Agitate the solution using a magnetic stirrer or vortex mixer. Gentle warming (30-40°C) or brief sonication can be used to expedite dissolution if necessary.
-
Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
pH Check (Optional): If your experiment is pH-sensitive, you can measure the final pH. Note that significantly increasing the pH after dissolution may cause the compound to precipitate.
Protocol 2: Preparation and Use of an Organic Stock Solution (e.g., DMSO)
This is the preferred method for preparing a high-concentration stock solution for serial dilution.
Objective: To prepare a concentrated stock in DMSO and dilute it into an aqueous buffer without precipitation.
Methodology:
-
Stock Solution Preparation: Weigh the 4-Diphenylmethoxypiperidine HCl and dissolve it in 100% DMSO to the desired high concentration (e.g., 10-50 mM). The compound should dissolve readily in DMSO.[8]
-
Aqueous Buffer Preparation: Prepare the final aqueous buffer (e.g., saline, experimental buffer). Crucially, adjust the pH of this buffer to an acidic range (pH 2-4) before adding the stock solution.
-
Causality: By acidifying the dilution buffer, you create a "safe harbor" for the compound. When the DMSO stock is added, the compound molecules will immediately encounter an environment that keeps them in their soluble, protonated state.[8]
-
-
Dilution: Add the required volume of the DMSO stock to the acidified aqueous buffer and mix thoroughly. Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤1%).[8]
-
Verification: The final solution should remain clear. If turbidity or precipitation occurs, the final concentration may still be too high for the aqueous system, or the pH may not be low enough.
Data Summary: Expected Solubility Behavior
The following table summarizes the expected solubility outcomes based on the principles discussed. Absolute solubility values are not widely published for this specific intermediate, so this table provides a qualitative guide for experimental design.
| Solvent System | pH | Expected Solubility Outcome | Rationale |
| Deionized Water | ~7.0 | Very Poor / Insoluble | At neutral pH, the compound converts to its poorly soluble free base form.[9] |
| Phosphate-Buffered Saline (PBS) | 7.4 | Very Poor / Insoluble | The slightly basic pH strongly favors the insoluble free base.[8] |
| 0.01 M Hydrochloric Acid (HCl) | 2.0 | Good to High | The acidic environment ensures the compound remains in its protonated, soluble salt form.[8][11] |
| 10% DMSO in PBS (pH 7.4) | 7.4 | Poor (Precipitation Likely) | The final DMSO concentration is often insufficient to overcome the poor solubility of the free base.[8] |
| 1% DMSO in 0.01 M HCl | 2.0 | Good to High | This combination of an acidic buffer and a co-solvent provides an optimal environment for solubility. |
Section 5: Advanced Strategies
For professionals in drug development and formulation, if the above methods are insufficient or if a solid dosage form with improved dissolution is required, more advanced strategies can be considered:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes that have significantly enhanced aqueous solubility.[8][13][14] This is a common technique used to improve the formulation of poorly soluble drugs.[15]
-
Alternative Salt Forms: While the hydrochloride is common, investigating other salt forms (e.g., mesylate, tosylate) can sometimes yield a salt with a more favorable solubility profile or different dissolution kinetics.[16]
By understanding the physicochemical properties of this compound and applying the systematic approaches outlined in this guide, researchers can effectively overcome solubility challenges and ensure the successful execution of their experiments.
References
- Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
- Serajuddin, A. T. M., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147.
- Serajuddin, A. T. M., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences, 74(2), 148-154.
- Avinash, G. (2021). A Comprehensive Review on Salt Formation: Its Importance in Drug Discovery. World Journal of Pharmaceutical Research, 10(3), 1159-1175.
- Yellepeddi, V. R., & Vangara, K. K. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics, 43(5), 2596-2609.
- Vemavarapu, C., & Suryanarayanan, R. (2005). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Research, 22(8), 1345-1353.
- Yellepeddi, V. R., & Vangara, K. K. (2024).
-
Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]
-
Tablets & Capsules Magazine. (2025). Formulating OSDs for Poorly Soluble Drugs. Retrieved from [Link]
- Serajuddin, A. T. M., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Semantic Scholar.
-
Ganesh Remedies Ltd. (n.d.). This compound-65214-86-0. Retrieved from [Link]
- MDPI. (2024). Special Issue “Ion Channels as a Therapeutic Target: Drug Design and Pharmacological Investigation 2.0”.
-
Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
-
NIST. (n.d.). Piperidine, 4-diphenylmethoxy-1-methyl-, hydrochloride. Retrieved from [Link]
-
Chem-Impex. (n.d.). 4-Methoxy-piperidine hydrochloride. Retrieved from [Link]
- Wang, S., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2697-2717.
- Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
-
Chemistry LibreTexts. (2020). 15.13: Amines as Bases. Retrieved from [Link]
-
Oxford Reference. (n.d.). Amine salts. Retrieved from [Link]
-
Reddit. (2022). What are amine hydrochlorides?. Retrieved from [Link]
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- 11. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Stability of 4-Diphenylmethoxypiperidine hydrochloride under different storage conditions
Welcome to the technical support center for 4-Diphenylmethoxypiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound under various experimental and storage conditions. As an intermediate in the synthesis of pharmaceuticals like Ebastine, understanding its stability profile is critical for ensuring the quality and integrity of the final active pharmaceutical ingredient (API).[1]
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound.
Q1: What is this compound and why is its stability important?
A1: this compound is a chemical intermediate, notably used in the synthesis of the second-generation H1-antihistamine, Ebastine.[1] The stability of this intermediate is crucial because any degradation can introduce impurities into the synthesis process, potentially affecting the purity, safety, and efficacy of the final drug product.
Q2: What are the recommended storage conditions for this compound?
A2: Based on general best practices for hydrochloride salts and related compounds, it is recommended to store this compound in a well-closed container, protected from light, in a cool, dry place. Since hydrochloride salts can be hygroscopic, storage in a desiccator or a controlled low-humidity environment is advisable to prevent moisture uptake, which can lead to physical changes and chemical degradation.[2][3]
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this intermediate are not extensively published, based on its chemical structure which contains a benzhydryl ether and a piperidine ring, the following degradation pathways are likely:
-
Acid-Catalyzed Hydrolysis: The ether linkage is susceptible to cleavage under acidic conditions, which could yield diphenylmethanol and 4-hydroxypiperidine.[4] Since it is a hydrochloride salt, the microenvironment pH could influence this pathway.
-
Oxidation: The piperidine ring is susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products. This is a known degradation pathway for the final product, Ebastine.[4]
-
Photodegradation: The diphenylmethoxy group suggests potential sensitivity to light, particularly UV radiation. Photolytic cleavage or rearrangement could occur. A known UV degradation product of Ebastine involves the formation of a cyclopropanol derivative, indicating complex photochemical reactions are possible.[5]
Q4: Is this compound sensitive to moisture?
A4: Hydrochloride salts of amines are often hygroscopic, meaning they tend to absorb moisture from the atmosphere.[2][6] This can lead to clumping, changes in physical form, and can also accelerate chemical degradation by providing a medium for hydrolysis or other reactions. Therefore, it is crucial to handle and store the compound in a low-humidity environment.
Q5: How can I assess the purity and degradation of my this compound sample?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique. This involves developing an HPLC method that can separate the intact this compound from all its potential degradation products. Spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are then used to identify the structure of any new peaks that appear during stability studies.
II. Troubleshooting Guide
This section provides solutions to specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent analytical results (e.g., variable peak areas in HPLC). | Degradation of the compound in solution. | Prepare solutions fresh daily and store them protected from light and at a controlled, cool temperature. Consider using a buffered mobile phase for HPLC to maintain a consistent pH. |
| Appearance of new, unidentified peaks in the chromatogram. | The compound is degrading under the experimental or storage conditions. | Perform a forced degradation study (see Protocol 1) to intentionally generate degradation products and confirm if the new peaks match. This will also help in validating your analytical method as "stability-indicating". |
| The solid material appears clumpy or has changed color. | Absorption of moisture (hygroscopicity) or degradation. | Store the material in a desiccator with a suitable desiccant.[7][8] If color change is observed, this could indicate oxidative or photolytic degradation; ensure storage is in a light-protected, inert atmosphere if possible. |
| Poor peak shape (tailing) during HPLC analysis. | Interaction of the basic piperidine nitrogen with residual silanols on the HPLC column. | Use a mobile phase with a lower pH (e.g., adding 0.1% trifluoroacetic acid or formic acid) to ensure the piperidine nitrogen is protonated. Alternatively, use a base-deactivated HPLC column.[9] |
| Difficulty dissolving the compound for analysis. | The hydrochloride salt may have limited solubility in certain organic solvents. | Try a mixture of solvents, for example, methanol/water or acetonitrile/water. Gentle sonication may aid dissolution. Ensure the pH of the solvent is appropriate. |
III. Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light, for 24 hours. Analyze at various time points.
-
Thermal Degradation: Place a sample of the solid compound in an oven at 60°C for 48 hours. Also, heat a solution of the compound in methanol at 60°C. Analyze the samples.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method (see Protocol 2).
Expected Outcome: This study will reveal the conditions under which the compound is unstable and will generate its degradation products. The chromatograms will show the separation of the parent peak from the degradation product peaks, thus validating the analytical method as stability-indicating.
Protocol 2: Stability-Indicating RP-HPLC Method
Objective: To develop a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of this compound and its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
-
Gradient Example: Start with 90% A, ramp to 10% A over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the compound).
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The forced degradation samples from Protocol 1 are used to demonstrate specificity.
IV. Data Presentation & Visualization
Table 1: Summary of Potential Stability Profile of this compound
| Stress Condition | Expected Stability | Potential Degradation Products | Rationale |
| Acidic (e.g., 0.1 M HCl, 60°C) | Likely to degrade | Diphenylmethanol, 4-hydroxypiperidine | Acid-catalyzed hydrolysis of the ether linkage.[4] |
| Alkaline (e.g., 0.1 M NaOH, 60°C) | More stable than acidic conditions | Minimal degradation expected | Ether linkages are generally stable to base. |
| Oxidative (e.g., 3% H₂O₂) | Likely to degrade | N-oxide, ring-opened products | The piperidine nitrogen is susceptible to oxidation.[4] |
| Thermal (Solid, 60°C) | Generally stable | Minimal degradation | Depends on the melting point and intrinsic thermal stability. |
| Photolytic (UV/Vis light) | Sensitive | Photolytic cleavage or rearrangement products | The diphenylmethoxy moiety is a chromophore that can absorb light energy.[5] |
| High Humidity (e.g., 75% RH) | Hygroscopic | Physical changes (clumping), potential for increased hydrolysis | Hydrochloride salts are often hygroscopic.[2][6] |
Diagrams
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
V. References
-
A novel UV degradation product of Ebastine: isolation and characterization using Q-TOF, NMR, IR and computational chemistry. PubMed. [Link]
-
Degradation Rate of Ebastine in an Aqueous Solution at pH 1.2 and the Effects of Cyclodextrins. SAS Publishers. [Link]
-
Pharmaceutical salts: a formulation trick or a clinical conundrum? Heart. [Link]
-
Stability of pharmaceutical salts in solid oral dosage forms. Taylor & Francis Online. [Link]
-
Stability indicating hplc method for antihistamine drug ebastine along with degradation kinetic study. International Journal of Current Advanced Research. [Link]
-
Stability of pharmaceutical salts in solid oral dosage forms. PubMed. [Link]
-
Physiochemical assessment of pharmaceutical salt forms. Journal of Chemical Reviews. [Link]
-
Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
-
Ebastine. Wikipedia. [Link]
-
Drying and Storing Hygroscopic Salts. Reddit. [Link]
-
Validated stability-indicating spectrofluorimetric methods for the determination of ebastine in pharmaceutical preparations. PubMed Central. [Link]
-
Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). ScienceDirect. [Link]
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]
-
Validated stability indicating liquid chromatographic determination of ebastine in pharmaceuticals after pre column derivatization: Application to tablets and content uniformity testing. PubMed Central. [Link]
-
HPLC Troubleshooting Guide. hplctroubleshooter.com. [Link]
-
Ebastine-Impurities. Pharmaffiliates. [Link]
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]
-
(PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. ResearchGate. [Link]
-
(PDF) Stability-indicating RP-HPLC method applied to the quantification of anti-histaminic drug ebastine in its oral suspension dosage form. ResearchGate. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
-
A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. ResearchGate. [Link]
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]
-
Troubleshooting Common HPLC Problems: Solutions for Better Results. Mastelf. [Link]
-
Method for preparing 4-(N-phenylpropionamide)-4-methoxymethyl-piperidine hydrochloride. Google Patents.
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]
-
HYGROSCOPIC BULK SOLIDS. Schaeffer. [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PubMed Central. [Link]
-
Effect of salt form on chemical stability of an ester prodrug of a glycoprotein IIb/IIIa receptor antagonist in solid dosage forms. ResearchGate. [Link]
-
Synthesis method of 4-phenylpiperidine hydrochloride. Google Patents.
-
4-Methoxyphencyclidine: An Analytical Profile. DEA.gov. [Link]
-
4-Phenylpiperidine compounds and their preparation and use. Google Patents.
-
Silly question - but do hydrochloride salts run on a TLC? Reddit. [Link]
-
Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PubMed Central. [Link]
-
Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion. ResearchGate. [Link]
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Technical Support Center: 4-Diphenylmethoxypiperidine Hydrochloride Degradation Analysis
Welcome to the technical support center for researchers and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and analysis of degradation products for 4-Diphenylmethoxypiperidine hydrochloride. Our goal is to equip you with the scientific rationale and practical methodologies required to navigate the complexities of stability and degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is studying its degradation critical?
This compound is a chemical intermediate used in the synthesis of various active pharmaceutical ingredients (APIs), such as Ebastine.[1] Its chemical structure features a piperidine ring linked to a diphenylmethoxy group via an ether bond.[2]
Studying its degradation is paramount for several reasons:
-
Safety and Efficacy: Degradation products can be inactive, have reduced efficacy, or worse, be toxic. Identifying and controlling them is a regulatory requirement to ensure patient safety.
-
Stability-Indicating Method Development: Forced degradation studies are essential for developing and validating analytical methods (like HPLC) that can accurately separate and quantify the intact drug from its degradants.[3] This ensures the method is "stability-indicating."
-
Formulation and Packaging: Understanding how the molecule degrades under various conditions (e.g., heat, light, pH) informs the development of stable formulations and the selection of appropriate packaging to protect the drug product.[4]
-
Shelf-Life Determination: Knowledge of degradation pathways and rates is fundamental to establishing an accurate shelf-life and recommended storage conditions for the API and the final drug product.[4]
Q2: What are the most probable degradation pathways for this compound?
Based on its chemical structure, two primary degradation pathways are most likely under typical stress conditions:
-
Hydrolysis of the Ether Linkage: The ether bond is susceptible to cleavage, particularly under acidic conditions. This hydrolytic pathway would likely yield Benzhydrol (diphenylmethanol) and 4-Hydroxypiperidine . This is a common degradation pathway for molecules containing ether functional groups.
-
Oxidation of the Piperidine Ring: The nitrogen atom in the piperidine ring is a secondary amine, making it susceptible to oxidation.[5] This can lead to the formation of an N-oxide derivative . Further oxidation or ring-opening reactions could occur under more aggressive oxidative stress.
Photodegradation is also a potential pathway, given the presence of two phenyl rings which can absorb UV light. This could lead to complex radical-mediated reactions.
Q3: What are the standard stress conditions for a forced degradation study?
Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to provoke degradation.[3] The goal is to generate degradation products for analytical method development and pathway elucidation. The conditions should be tailored to achieve 1-30% degradation of the active ingredient.[6]
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl, refluxed at 60-80°C for several hours.[4][6] |
| Base Hydrolysis | 0.1 M to 1 M NaOH, refluxed at 60-80°C for several hours.[4][6] |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature or slightly elevated temperature for several hours.[6] |
| Thermal Degradation | Dry heat (e.g., 70-80°C) for 1-2 months.[6] For solid-state studies, this is often done at a temperature below the compound's melting point. |
| Photodegradation | Exposure to a combination of visible and UV light (e.g., option 1 or 2 from ICH Q1B guidelines) for a specified duration.[7] |
Q4: Which analytical techniques are most effective for identifying and quantifying degradation products?
A combination of chromatographic and spectroscopic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC) with UV/Photodiode Array (PDA) Detection: This is the workhorse for separating the parent drug from its degradation products and quantifying them. A PDA detector is crucial as it provides spectral information that helps in assessing peak purity.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the definitive technique for structural elucidation. High-resolution MS (like Q-TOF or Orbitrap) provides accurate mass measurements to determine the elemental composition of degradants. MS/MS provides fragmentation patterns that help piece the structure together.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a significant degradant can be isolated (e.g., via preparative HPLC), ¹H and ¹³C NMR provide unambiguous structural confirmation.[9]
Troubleshooting and Experimental Guides
Problem: I'm not observing any significant degradation under my initial stress conditions.
-
Probable Cause: The stress conditions are too mild for the molecule's intrinsic stability. This compound may be relatively stable under the initial conditions you've chosen.
-
Solution Path: Systematically increase the severity of the stress conditions. It is crucial to change only one parameter at a time to understand its effect. If initial attempts show no degradation, consider the adjustments outlined below.
| Stress Condition | Recommended Action | Scientific Rationale |
| Acid/Base Hydrolysis | Increase the concentration of the acid/base (e.g., from 0.1 M to 1 M or even 5 M), increase the temperature (e.g., from 60°C to 80°C or boiling), or extend the reaction time.[4] | Hydrolysis is a chemical reaction whose rate is dependent on temperature and reactant concentration. Increasing these parameters accelerates the reaction. |
| Oxidation | Increase the concentration of H₂O₂ (e.g., from 3% to 30%), increase the temperature, or extend the exposure time. | Similar to hydrolysis, the rate of oxidation is influenced by concentration and energy input (heat). |
| Thermal | Increase the temperature, but remain at least 10-20°C below the melting point to avoid phase changes that would complicate the degradation kinetics. Extend the duration of the study.[6] | Solid-state degradation reactions are often slow. Higher temperatures provide the necessary activation energy for these reactions to occur at an observable rate. |
Problem: My sample degraded almost completely. How can I identify the primary degradation products?
-
Probable Cause: The stress conditions were too harsh, leading to the rapid formation of primary degradants which then further degraded into secondary and tertiary products. This complicates the analysis and makes it difficult to map the initial degradation pathway.
-
Solution Path: Reduce the severity of the stress conditions and implement a time-course study. This approach allows you to distinguish between primary and secondary degradants.
Step-by-Step Protocol:
-
Reduce Stress Severity: Decrease the concentration, temperature, or exposure time by 50% or more from the conditions that caused complete degradation.
-
Implement a Time-Course Analysis: Sample the stressed solution at multiple time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze and Plot Data: Analyze each sample by HPLC. Plot the concentration of the parent drug (decreasing) and the peak areas of the new impurities (appearing) against time.
-
Identify Primary Degradants: Products whose concentrations rise and then fall are likely primary degradants that are themselves unstable. Products whose concentrations rise and then plateau are more stable primary or secondary degradants.[3]
Workflow: Characterizing an Unknown Peak in Your Chromatogram
When a new, unidentified peak appears during a stability study, a systematic approach is required for its identification.
Caption: Workflow for the identification and characterization of a degradation product.
Diagram: Potential Degradation Pathways
This diagram illustrates the two most probable chemical transformations 4-Diphenylmethoxypiperidine undergoes during forced degradation.
Caption: Probable hydrolytic and oxidative degradation pathways.
References
-
Results of forced degradation studies. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved January 5, 2026, from [Link]
-
Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology. Retrieved January 5, 2026, from [Link]
-
Forced Degradation Studies Research Articles. (n.d.). R Discovery. Retrieved January 5, 2026, from [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved January 5, 2026, from [Link]
-
Photodegradation of 1,4-dihydropyridine antihypertensive drugs: an updated review. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPDATED REVIEW. (2018). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods. (2022). PubMed. Retrieved January 5, 2026, from [Link]
-
Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. (2018). PubMed. Retrieved January 5, 2026, from [Link]
-
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2022). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Studies on photodegradation process of psychotropic drugs: a review. (2016). PMC - NIH. Retrieved January 5, 2026, from [Link]
-
Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium. (2016). Journal of Pharmaceutical Sciences. Retrieved January 5, 2026, from [Link]
-
A review on impurity profile of pharmaceuticals. (2017). Journal of the Chilean Chemical Society. Retrieved January 5, 2026, from [Link]
-
Studies on the instability of chlorhexidine, part I: kinetics and mechanisms. (2012). PubMed. Retrieved January 5, 2026, from [Link]
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2016). Pharmacology & Pharmacy. Retrieved January 5, 2026, from [Link]
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- 3. biomedres.us [biomedres.us]
- 4. rjptonline.org [rjptonline.org]
- 5. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [file.scirp.org]
- 6. ijrpp.com [ijrpp.com]
- 7. Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Troubleshooting Inconsistent Results in 4-Diphenylmethoxypiperidine Hydrochloride Experiments
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Diphenylmethoxypiperidine hydrochloride. This guide is designed to provide in-depth troubleshooting assistance for the common challenges and inconsistent results that can arise during experimentation with this and related piperidine derivatives. Our goal is to equip you with the scientific rationale and practical solutions needed to ensure the accuracy, reproducibility, and integrity of your data.
Introduction: Understanding the Compound
4-(Diphenylmethoxy)piperidine hydrochloride is a versatile chemical intermediate used in the synthesis of various active pharmaceutical ingredients (APIs), such as Ebastine.[1][2] Its piperidine core is a prevalent structural motif in numerous pharmaceuticals, contributing to a wide range of biological activities.[3][4][5] However, the nuanced physicochemical properties of this compound and the complexities of biological assays can lead to variability in experimental outcomes. This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Purity, Stability, and Handling of this compound
Question 1: I've observed a yellowish tint in my solid this compound. Is this normal, and can it affect my experiment?
Answer: A pale orange or yellowish tint in 4-(Diphenylmethoxy)piperidine hydrochloride powder can be indicative of impurities or degradation products.[1] While slight discoloration may not always impact results, it is a critical observation that should not be ignored.
Potential Causes:
-
Synthesis Byproducts: The synthesis of piperidine derivatives can be complex, and residual starting materials or side-reaction products may be present.[3][6]
-
Oxidation: Piperidine compounds can be susceptible to oxidation over time, especially if not stored under an inert atmosphere.
-
Moisture: The hydrochloride salt is hygroscopic, and absorption of moisture can lead to degradation.
Troubleshooting and Best Practices:
-
Purity Verification: Before use, verify the purity of your compound using analytical methods such as HPLC, LC-MS, or NMR.[7][8] Compare your results to a certified reference standard if available.[2][9][10]
-
Proper Storage: Store the compound at the recommended temperature (typically +5°C), sealed tightly, and away from moisture and light.[2][11] For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).
-
Recrystallization: If impurities are suspected, recrystallization from an appropriate solvent system, such as ethanol or a methanol-ethyl acetate mixture, can be an effective purification step.[12][13]
Question 2: My stock solutions of this compound appear cloudy or precipitate over time. What's causing this and how can I prevent it?
Answer: Cloudiness or precipitation in stock solutions is a common issue that can significantly impact the accuracy of your experiments by altering the effective concentration of the compound.
Potential Causes:
-
Limited Solubility: Depending on the solvent and concentration, the compound may have limited solubility. While soluble in water and DMSO, high concentrations can lead to saturation.[11]
-
pH Changes: The solubility of hydrochloride salts is often pH-dependent. Changes in the pH of your solution can cause the free base to precipitate.
-
Temperature Effects: Solubility is temperature-dependent. Storing solutions at lower temperatures (e.g., 4°C or -20°C) can cause the compound to crystallize out of solution.[11]
-
Interaction with CO2: Piperidine derivatives can react with atmospheric carbon dioxide to form insoluble carbonate salts.[6]
Troubleshooting and Best Practices:
| Parameter | Recommendation | Rationale |
| Solvent Choice | Use high-purity, anhydrous solvents. For aqueous solutions, use freshly prepared, deionized water. | Hygroscopic solvents like DMSO can absorb moisture, affecting solubility.[11] |
| Solution Preparation | Prepare stock solutions fresh whenever possible. If storage is necessary, store in small, single-use aliquots. | Minimizes freeze-thaw cycles and reduces the risk of contamination and degradation.[14] |
| Storage Conditions | Store stock solutions at -20°C or -80°C for extended periods.[11] Before use, allow the solution to come to room temperature and vortex thoroughly to ensure complete dissolution. | Prevents degradation and maintains stability. Thorough mixing ensures a homogenous solution. |
| Filtration | For aqueous working solutions, sterile filter through a 0.22 µm filter before use.[11] | Removes any micro-precipitates or microbial contamination. |
Workflow for Stable Solution Preparation:
Section 2: Troubleshooting In Vitro Assays (e.g., Receptor Binding, Dopamine Uptake)
Question 3: I'm observing high variability between replicate wells in my dopamine transporter (DAT) binding assay. What are the likely sources of this inconsistency?
Answer: High variability in replicate wells is a common challenge in ligand binding and uptake assays.[15] It often points to inconsistencies in assay setup and execution rather than a problem with the compound itself.
Potential Causes and Solutions:
-
Inconsistent Reagent Dispensing:
-
Problem: Inaccurate or inconsistent volumes of radioligand, test compound, or cell membranes across wells.
-
Solution: Calibrate and regularly service your pipettes.[16] Use automated liquid handlers for high-throughput screening to improve precision. For manual pipetting, ensure consistent technique.
-
-
Poor Mixing:
-
Problem: Incomplete mixing of reagents in the wells can lead to localized concentration gradients.
-
Solution: Gently mix the plate after adding all reagents, for example, by using a plate shaker at a low speed.
-
-
Edge Effects:
-
Problem: Wells on the outer edges of the plate may experience different evaporation rates and temperature fluctuations, leading to skewed results.
-
Solution: Avoid using the outermost wells for critical samples. If this is not possible, fill these wells with buffer or a blank solution to create a humidity barrier.
-
-
Cell Membrane/Synaptosome Preparation:
-
Problem: Inconsistent protein concentration or clumping of membranes can lead to variable receptor numbers per well.
-
Solution: Ensure your membrane preparation is homogenous. Vortex the membrane stock gently before each pipetting step. Perform a protein concentration assay (e.g., Bradford or BCA) to standardize the amount of protein added to each well.
-
Decision Tree for Troubleshooting High Variability:
Question 4: The IC50 value for my this compound seems to shift between experiments. Why is this happening?
Answer: A shifting IC50 value indicates a lack of assay robustness. Several factors related to the experimental conditions can influence the apparent potency of a compound.[17]
Key Factors Influencing IC50 Values:
-
Radioligand Concentration: In competitive binding assays, the IC50 value is dependent on the concentration of the radioligand used. The Cheng-Prusoff equation is used to convert IC50 to a true inhibition constant (Ki), which is independent of the radioligand concentration.
-
Best Practice: Use a radioligand concentration at or below its Kd value for the receptor.[18] This ensures that the assay is sensitive to competitive inhibition.
-
-
Incubation Time and Temperature: Binding reactions must reach equilibrium for the results to be valid.
-
Best Practice: Perform time-course and temperature-dependence experiments to determine the optimal conditions for reaching equilibrium. Ensure these conditions are strictly maintained in all subsequent experiments.
-
-
Buffer Composition: The pH, ionic strength, and presence of specific ions in the assay buffer can all affect ligand-receptor interactions.
-
Best Practice: Standardize your buffer composition and preparation. Document the final pH of the buffer in your experimental records.
-
-
Batch-to-Batch Reagent Variability: Different lots of reagents, such as cell membranes, radioligands, or serum, can have different performance characteristics.[16]
-
Best Practice: When a new batch of a critical reagent is introduced, perform a bridging study to compare its performance to the previous batch.
-
General Laboratory Best Practices for Reproducibility
Achieving consistent results is foundational to good science.[16][19] Beyond the specific issues with this compound, several general principles can enhance the reproducibility of your work:
-
Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all protocols.[17] This ensures that experiments are performed consistently, regardless of who is conducting them.
-
Detailed Record-Keeping: Maintain a thorough laboratory notebook, documenting all experimental parameters, including reagent lot numbers, instrument settings, and any deviations from the SOP.
-
Instrument Calibration: Regularly calibrate all laboratory equipment, such as balances, pH meters, and plate readers, to ensure accuracy.[16]
-
Personnel Training: Ensure that all personnel are thoroughly trained on the experimental protocols and laboratory best practices.[16]
By systematically addressing these potential sources of variability, you can enhance the reliability and reproducibility of your experiments with this compound.
References
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- MedChemExpress. (n.d.). Diphenylpyraline hydrochloride.
- Benchchem. (n.d.). Synthesis routes of 4-Hydroxypiperidine hydrochloride.
- Araclon Biotech. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results.
- Benchchem. (n.d.). Troubleshooting inconsistent results in benztropine dopamine uptake assays.
- Kosheeka. (2019). 4 Factors Affecting Data Reproducibility.
- DoNotEdit. (2022). 5 Main Factors Affecting Reproducibility in Research.
- Enago Academy. (2022). Top 5 Factors Affecting Reproducibility in Research.
- National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery.
- Shree Ganesh Remedies Ltd. (n.d.). This compound-65214-86-0.
- MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- LGC Standards. (n.d.). 4-(Diphenylmethoxy)piperidine Hydrochloride.
- National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- LGC Standards. (n.d.). 4-(Diphenylmethoxy)piperidine Hydrochloride.
- International Journal of Molecular Sciences. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Bionano. (n.d.). Troubleshooting Guides.
- Google Patents. (n.d.). US2904550A - 4-phenylpiperidines and their preparation.
- Google Patents. (n.d.). CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride.
- LGC Standards. (n.d.). 4-(Diphenylmethoxy)piperidine Hydrochloride.
- SciTePress. (n.d.). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS.
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- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. 4-(Diphenylmethoxy)piperidine Hydrochloride [lgcstandards.com]
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- 16. kosheeka.com [kosheeka.com]
- 17. swordbio.com [swordbio.com]
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- 19. donotedit.com [donotedit.com]
Technical Support Center: Enhancing the Oral Bioavailability of 4-Diphenylmethoxypiperidine Hydrochloride
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Diphenylmethoxypiperidine hydrochloride. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges you may encounter in improving its oral bioavailability. Our approach is grounded in established scientific principles to empower you to make informed decisions in your experimental design.
Introduction: Understanding the Challenge
This compound, a piperidine derivative, presents a common challenge in oral drug delivery. As a hydrochloride salt, it is designed for improved aqueous solubility.[1] However, the bulky diphenylmethoxy group imparts significant lipophilicity, which can lead to poor solubility in gastrointestinal fluids and potentially limit its absorption. Conflicting reports on the solubility of similar structures—ranging from "slight" to high—underscore the need for careful experimental evaluation. This guide will walk you through a systematic approach to identify and overcome the rate-limiting steps for the oral absorption of this compound.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have before embarking on your experimental work.
Q1: What is oral bioavailability and why is it important?
A1: Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is a critical parameter in drug development as it determines the dose required to achieve a therapeutic effect. Low oral bioavailability can lead to high dose requirements, increased patient-to-patient variability, and potential for adverse effects.
Q2: What are the primary factors limiting the oral bioavailability of this compound?
A2: The two primary factors are its solubility in the gastrointestinal (GI) tract and its permeability across the intestinal epithelium. For a drug to be absorbed, it must first dissolve in the GI fluids and then pass through the intestinal wall into the bloodstream. A limitation in either of these processes will result in poor bioavailability.
Q3: How does the Biopharmaceutical Classification System (BCS) help in this context?
A3: The BCS is a scientific framework that classifies drugs into four categories based on their aqueous solubility and intestinal permeability.[2] Knowing the BCS class of your compound can help predict the rate-limiting step for its absorption and guide the selection of an appropriate formulation strategy.[2][3]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability[2]
Given its chemical structure, this compound is likely to fall into Class II or Class IV, making solubility a potential hurdle.
Q4: Is the hydrochloride salt form always the best option for oral delivery?
A4: While hydrochloride salts are commonly used to increase the solubility and dissolution rate of basic drugs, they may not always be optimal. The "common ion effect" in the stomach's acidic environment (high chloride concentration) can sometimes suppress the dissolution of a hydrochloride salt. Furthermore, the salt can convert to the less soluble free base form in the higher pH of the small intestine. Therefore, exploring other salt forms or formulation strategies may be necessary.
Part 2: Troubleshooting Guide - A Step-by-Step Approach
This guide provides a logical workflow to diagnose and address bioavailability issues with this compound.
Problem 1: Inconsistent or Low Drug Dissolution
Symptoms:
-
High variability in in-vitro dissolution studies.
-
Poor dose-response in in-vivo studies.
-
Incomplete drug release from the formulation.
Root Cause Analysis:
The first step is to determine if the issue is primarily due to poor solubility or other formulation-related factors.
dot
Caption: Workflow for diagnosing and addressing poor oral bioavailability.
Step 1: Comprehensive Solubility Profiling
It is crucial to determine the equilibrium solubility of this compound across a physiologically relevant pH range (1.2 to 6.8).
Experimental Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)
-
Preparation of Buffers: Prepare buffer solutions at pH 1.2 (simulated gastric fluid without pepsin), pH 4.5 (acetate buffer), and pH 6.8 (simulated intestinal fluid without enzymes).
-
Sample Preparation: Add an excess amount of this compound to separate vials containing each buffer solution.
-
Equilibration: Shake the vials at a constant temperature (e.g., 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis:
-
Withdraw an aliquot from each vial.
-
Filter the sample through a 0.22 µm filter to remove undissolved solids.
-
Dilute the filtrate with a suitable solvent.
-
Quantify the concentration of the dissolved drug using a validated analytical method, such as HPLC-UV.
-
-
Data Interpretation: The results will provide a pH-solubility profile, which is essential for understanding how the drug will behave in different segments of the GI tract.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | 4-Diphenylmethoxypiperidine HCl | 4-Diphenylmethoxy-1-methylpiperidine HCl | Notes |
| Molecular Formula | C₁₈H₂₁NO·HCl[1] | C₁₉H₂₃NO·HCl[4] | The addition of a methyl group slightly increases the molecular weight. |
| Molecular Weight | 303.83 g/mol [1] | 317.85 g/mol [4][5] | |
| Reported Solubility | "Slightly soluble in water"[5] | >47.7 µg/mL (at pH 7.4)[6] | Data is conflicting and highlights the need for experimental verification. |
| Appearance | Solid[1] | White to off-white solid[5] |
Troubleshooting Based on Solubility Results:
-
If solubility is consistently low across the pH range (<100 µg/mL): The compound is poorly soluble, and strategies to enhance solubility are necessary. This points towards a likely BCS Class II or IV classification.
-
If solubility is pH-dependent (higher at low pH): This is expected for a basic compound. However, precipitation in the higher pH of the intestine is a risk. Formulation strategies should aim to maintain the drug in a dissolved state.
Step 2: Formulation Strategies to Enhance Solubility and Dissolution
If low solubility is confirmed, the following approaches can be explored.
dot
Caption: Key formulation strategies for poorly soluble drugs.
A. Particle Size Reduction (Micronization/Nanocrystals)
-
Principle: Reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.
-
When to use: For drugs where the dissolution rate is the limiting factor (BCS Class II).
-
Experimental Protocol: Nanosuspension Formulation by Wet Milling
-
Slurry Preparation: Disperse this compound in an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or HPMC).
-
Milling: Process the slurry through a bead mill with zirconia beads until the desired particle size (typically <500 nm) is achieved, monitored by dynamic light scattering (DLS).
-
Characterization:
-
Particle Size and Zeta Potential: Confirm size reduction and physical stability.
-
Dissolution Testing: Compare the dissolution profile of the nanosuspension to the unmilled drug using a USP II apparatus in relevant media. An increase in the dissolution rate is expected.
-
-
B. Amorphous Solid Dispersions (ASDs)
-
Principle: Dispersing the drug in a polymer matrix in its amorphous (non-crystalline) state can significantly increase its apparent solubility and dissolution rate.
-
When to use: For drugs with very low crystalline solubility.
-
Experimental Protocol: ASD Preparation by Solvent Evaporation
-
Polymer Selection: Choose a suitable polymer (e.g., PVP K30, HPMC-AS, Soluplus®).
-
Solvent System: Dissolve both the drug and the polymer in a common volatile solvent (e.g., methanol or acetone).
-
Evaporation: Remove the solvent under vacuum using a rotary evaporator to form a solid dispersion.
-
Characterization:
-
Differential Scanning Calorimetry (DSC): Confirm the absence of a melting peak for the drug, indicating it is in an amorphous state.
-
Powder X-Ray Diffraction (PXRD): Verify the amorphous nature by the absence of sharp diffraction peaks.
-
Dissolution Testing: Assess the dissolution profile, which should show a "spring and parachute" effect (supersaturation followed by gradual precipitation).
-
-
C. Lipid-Based Formulations (LBFs)
-
Principle: These formulations use lipids, surfactants, and co-solvents to solubilize the drug and promote the formation of fine emulsions or micelles in the GI tract, bypassing the need for dissolution.
-
When to use: For highly lipophilic drugs (high LogP).
-
Experimental Protocol: Self-Emulsifying Drug Delivery System (SEDDS) Formulation
-
Excipient Screening: Determine the solubility of the drug in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL), and co-solvents (e.g., Transcutol HP).
-
Formulation Development: Combine the selected excipients to create a homogenous pre-concentrate that can solubilize the desired dose of the drug.
-
Emulsification Study: Add the SEDDS formulation to water under gentle agitation and observe the formation of an emulsion. Characterize the droplet size.
-
In Vitro Digestion: Use a lipolysis model to simulate digestion and assess if the drug remains solubilized.
-
Problem 2: Adequate Solubility but Still Poor Absorption
Symptom:
-
Good in-vitro dissolution but low in-vivo bioavailability.
Root Cause Analysis:
This scenario suggests that intestinal permeability may be the rate-limiting factor (BCS Class III or IV).
Step 3: Permeability Assessment
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 cell line is a widely used in-vitro model of the human intestinal epithelium.
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation into a monolayer with tight junctions.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Study:
-
Add the drug solution to the apical (AP) side of the monolayer.
-
At various time points, take samples from the basolateral (BL) side.
-
Also, perform the experiment in the reverse direction (BL to AP) to assess active efflux.
-
-
Analysis: Quantify the drug concentration in the samples by LC-MS/MS. Calculate the apparent permeability coefficient (Papp).
-
Data Interpretation:
-
High Papp (>10 x 10⁻⁶ cm/s): High permeability.
-
Low Papp (<2 x 10⁻⁶ cm/s): Low permeability.
-
Efflux Ratio (Papp BL-AP / Papp AP-BL) > 2: Suggests the drug is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Troubleshooting Based on Permeability Results:
-
If permeability is low and efflux is high: The drug's ability to cross the intestinal wall is limited, and it is actively pumped back into the GI tract.
-
Strategy: Consider co-administration with a P-gp inhibitor (e.g., piperine) or formulation with excipients that can inhibit efflux transporters.[7]
-
Conclusion
Improving the oral bioavailability of this compound requires a systematic, data-driven approach. By first thoroughly characterizing its solubility and then assessing its permeability, researchers can identify the specific barriers to its absorption. The formulation strategies outlined in this guide provide a robust toolkit to overcome these challenges, enabling the successful development of an orally active therapeutic.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66063, Diphenylpyraline Hydrochloride. Retrieved from [Link]
-
Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-. Xenobiotica, 41(4), 327-39. Retrieved from [Link]
-
NIST. (n.d.). Piperidine, 4-diphenylmethoxy-1-methyl-, hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]
-
Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-56. Retrieved from [Link]
-
Ono, A., et al. (2016). Investigation of biopharmaceutical and physicochemical drug properties suitable for orally disintegrating tablets. ADMET & DMPK, 4(4), 335-360. Retrieved from [Link]
-
Science.gov. (n.d.). class iv drugs: Topics. Retrieved from [Link]
-
Martinez, M. N., & Amidon, G. L. (2002). Applying Biopharmaceutical Classification System (BCS) Criteria to Predict Oral Absorption of Drugs in Dogs: Challenges and Pitfalls. The AAPS Journal, 4(4), E32. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8893, Piperazine Dihydrochloride. Retrieved from [Link]
-
Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339-42. Retrieved from [Link]
-
Bhardwaj, R. K., et al. (2002). Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer. Die Pharmazie, 57(8), 523-6. Retrieved from [Link]
-
Alam, M. S., et al. (2023). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. Heliyon, 9(4), e15135. Retrieved from [Link]
Sources
- 1. CAS 65214-86-0: Piperidine, 4-(diphenylmethoxy)-, hydrochl… [cymitquimica.com]
- 2. Applying Biopharmaceutical Classification System (BCS) Criteria to Predict Oral Absorption of Drugs in Dogs: Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. scbt.com [scbt.com]
- 5. Diphenylpyraline Hydrochloride | 132-18-3 [chemicalbook.com]
- 6. Diphenylpyraline Hydrochloride | C19H24ClNO | CID 66063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of 4-Diphenylmethoxypiperidine hydrochloride in Biological Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers utilizing 4-Diphenylmethoxypiperidine hydrochloride (DPM-HCl). This guide is designed to provide in-depth troubleshooting strategies and foundational knowledge to help you anticipate, identify, and mitigate potential off-target effects in your experiments. Ensuring the specificity of your compound's action is paramount for data integrity and the successful progression of your research.
Introduction: The Challenge of Specificity with DPM-HCl
This compound is a synthetic intermediate, notably used in the production of the antihistamine Ebastine.[1][2] However, its core structure, a diphenylmethoxy moiety attached to a piperidine ring, is shared by a class of pharmacologically active compounds known for their interaction with monoamine transporters.[3][4] Molecules like Diphenylpyraline and Diphenylprolinol (D2PM) are known norepinephrine-dopamine reuptake inhibitors (NDRIs).[4][5] This structural similarity strongly suggests that DPM-HCl may exhibit significant off-target activity, particularly at the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypic changes in our cell-based assays that do not seem to be related to our primary target. What could be the cause?
A1: Such unanticipated effects are often attributable to the off-target activities of a compound.[8] Given the chemical structure of DPM-HCl, the most probable off-targets are the monoamine transporters (DAT, NET, SERT) due to its similarity to known NDRIs.[4][5] Additionally, G-protein coupled inwardly-rectifying potassium (GIRK) channels and other GPCRs are common off-targets for psychoactive molecules and should be considered.[8][9] Differential expression of these transporters and channels across various cell lines can lead to inconsistent results.
Q2: How can we definitively differentiate between on-target and off-target effects in our experiments?
A2: A multi-pronged approach is essential for robust validation.[8]
-
Use a Structurally Unrelated Control: Compare the effects of DPM-HCl with another validated agonist/antagonist of your primary target that has a different chemical scaffold. If the effect is truly on-target, both compounds should produce it.
-
Employ Genetic Models: The most definitive method is to use a cell line or animal model where your primary target has been genetically knocked out or knocked down. An on-target effect should be completely absent in these models.[8]
-
Conduct Dose-Response Analysis: On-target effects should correlate with the potency (IC50 or EC50) for the intended target. Off-target effects may manifest at significantly higher or, occasionally, lower concentrations.[8]
-
Perform Rescue Experiments: If a specific off-target is identified (e.g., DAT), co-administration of a selective inhibitor for that off-target (e.g., a selective DAT blocker) should reverse the confounding phenotype.[8]
Q3: How do I select an optimal concentration of DPM-HCl to minimize off-target engagement?
A3: The key is to operate within a concentration window that maximizes on-target activity while minimizing off-target binding.
-
Determine Potency: First, perform a detailed concentration-response curve to determine the EC50/IC50 for your intended target.
-
Assess Off-Target Activity: Screen DPM-HCl against a panel of likely off-targets (see Troubleshooting Guide below) to determine its potency at these sites.
-
Calculate Selectivity Window: The ratio of the off-target IC50 to the on-target IC50 gives you the selectivity ratio. Aim to use a concentration for your primary assays that is at least 10-fold, and ideally 100-fold, lower than the IC50 for any identified off-targets.
-
Lowest Effective Dose: In functional assays, always use the lowest concentration of DPM-HCl that produces a robust and reproducible on-target effect.[10]
Troubleshooting Guide: Common Issues & Solutions
This table outlines common experimental problems and provides a systematic approach to diagnose and resolve them.
| Observed Problem | Potential Off-Target Cause | Recommended Action(s) |
| Unexpected changes in cell viability or proliferation. | Inhibition of kinases critical for cell cycle or survival signaling pathways. | 1. Perform a panel of cytotoxicity assays (e.g., MTS, CellTiter-Glo, LDH release) to quantify the effect across different time points. 2. Submit the compound for a broad kinase selectivity screen (e.g., a kinome scan) to identify potential off-target kinases.[8] |
| Unexplained alterations in neuronal excitability (in electrophysiology). | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels or other voltage-gated ion channels.[9][11] | 1. Use patch-clamp electrophysiology to directly measure currents from GIRK channels (or other suspected channels) in a heterologous expression system (e.g., Xenopus oocytes or HEK293 cells).[9] 2. Screen for activity at a commercially available panel of key central nervous system ion channels. |
| Hyperactivity, stereotypy, or other unexpected behavioral phenotypes in animal models. | Inhibition of the Dopamine Transporter (DAT) and/or Norepinephrine Transporter (NET), leading to increased synaptic concentrations of these neurotransmitters.[12][13] | 1. Conduct in vivo microdialysis in relevant brain regions (e.g., striatum, prefrontal cortex) to measure extracellular dopamine and norepinephrine levels following DPM-HCl administration. 2. Perform behavioral studies in DAT or NET knockout mice; the specific behavioral effect should be attenuated or absent if it is mediated by that transporter. 3. Compare the behavioral profile of DPM-HCl directly with selective DAT (e.g., GBR12909) and NET (e.g., Reboxetine) inhibitors.[14][15] |
| Changes in intracellular second messengers (e.g., cAMP, Ca2+) inconsistent with the primary target's signaling pathway. | Off-target activity at G-protein coupled receptors (GPCRs) or calcium channels.[8] | 1. Directly measure intracellular calcium levels using a fluorescent indicator like Fura-2 or Fluo-4. 2. Quantify cAMP levels using a suitable assay (e.g., HTRF, ELISA). 3. Perform a broad-scale GPCR screening assay, such as the SafetyScreen44 panel from Eurofins, to identify unintended receptor interactions.[16] |
Experimental Protocols for Off-Target Validation
Protocol 1: In Vitro Monoamine Transporter Inhibition Assay
This protocol describes a fluorescence-based substrate uptake assay to determine the IC50 of DPM-HCl at DAT, NET, and SERT.
Objective: To quantify the inhibitory potency of DPM-HCl on the uptake of a fluorescent substrate into cells expressing human monoamine transporters.
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT.
-
Fluorescent substrate (e.g., ASP+).
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
-
Positive control inhibitors: GBR12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).
-
DPM-HCl stock solution in DMSO.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader.
Methodology:
-
Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of DPM-HCl in assay buffer. Also, prepare serial dilutions of the positive control inhibitors for their respective plates. Include a "vehicle only" (DMSO) control and a "no cells" blank.
-
Pre-incubation: Wash the cells with assay buffer. Add the diluted compounds (including controls) to the wells and pre-incubate for 10-20 minutes at 37°C.
-
Substrate Addition: Add the fluorescent substrate (e.g., ASP+) to all wells to initiate the uptake reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C, protected from light.
-
Signal Termination: Terminate the uptake by washing the cells rapidly with ice-cold assay buffer.
-
Fluorescence Reading: Measure the intracellular fluorescence using a plate reader with appropriate excitation/emission wavelengths.
-
Data Analysis: Subtract the background fluorescence (no-cell wells). Normalize the data to the vehicle control (100% uptake) and a high concentration of the respective positive control inhibitor (0% uptake). Plot the normalized data against the log of the DPM-HCl concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Self-Validation: The assay is validated by the robust performance of the selective positive control inhibitors, which should yield IC50 values consistent with published literature.
Protocol 2: Decision-Making Workflow for Off-Target Investigation
The following workflow provides a logical progression for characterizing an unexpected experimental result.
Data Interpretation: A Hypothetical Selectivity Profile
After conducting the necessary screening assays, you should summarize the data to clearly visualize the compound's selectivity.
Table 1: Hypothetical Pharmacological Profile of DPM-HCl
| Target | Assay Type | Potency (IC50, nM) | Selectivity vs. Target X | Potential Clinical Implication |
| Target X (On-Target) | Functional Assay | 50 | - | Desired Therapeutic Effect |
| Dopamine Transporter (DAT) | Substrate Uptake | 150 | 3-fold | Psychostimulant effects, abuse liability.[13] |
| Norepinephrine Transporter (NET) | Substrate Uptake | 450 | 9-fold | Antidepressant effects, cardiovascular changes (blood pressure, heart rate).[12][17] |
| Serotonin Transporter (SERT) | Substrate Uptake | 2,500 | 50-fold | Antidepressant/anxiolytic effects.[8][18] |
| GIRK1/2 Channel | Electrophysiology | 1,200 | 24-fold | Sedation, altered neuronal excitability.[9] |
| Histamine H1 Receptor | Radioligand Binding | >10,000 | >200-fold | Minimal risk of antihistaminergic side effects (e.g., sedation). |
Interpretation: In this hypothetical example, DPM-HCl is only 3-fold selective for its intended target over the Dopamine Transporter. This is a very narrow selectivity window and indicates a high risk of observing DAT-mediated off-target effects, especially if using concentrations above 50-100 nM in cellular or in vivo systems. The compound shows better selectivity against NET, SERT, and GIRK channels.
References
- 1. This compound-65214-86-0 [ganeshremedies.com]
- 2. 4-(Diphenylmethoxy)piperidine Hydrochloride [lgcstandards.com]
- 3. Diphenylpyraline - Wikipedia [en.wikipedia.org]
- 4. Diphenylprolinol - Wikipedia [en.wikipedia.org]
- 5. 2-Diphenylmethylpyrrolidine - Wikipedia [en.wikipedia.org]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Inhibition of G protein-activated inwardly rectifying K+ channels by various antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nonclassical Pharmacology of the Dopamine Transporter: Atypical Inhibitors, Allosteric Modulators, and Partial Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are NET inhibitors and how do they work? [synapse.patsnap.com]
- 15. Novel ways of targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Implications of Off‐Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]
Cell line variability in response to 4-Diphenylmethoxypiperidine hydrochloride
Welcome to the technical support guide for 4-Diphenylmethoxypiperidine hydrochloride (4-DPH). This resource is designed for researchers, scientists, and drug development professionals encountering variability in cell line response during their experiments. As your application scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to design robust experiments, interpret your data accurately, and troubleshoot effectively. We will explore the common causes of inconsistent results and provide validated strategies to ensure the reproducibility and reliability of your findings.
Section 1: Foundational Knowledge - Understanding 4-DPH
Before troubleshooting, it's essential to understand the probable mechanism of your compound. This knowledge informs cell line selection, assay design, and data interpretation.
Q: What is the likely mechanism of action for this compound (4-DPH)?
A: While 4-DPH is documented as a chemical intermediate for the synthesis of the antihistamine Ebastine[1], its direct biological activity is less characterized. However, based on its chemical structure, which is part of the diphenylpiperidine class, we can infer a probable mechanism. A closely related compound, Diphenylpyraline, is a known first-generation antihistamine that acts as a competitive antagonist of the histamine H1 receptor[2][3].
Histamine receptors are G-protein coupled receptors (GPCRs). Therefore, it is highly probable that 4-DPH interacts with one or more GPCRs . Activation or inhibition of GPCRs initiates a signal transduction cascade. One of the key effectors for many inhibitory GPCRs (e.g., M2-muscarinic, D2-dopamine, α2-adrenergic) are the G-protein-coupled inwardly-rectifying potassium (GIRK) channels [4][5].
Upon GPCR activation, the G-protein heterotrimer (Gαβγ) dissociates, releasing the Gβγ subunit. This Gβγ subunit can then directly bind to and open GIRK channels, leading to an efflux of potassium (K+) ions from the cell[4][6]. This efflux causes hyperpolarization of the cell membrane, which decreases cellular excitability and can influence processes like proliferation and signaling. The expression of various GIRK channel subunits has been confirmed in numerous cancer cell lines, where they play a role in regulating growth[7][8].
Caption: Proposed signaling pathway for 4-DPH.
Q: Why is this proposed mechanism critical for troubleshooting variability?
A: This mechanism highlights two primary sources of potential cell line-specific variability:
-
Differential GPCR Expression: Cell lines express a vast and varied repertoire of GPCRs. The specific GPCR that 4-DPH interacts with may be highly expressed in one cell line but absent in another, leading to a potent response in the former and no effect in the latter.
-
Variable GIRK Subunit Composition: GIRK channels are tetramers formed from different subunits (GIRK1-4)[4]. The subunit composition dictates the channel's properties. For instance, heterotetramers containing the GIRK1 subunit exhibit high basal (G-protein independent) activity, while channels composed only of GIRK2 have low basal activity and require strong GPCR signaling for activation[6]. Therefore, two cell lines could both express GIRK channels, but their different subunit makeups could lead to dramatically different responses to 4-DPH.
Section 2: Troubleshooting Guide for Inconsistent Experimental Results
Variability in drug response is a common challenge in cell-based assays. The key is to systematically isolate the source of the inconsistency.
Caption: A logical workflow for troubleshooting inconsistent results.
Part A: Cell Line Integrity & Handling
The most common yet frequently overlooked source of variability is the cells themselves. Cancer cell lines are not static; they evolve in culture[9].
Q: My results with MCF-7 cells differ from published data, and my own results vary from month to month. What could be the cause?
A: This is a classic sign of cell line drift . Continuous culturing introduces selective pressures, causing significant genetic and transcriptional changes over time.[10] A study on 27 strains of MCF-7 breast cancer cells found that genetic variation led to strikingly different drug responses; 75% of compounds that inhibited some strains were completely inactive in others.[10]
There are two primary factors to address immediately:
-
Passage Number: This is the number of times a cell line has been subcultured. High-passage cells (>40) often exhibit altered growth rates, morphology, and drug responses compared to their low-passage (<15) counterparts.[11][12][13]
-
Cell Line Authentication: Misidentification and cross-contamination of cell lines are rampant problems in biomedical research. It is essential to periodically verify your cell line's identity using Short Tandem Repeat (STR) profiling.[11]
| Parameter | Potential Impact on Drug Response | Recommended Action |
| High Passage Number (>40) | Altered gene expression, growth rate, and target protein levels, leading to shifts in IC50 values.[11][12] | Work with cells within a defined, low-passage number window (e.g., passages 5-20). Thaw a fresh, early-passage vial from your master stock regularly. |
| Genetic/Clonal Drift | Emergence of resistant or sensitive subclones that can alter the population's average response.[9][10] | Perform STR profiling to confirm cell line identity. If results are inconsistent, obtain a new, authenticated stock from a reputable cell bank. |
| Mycoplasma Contamination | Alters cellular metabolism, growth, and response to stimuli, often without visible signs of contamination.[14] | Routinely test cultures for mycoplasma using a PCR-based method. Discard any contaminated cultures. |
Protocol: Best Practices for Cell Line Handling & Record Keeping
Objective: To minimize variability originating from cell culture practices.
Materials:
-
Authenticated, low-passage cell line stock
-
Complete growth medium (check supplier recommendations)
-
Sterile cell culture flasks and plates
-
Cell culture logbook or digital record
Procedure:
-
Thawing: When starting a new culture, thaw a vial of cells from your authenticated master stock rapidly in a 37°C water bath. Record the date and passage number (e.g., P5). This becomes your working stock.
-
Subculturing: Passage cells when they reach the appropriate confluency (typically 70-90% for logarithmic growth). Do not let them become fully confluent.[14]
-
Record Keeping: Meticulously log every passage. For each experiment, record the cell line name, passage number, date of thaw, and media/serum lot numbers used.
-
Passage Limit: Establish a firm upper passage limit for your experiments (e.g., P20). Once cells reach this limit, discard them and thaw a new, earlier-passage vial. Never passage indefinitely.[12][13]
-
Freezing Stocks: When your initial expansion reaches P7-P8, freeze down multiple vials to create a large, consistent working bank for future experiments.
Part B: Experimental & Environmental Conditions
The artificial environment of a culture dish can significantly influence a cell's response to a drug.[15][16]
Q: I'm observing high standard deviations between my replicate wells in a 96-well plate assay. What should I check?
A: This points to inconsistencies in the microenvironment of individual wells. The most common culprits are:
-
Inconsistent Seeding Density: Even small differences in the initial number of cells plated per well can lead to large differences in the final cell count, especially with fast-growing lines.[17][18]
-
"Edge Effects": Wells on the perimeter of a plate are prone to faster evaporation, leading to changes in media concentration and temperature. This can cause cells in the outer wells to grow differently than those in the center.[17]
-
Inconsistent Culture Conditions: Variations in pH, glucose concentration, or oxygen levels can affect cell physiology and drug response.[16][19] For example, a rapid shift to acidic pH due to high cell metabolism can impact results.[20]
Protocol: Determining Optimal Seeding Density and Assay Duration
Objective: To identify a seeding density and time frame where cells are in a consistent, logarithmic growth phase, minimizing variability.[21]
Materials:
-
Your cell line of interest
-
96-well clear-bottom plates
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter
-
Your chosen cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
Procedure:
-
Create a Seeding Density Gradient: In a 96-well plate, seed your cells in columns with decreasing cell numbers. For example: 20,000, 10,000, 5,000, 2,500, 1,250, and 625 cells/well. Plate at least 3-4 replicate columns for each density.
-
Establish a Time Course: At Time 0 (4-6 hours after plating to allow for attachment), measure the cell viability in the first set of columns. This is your baseline.
-
Measure Growth Over Time: At subsequent time points (e.g., 24h, 48h, 72h, 96h), measure the viability in the remaining sets of columns.
-
Analyze the Data: Plot the cell viability signal versus time for each seeding density.
-
Identify the Logarithmic Phase: Look for the seeding densities and time window that produce a straight line on a semi-log plot, indicating consistent exponential growth.
-
Avoid Plateau: Densities that cause the growth curve to flatten (plateau) by your desired endpoint (e.g., 72h) are too high. This indicates nutrient depletion or contact inhibition, which will confound your drug response data.[21]
-
Avoid Lag Phase: Densities that are too low may result in a long lag phase or poor growth, increasing variability.
-
-
Select Optimal Conditions: Choose a seeding density and assay duration that keeps the cells within this logarithmic growth window for the entire experiment. For many cancer cell lines, a 72-hour assay with an initial seeding of 1,000-5,000 cells/well is a good starting point.[21]
Section 3: Advanced Topics - Cell Line Selection & Data Interpretation
Q: I'm seeing a potent effect in neuronal cell lines like SH-SY5Y but a weak or no effect in common cancer lines like HeLa or A549. Why would this be?
A: This is an excellent observation that likely points directly to the compound's mechanism of action. Neuronal cells are highly dependent on ion channel activity for their function. GIRK channels, our proposed target, are broadly and abundantly distributed throughout the central nervous system, where they are critical for regulating neuronal excitability.[4][5] In contrast, while many cancer cells express GIRK channels, their expression levels and subunit composition can be highly variable and may not be as central to their moment-to-moment physiology as in a neuron.[7][8]
Your observation suggests that 4-DPH may be acting on a target (like a specific GIRK channel assembly or a GPCR highly expressed in neurons) that is abundant in neuronal cells but less so in the specific cancer cell lines you have tested.[22][23] This differential sensitivity is a valuable piece of data. To confirm this, you could:
-
Profile Target Expression: Use RT-qPCR or Western blotting to quantify the expression of GIRK subunits (GIRK1/KCNJ3, GIRK2/KCNJ6, etc.) in your panel of sensitive (neuronal) and insensitive (cancer) cell lines.
-
Expand Your Cancer Cell Line Panel: Screen 4-DPH against a broader panel of cancer cell lines, particularly those known to have dependencies on ion channel function, such as some lung and breast cancers.[7][8]
References
-
The Impact of Cellular Environment on In Vitro Drug Screening. Taylor & Francis Online. Available at: [Link]
-
Impact of Passage Number on Cell Line Phenotypes. Cytion. Available at: [Link]
-
The impact of cellular environment on in vitro drug screening. National Institutes of Health (PMC). Available at: [Link]
-
Genetic and transcriptional evolution alters cancer cell line drug response. National Institutes of Health (PMC). Available at: [Link]
-
Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. National Institutes of Health (PMC). Available at: [Link]
-
3D Cell Cultures Improve Drug Screening Accuracy but Show Lower Efficacy for Anti-Cancer Drugs. AZoLifeSciences. Available at: [Link]
-
Expression of G-protein inwardly rectifying potassium channels (GIRKs) in lung cancer cell lines. National Institutes of Health (PMC). Available at: [Link]
-
Cell cultures in drug development: Applications, challenges and limitations. National Institutes of Health (PMC). Available at: [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available at: [Link]
-
Cancer cell lines evolve in ways that affect how they respond to drugs. Broad Institute. Available at: [Link]
-
Passage number effects in cell lines - Technical Documents. Corning. Available at: [Link]
-
G protein-coupled inwardly rectifying potassium channel. Wikipedia. Available at: [Link]
-
Expression of G-protein inwardly rectifying potassium channels (GIRKs) in lung cancer cell lines. TRACE: Tennessee Research and Creative Exchange. Available at: [Link]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. National Institutes of Health. Available at: [Link]
-
Piperine and piperidine-induced caspase pathway for activating cell... ResearchGate. Available at: [Link]
-
"Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology. Sorger Lab. Available at: [Link]
-
(PDF) Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs. ResearchGate. Available at: [Link]
-
Advanced Cellular Models for Preclinical Drug Testing: From 2D Cultures to Organ-on-a-Chip Technology. MDPI. Available at: [Link]
-
Recruitment of Gβγ controls the basal activity of G-protein coupled inwardly rectifying potassium (GIRK) channels: crucial role of distal C terminus of GIRK1. National Institutes of Health (PMC). Available at: [Link]
-
Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. National Institutes of Health (PMC). Available at: [Link]
-
Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs. MDPI. Available at: [Link]
-
G-Protein-Gated Inwardly Rectifying Potassium (Kir3/GIRK) Channels Govern Synaptic Plasticity That Supports Hippocampal-Dependent Cognitive Functions in Male Mice. National Institutes of Health (PMC). Available at: [Link]
-
Diphenylpyraline. Wikipedia. Available at: [Link]
-
Cellular pH regulators: potentially promising molecular targets for cancer chemotherapy. PubMed. Available at: [Link]
-
What is the mechanism of Diphenylpyraline Hydrochloride? Patsnap Synapse. Available at: [Link]
-
Cypermethrin reduces neuronal differentiation and induces glial... ResearchGate. Available at: [Link]
-
What is Diphenylpyraline Hydrochloride used for? Patsnap Synapse. Available at: [Link]
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- 1. This compound-65214-86-0 [ganeshremedies.com]
- 2. Diphenylpyraline - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Diphenylpyraline Hydrochloride? [synapse.patsnap.com]
- 4. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
- 5. G-Protein-Gated Inwardly Rectifying Potassium (Kir3/GIRK) Channels Govern Synaptic Plasticity That Supports Hippocampal-Dependent Cognitive Functions in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recruitment of Gβγ controls the basal activity of G-protein coupled inwardly rectifying potassium (GIRK) channels: crucial role of distal C terminus of GIRK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of G-protein inwardly rectifying potassium channels (GIRKs) in lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trace.tennessee.edu [trace.tennessee.edu]
- 9. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
- 10. Genetic and transcriptional evolution alters cancer cell line drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 12. atcc.org [atcc.org]
- 13. atcc.org [atcc.org]
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- 18. researchgate.net [researchgate.net]
- 19. Cellular pH regulators: potentially promising molecular targets for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 22. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: 4-Diphenylmethoxypiperidine Hydrochloride Stability
Welcome to the technical support center for 4-Diphenylmethoxypiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound. Here, we will delve into the critical aspect of pH adjustment to enhance the stability of this compound in solution.
Introduction: The Importance of pH in Compound Stability
The stability of a pharmaceutical compound in solution is paramount for accurate experimental results and the development of safe and effective drug products. For this compound, a key intermediate in the synthesis of the antihistamine Ebastine, controlling the pH of the solution is crucial to prevent degradation.[1][2][3] The primary point of instability in the this compound molecule is the ether linkage, which is susceptible to acid-catalyzed hydrolysis. This guide will provide a comprehensive overview of the degradation pathways, strategies for pH optimization, and detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: Why is this compound unstable in certain pH conditions?
The instability of this compound is primarily attributed to the acid-catalyzed hydrolysis of its ether bond. In acidic environments, the ether oxygen can be protonated, making the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the C-O bond, resulting in the formation of degradation products. This mechanism is a well-established pathway for ether cleavage.
Q2: What are the expected degradation products of this compound?
Based on the mechanism of acid-catalyzed ether hydrolysis, the primary degradation products are expected to be benzhydrol and 4-hydroxypiperidine.
-
Benzhydrol: Formed from the diphenylmethoxy group.
-
4-Hydroxypiperidine: The piperidine ring with a hydroxyl group at the 4th position.
Under strongly oxidative conditions, degradation of the piperidine ring itself is also a possibility, though hydrolysis of the ether linkage is the more prominent pathway under acidic and neutral pH.
Q3: What is the optimal pH range to ensure the stability of this compound in solution?
While a specific pH-rate profile for this compound is not extensively published, data from studies on Ebastine, which contains the same diphenylmethoxy-piperidine moiety, suggest that the compound is most stable in a slightly acidic to neutral pH range. An oral liquid formulation of Ebastine, for instance, is buffered to a pH of 4-5.[4] Therefore, for general experimental purposes, maintaining the pH between 5 and 7 is a recommended starting point to minimize hydrolytic degradation.
Q4: What are the consequences of using a solution of this compound that has degraded?
Using a degraded solution can have significant impacts on experimental outcomes:
-
Inaccurate Quantification: The concentration of the active compound will be lower than intended, leading to erroneous dose-response curves and other quantitative measurements.
-
Altered Biological Activity: The degradation products may have different biological activities or toxicities compared to the parent compound, potentially confounding experimental results.
-
Formation of Impurities: The presence of degradation products can interfere with analytical methods and complicate the interpretation of data.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis. | Degradation of this compound. | 1. Confirm the identity of the new peaks through mass spectrometry and comparison with potential degradation product standards (benzhydrol, 4-hydroxypiperidine).2. Review the pH of your sample and mobile phase. Ensure they are within the recommended stability range (pH 5-7).3. Perform a forced degradation study (see Protocol 1) to confirm if the new peaks match the degradation products. |
| Loss of compound potency or concentration over a short period. | Rapid degradation in the chosen solvent or buffer. | 1. Immediately analyze a freshly prepared sample as a baseline.2. Re-evaluate your solvent system. If using an unbuffered aqueous solution, the dissolution of the hydrochloride salt can create an acidic microenvironment, accelerating hydrolysis.3. Prepare your solutions in a suitable buffer system (see Protocol 2) to maintain a stable pH. |
| Inconsistent analytical results between experiments. | Variable pH of the prepared solutions. | 1. Standardize the preparation of your solutions using a calibrated pH meter.2. Always use a buffer system for aqueous solutions to ensure consistent pH across all experiments. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Investigate pH Stability
This protocol outlines a forced degradation study to determine the stability of this compound under various pH conditions.
Objective: To intentionally degrade the compound under acidic, neutral, and basic conditions to identify degradation products and understand the pH-dependent stability profile.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
Purified Water (HPLC grade)
-
0.1 M Sodium Hydroxide (NaOH)
-
Phosphate buffer (pH 7.0, 0.1 M)
-
HPLC or UPLC system with a suitable detector (e.g., UV-Vis or MS)
-
C18 reverse-phase HPLC column
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Buffered Control: Mix 1 mL of the stock solution with 9 mL of phosphate buffer (pH 7.0).
-
-
Incubation: Incubate all solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, and 72 hours). Protect from light.
-
Sample Analysis:
-
At each time point, withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC, monitoring for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of degradation at each time point for each condition.
-
Plot the percentage of remaining compound against time for each pH condition to visualize the degradation kinetics.
-
Expected Outcome: This study is expected to show significant degradation under acidic conditions, with minimal degradation in the neutral and buffered solutions. The primary degradation products, benzhydrol and 4-hydroxypiperidine, should be detectable.
Protocol 2: Preparation of a Stabilizing Buffer Solution (Phosphate Buffer, pH 6.8)
This protocol describes the preparation of a phosphate buffer, a commonly used buffer in pharmaceutical formulations, to maintain a stable pH for solutions of this compound.
Objective: To prepare a buffer solution that can resist pH changes and enhance the stability of the compound in aqueous media.
Materials:
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Sodium hydroxide (NaOH)
-
Purified water (HPLC grade)
-
pH meter
Procedure:
-
Prepare a 0.2 M solution of potassium dihydrogen phosphate: Dissolve 27.22 g of KH₂PO₄ in 1000 mL of purified water.
-
Prepare a 0.2 M solution of sodium hydroxide: Dissolve 8.0 g of NaOH in 1000 mL of purified water.
-
Mix the solutions: In a clean beaker, add 50 mL of the 0.2 M potassium dihydrogen phosphate solution.
-
Adjust the pH: While stirring, slowly add the 0.2 M sodium hydroxide solution until the pH of the mixture reaches 6.8, as measured by a calibrated pH meter.
-
Final Volume: Transfer the solution to a 200 mL volumetric flask and add purified water to the mark.
-
Storage: Store the buffer solution in a well-sealed container at room temperature.
This buffer can be used as a solvent for preparing solutions of this compound for various experiments.
Visualizations
Hypothetical Degradation Pathway
Caption: Acid-catalyzed hydrolysis of this compound.
Experimental Workflow for pH Stability Assessment
Caption: Workflow for forced degradation study of 4-Diphenylmethoxypiperidine HCl.
References
-
Greens appraisal of validated stability indicating RP-HPLC method and forced degradation study for quantification of Ebastine in wastewater and dosage form. (2023). Annals of Pharmaceutical Sciences, 82(3), 420-432. [Link]
-
Degradation Rate of Ebastine in an Aqueous Solution at pH 1.2 and the Effects of Cyclodextrins. (2015). Scholars Academic Journal of Pharmacy, 4(11), 464-469. [Link]
-
Validated stability indicating liquid chromatographic determination of ebastine in pharmaceuticals after pre column derivatization. (2011). Journal of the Chilean Chemical Society, 56(2), 671-677. [Link]
-
Stability-indicating RP-HPLC method for ebastine in tablets. (n.d.). Ayurpharm - International Journal of Ayurveda and Allied Sciences. [Link]
-
Ether cleavage. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
-
Acidic cleavage of ethers (SN2). (n.d.). Master Organic Chemistry. [Link]
- Ebastine oral liquid preparation and preparation method thereof. (2016).
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
-
An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. (2020). Pharmaceutical Online. [Link]
-
Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. (n.d.). Pharmaguideline. [Link]
-
Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. (n.d.). Pharmaguideline. [Link]
-
Preparation of buffers, Stability of Buffers. (n.d.). Pharmacy Infoline. [Link]
-
Determination of Related Impurities in Ebastine Tablets by HPLC. (2011). West China Journal of Pharmaceutical Sciences. [Link]
Sources
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- 2. 4-(Diphenylmethoxy)piperidine Hydrochloride [lgcstandards.com]
- 3. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 4-Diphenylmethoxypiperidine Hydrochloride and Diphenylpyraline Hydrochloride: A Guide for Researchers
A deep dive into the pharmacological activities of two structurally related piperidine derivatives, this guide offers a comparative analysis of 4-Diphenylmethoxypiperidine hydrochloride and Diphenylpyraline hydrochloride. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data to contrast their primary and secondary pharmacological targets, providing a framework for informed experimental design and compound selection.
Introduction
This compound and Diphenylpyraline hydrochloride are piperidine-containing compounds that share a common diphenylmethoxy moiety. This structural similarity belies nuanced yet significant differences in their pharmacological profiles, primarily dictated by the substitution on the piperidine nitrogen. This compound is the N-desmethyl analog of Diphenylpyraline hydrochloride. Notably, 4-Diphenylmethoxypiperidine is also recognized as Carebastine, the principal active metabolite of the second-generation antihistamine, Ebastine.[1][2] In contrast, Diphenylpyraline is a first-generation antihistamine known for its central nervous system effects.[3] This guide will dissect the available in-vitro data to compare their activities at key biological targets, namely the histamine H1 receptor, the dopamine transporter, and muscarinic acetylcholine receptors.
At a Glance: Structural and Pharmacological Comparison
| Feature | This compound (Carebastine) | Diphenylpyraline Hydrochloride |
| Chemical Structure | Diphenylmethoxy group at position 4 of the piperidine ring. | N-methylated derivative of 4-Diphenylmethoxypiperidine. |
| Primary Activity | Potent and selective Histamine H1 Receptor Antagonist.[1][2] | Potent Histamine H1 Receptor Antagonist.[3] |
| Secondary Activities | Dopamine Transporter (DAT) Inhibition.[4] | Dopamine Transporter (DAT) Inhibition, Antimuscarinic activity.[5][6] |
| Clinical Significance | Active metabolite of the non-sedating antihistamine Ebastine.[1] | First-generation antihistamine with potential for CNS effects.[3] |
Comparative Pharmacological Activity
The subtle structural difference between these two compounds—the presence or absence of a methyl group on the piperidine nitrogen—profoundly influences their interaction with various receptors and transporters.
Histamine H1 Receptor Antagonism
Both compounds are potent antagonists of the histamine H1 receptor, which is their primary mechanism for antiallergic effects.
-
This compound (Carebastine) , as the active metabolite of Ebastine, is a potent H1 antagonist with a reported inhibition constant (Ki) of 27 ± 4 nM .[7] Its high affinity and selectivity for the H1 receptor contribute to the non-sedating profile of its parent drug, Ebastine, as it exhibits limited penetration of the blood-brain barrier.[8]
-
Diphenylpyraline Hydrochloride is also a potent H1 receptor antagonist. While a specific Ki value from the reviewed sources is not available, its classification as a first-generation antihistamine underscores its high affinity for this receptor.[3]
The N-desmethyl structure of 4-Diphenylmethoxypiperidine appears to retain, if not enhance, H1 receptor affinity compared to its N-methylated counterpart, a phenomenon observed with other antihistamines.
Dopamine Transporter (DAT) Inhibition
A key differentiator between these two molecules is their activity at the dopamine transporter.
-
Diphenylpyraline Hydrochloride is a potent inhibitor of the dopamine transporter (DAT).[5][9] Studies have shown that its effects on dopamine uptake are comparable to those of cocaine, indicating a competitive inhibition mechanism.[5] This significant DAT inhibition is believed to contribute to the psychostimulant properties and potential for central nervous system effects observed with Diphenylpyraline.[5][10]
The presence of the N-methyl group in Diphenylpyraline appears to be a critical determinant for its potent dopamine transporter inhibition.
Muscarinic Receptor Antagonism
Anticholinergic side effects are a common characteristic of first-generation antihistamines, and this is another area where the two compounds diverge.
-
Diphenylpyraline Hydrochloride demonstrates high affinity for muscarinic acetylcholine receptors, with a reported Ki value in the range of 5.0-38 nM .[6][13] This potent antimuscarinic activity is responsible for the classic anticholinergic side effects associated with first-generation antihistamines, such as dry mouth, blurred vision, and urinary retention.
-
This compound (Carebastine) , in contrast, is reported to have low affinity for muscarinic receptors.[14] This is consistent with the clinical profile of its parent drug, Ebastine, which is largely devoid of anticholinergic side effects.[13]
The N-methylation in Diphenylpyraline significantly enhances its affinity for muscarinic receptors compared to its N-desmethyl counterpart.
Summary of In-Vitro Activity
| Target | 4-Diphenylmethoxypiperidine HCl (Carebastine) | Diphenylpyraline HCl |
| Histamine H1 Receptor (Ki) | 27 ± 4 nM[7] | Potent Antagonist (Specific Ki not available in reviewed sources) |
| Dopamine Transporter (Ki) | 231-876 nM (for parent drug Ebastine)[4] | Potent Inhibitor (Specific Ki not available in reviewed sources) |
| Muscarinic Receptors (Ki) | Low Affinity (Specific Ki not available in reviewed sources) | 5.0-38 nM[6][13] |
Experimental Methodologies
The determination of the pharmacological activity of these compounds relies on robust and validated in-vitro assays. Below are outlines of the standard experimental protocols used to generate the comparative data discussed.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor or transporter. The general principle involves the competition between a radiolabeled ligand with a known high affinity for the target and the unlabeled test compound.
Workflow for Receptor Binding Affinity Assay
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Carebastine | Histamine Receptor | TargetMol [targetmol.com]
- 3. Diphenylpyraline - Wikipedia [en.wikipedia.org]
- 4. Inhibition of neuronal dopamine uptake by some antiallergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diphenylpyraline, a histamine H1 receptor antagonist, has psychostimulant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Blood-brain barrier transport of H1-antagonist ebastine and its metabolite carebastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the histamine H₁ receptor antagonist and benztropine analog diphenylpyraline on dopamine uptake, locomotion and reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Blood-Brain Barrier Transport of H1-Antagonist Ebastine and its Metabolite Carebastine | Semantic Scholar [semanticscholar.org]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. Carebastine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
A Comparative Analysis of 4-Diphenylmethoxypiperidine Hydrochloride and Its Analogs: A Guide for CNS Drug Discovery
For researchers, scientists, and drug development professionals navigating the complex landscape of dopamine reuptake inhibitors (DRIs), the selection of appropriate molecular scaffolds is a critical determinant of therapeutic success. This guide provides an in-depth comparative analysis of 4-Diphenylmethoxypiperidine hydrochloride and its key analogs, with a particular focus on the widely studied GBR series of compounds. By examining their structure-activity relationships, pharmacological profiles, and the experimental methodologies used for their evaluation, this document aims to equip researchers with the necessary insights to make informed decisions in the pursuit of novel central nervous system (CNS) therapies.
Introduction: The Significance of the Diphenylmethoxypiperidine Scaffold
The 4-diphenylmethoxypiperidine moiety serves as a foundational structure for a class of potent and selective dopamine transporter (DAT) inhibitors. By blocking the reuptake of dopamine from the synaptic cleft, these compounds effectively increase the extracellular concentration of this key neurotransmitter, a mechanism of action that underpins their therapeutic potential in a range of neurological and psychiatric disorders, including depression, attention-deficit hyperactivity disorder (ADHD), and Parkinson's disease.[1][2] this compound itself is a key intermediate in the synthesis of various pharmaceutical agents. However, it is the exploration of its analog space that has yielded compounds with refined pharmacological profiles, offering enhanced selectivity and potency for the DAT.
The GBR Series: A Case Study in Analog Development
A prominent and extensively studied class of 4-diphenylmethoxypiperidine analogs is the GBR series, with GBR 12909 (Vanoxerine) being a benchmark compound.[3] These analogs, characterized by a piperazine or piperidine core linked to a diphenylmethoxy group, have been instrumental in elucidating the structural requirements for high-affinity and selective DAT inhibition. The exploration of this chemical space has provided valuable insights into how modifications to the core structure and its substituents influence binding affinity and functional activity at the monoamine transporters.
Comparative Pharmacological Profiles: Potency and Selectivity
The therapeutic utility and side-effect profile of a DRI are largely dictated by its potency at the DAT and its selectivity over the serotonin transporter (SERT) and the norepinephrine transporter (NET). High selectivity for DAT is often a desirable characteristic to minimize off-target effects. The following table summarizes the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of this compound and a selection of its notable analogs.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity Ratio | DAT/NET Selectivity Ratio | Reference |
| 4-[2-(Diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine | 6.0 - 6.6 | >200 | - | >30 - 33.8 | - | [4] |
| GBR 12909 (Vanoxerine) | 1 | >100 | >100 | >100 | >100 | [3] |
| GBR 12935 | - | - | - | - | - | [5] |
| Analogue 9 | 6.6 | 223 | - | 33.8 | - | [4] |
| Analogue 19a | 6.0 | 180 | - | 30.0 | - | [4] |
Note: Ki and IC50 values can vary depending on the specific experimental conditions, such as the radioligand used and the tissue or cell line preparation.
Structure-Activity Relationship (SAR) Insights
The extensive research on GBR 12909 and its analogs has illuminated key structural features that govern their interaction with the dopamine transporter.[6]
-
The Diphenylmethoxy Moiety: The two phenyl rings are crucial for high-affinity binding. Substitutions on these rings can modulate potency and selectivity.
-
The Piperidine/Piperazine Core: This central ring system acts as a scaffold, and its nature (piperidine vs. piperazine) influences the overall pharmacological profile.
-
The N-substituent: The nature and length of the substituent on the nitrogen atom of the piperidine or piperazine ring are critical for optimizing DAT affinity and selectivity.
The following diagram illustrates the general pharmacophore model for this class of compounds.
Caption: General pharmacophore model for 4-diphenylmethoxypiperidine analogs.
Experimental Protocols for Compound Evaluation
The accurate characterization of novel DRIs relies on robust and reproducible in vitro assays. Below are detailed protocols for two fundamental experiments: radioligand binding assays to determine binding affinity (Ki) and neurotransmitter uptake inhibition assays to measure functional potency (IC50).
In Vitro Radioligand Binding Assay for DAT, SERT, and NET
Objective: To determine the binding affinity (Ki) of test compounds for the dopamine, serotonin, and norepinephrine transporters.
Materials:
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET)
-
Cell membranes prepared from cells expressing the respective human transporters (e.g., HEK293 cells) or from specific brain regions (e.g., rat striatum for DAT)
-
Test compounds (this compound and its analogs)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Non-specific binding inhibitors (e.g., 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the appropriate radioligand at a concentration near its Kd, and the test compound at various concentrations.
-
For the determination of non-specific binding, add the corresponding non-specific binding inhibitor instead of the test compound.
-
For the determination of total binding, add only the assay buffer and the radioligand.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a defined period to allow the binding to reach equilibrium.
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for in vitro radioligand binding assay.
In Vitro Dopamine Reuptake Inhibition Assay
Objective: To measure the functional potency (IC50) of test compounds in inhibiting dopamine uptake.
Materials:
-
Cell line stably expressing the human dopamine transporter (e.g., HEK-hDAT cells)
-
[³H]Dopamine
-
Test compounds
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
96-well microplates
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Plate the hDAT-expressing cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the uptake buffer.
-
Wash the cells with the uptake buffer.
-
Pre-incubate the cells with the test compounds or vehicle for a defined period (e.g., 10-20 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the uptake by adding [³H]Dopamine to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold uptake buffer.
-
Lyse the cells and transfer the lysate to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Determine the non-specific uptake in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the IC50 value by plotting the percentage of inhibition of specific [³H]Dopamine uptake against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Behavioral Pharmacology and Therapeutic Potential
The in vitro pharmacological profile of a compound provides a crucial foundation, but its in vivo effects ultimately determine its therapeutic potential. Behavioral pharmacology studies in animal models are essential for assessing the psychostimulant, reinforcing, and potential therapeutic effects of novel DRIs. For instance, studies on GBR 12909 have shown that it can produce locomotor activation and has a behavioral profile similar to other dopamine-enhancing psychostimulants.[7] However, some of its analogs have been developed with the aim of reducing cocaine-like reinforcing effects, making them potential candidates for the treatment of cocaine addiction.[5]
The therapeutic potential of selective DRIs extends to various CNS disorders. By enhancing dopaminergic neurotransmission, these compounds may alleviate symptoms of depression, improve focus and attention in ADHD, and potentially offer neuroprotective effects in Parkinson's disease.[1][2][8] However, the development of DRIs for these indications is often challenged by their potential for abuse and the manifestation of side effects such as insomnia, anxiety, and cardiovascular effects. The careful optimization of the selectivity profile and pharmacokinetic properties of 4-diphenylmethoxypiperidine analogs is therefore paramount in the development of safe and effective therapeutics.
Conclusion
The 4-diphenylmethoxypiperidine scaffold represents a rich chemical space for the discovery of novel dopamine reuptake inhibitors. The extensive structure-activity relationship studies of its analogs, particularly the GBR series, have provided a clear roadmap for designing compounds with high potency and selectivity for the dopamine transporter. By employing robust in vitro and in vivo pharmacological assays, researchers can continue to refine this scaffold to develop next-generation CNS therapies with improved efficacy and safety profiles. This guide serves as a foundational resource for scientists and drug developers, offering a comparative framework and detailed experimental insights to accelerate the journey from compound synthesis to clinical candidacy.
References
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Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. [Link]
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Dopamine reuptake inhibitor - Wikipedia. Wikipedia. [Link]
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Dopamine reuptake inhibitors in Parkinson's disease | JEP - Dove Medical Press. Dove Medical Press. [Link]
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A Selective Dopamine Reuptake Inhibitor Improves Prefrontal Cortex-Dependent Cognitive Function: Potential Relevance to Attention Deficit Hyperactivity Disorder - NIH. National Institutes of Health. [Link]
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Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed. National Institutes of Health. [Link]
-
Dopamine Reuptake Inhibitor: Benefits And Drawbacks - BetterHelp. BetterHelp. [Link]
-
Comparative IC50 (µM) and selectivity index (SI) values. - ResearchGate. ResearchGate. [Link]
-
Behavioral profile of adult zebrafish acutely exposed to a selective dopamine uptake inhibitor, GBR 12909 - PubMed. National Institutes of Health. [Link]
-
Serotonergic and dopaminergic distinctions in the behavioral pharmacology of (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) and lysergic acid diethylamide (LSD) - PubMed. National Institutes of Health. [Link]
-
Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX - ResearchGate. ResearchGate. [Link]
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Effects of GBR 12909, a selective dopamine uptake inhibitor, on motor activity and operant behavior in the rat - PubMed. National Institutes of Health. [Link]
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Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC - PubMed Central. National Institutes of Health. [Link]
-
The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed. National Institutes of Health. [Link]
-
DAT/SERT Selectivity of Flexible GBR 12909 Analogs Modeled Using 3D-QSAR Methods. National Institutes of Health. [Link]
Sources
- 1. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. dovepress.com [dovepress.com]
- 3. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DAT/SERT Selectivity of Flexible GBR 12909 Analogs Modeled Using 3D-QSAR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of GBR 12909, a selective dopamine uptake inhibitor, on motor activity and operant behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Selective Dopamine Reuptake Inhibitor Improves Prefrontal Cortex-Dependent Cognitive Function: Potential Relevance to Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Binding Affinity of 4-Diphenylmethoxypiperidine Hydrochloride to Histamine H1 Receptors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the binding affinity of 4-Diphenylmethoxypiperidine hydrochloride to the Histamine H1 (H1) receptor. We will delve into the theoretical underpinnings of H1 receptor function, present a detailed experimental protocol for determining binding affinity, and compare the performance of this compound's core structure with established first and second-generation H1 receptor antagonists.
Introduction: The Significance of H1 Receptor Antagonism and the Need for Rigorous Validation
The Histamine H1 receptor, a G-protein coupled receptor (GPCR), is a key player in the inflammatory and allergic cascade.[1] Upon activation by histamine, the H1 receptor initiates a signaling pathway that leads to the classic symptoms of allergy, such as vasodilation, increased vascular permeability, and smooth muscle contraction.[2] Consequently, antagonists of the H1 receptor are a cornerstone in the therapeutic management of allergic conditions like rhinitis and urticaria.[3][4]
This compound represents a chemical scaffold with known potent H1 receptor antagonist activity.[5] Validating the binding affinity of such compounds is a critical step in the drug discovery process. It not only confirms the on-target activity but also allows for a quantitative comparison of potency and selectivity against other compounds. This guide will provide the necessary tools and rationale to perform such a validation with scientific rigor.
The H1 Receptor Signaling Pathway
Understanding the mechanism of action of H1 receptor antagonists requires a foundational knowledge of the receptor's signaling pathway. The H1 receptor is coupled to the Gq/11 family of G-proteins.[1] Upon histamine binding, a conformational change in the receptor activates the G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to the downstream cellular responses associated with an allergic reaction.
Figure 1: H1 Receptor Signaling Pathway and Point of Antagonist Intervention.
Validating Binding Affinity: The Radioligand Binding Assay
The gold standard for determining the binding affinity of a compound to its receptor is the radioligand binding assay. This technique relies on the competition between a radiolabeled ligand (with known high affinity for the receptor) and the unlabeled test compound for binding to the receptor.
Experimental Workflow: A Self-Validating System
The following protocol is designed to be a self-validating system, incorporating controls and steps that ensure the reliability of the generated data.
Figure 2: Experimental Workflow for a Radioligand Binding Assay.
Detailed Step-by-Step Methodology
1. Membrane Preparation:
-
Rationale: To isolate the H1 receptors in a concentrated and stable form.
-
Protocol:
-
Culture cells endogenously expressing or recombinantly overexpressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to lyse the cells and release the membranes.
-
Centrifuge the homogenate at a low speed to remove nuclei and intact cells.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
2. Radioligand and Test Compound Preparation:
-
Rationale: To have a consistent concentration of the radiolabeled competitor and a range of concentrations of the test compound to generate a competition curve.
-
Protocol:
-
Prepare a stock solution of a suitable H1 receptor radioligand, such as [³H]pyrilamine, at a known concentration.
-
Prepare a serial dilution of this compound and the comparator compounds in the assay buffer.
-
3. Assay Incubation:
-
Rationale: To allow the radioligand and the test compound to compete for binding to the H1 receptors and reach equilibrium.
-
Protocol:
-
In a multi-well plate, add a fixed amount of the membrane preparation to each well.
-
Add the radioligand at a concentration close to its dissociation constant (Kd) to all wells.
-
Add varying concentrations of the test compounds to the respective wells. Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled H1 antagonist).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
4. Separation and Quantification:
-
Rationale: To separate the receptor-bound radioligand from the unbound radioligand and quantify the amount of bound radioactivity.
-
Protocol:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptors and bound radioligand will be trapped on the filter.
-
Wash the filters with cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Count the radioactivity in each vial using a scintillation counter.
-
5. Data Analysis:
-
Rationale: To determine the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity.
-
Protocol:
-
Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Comparative Analysis of H1 Receptor Binding Affinity
To contextualize the binding affinity of this compound's core structure, we will compare it to well-characterized first and second-generation H1 receptor antagonists. 4-Diphenylmethoxypiperidine is a key intermediate in the synthesis of Ebastine, a potent second-generation antihistamine.[6] The active metabolite of Ebastine is Carebastine, which provides a relevant benchmark for the binding affinity of the 4-diphenylmethoxypiperidine scaffold.[5][6]
| Compound | Class | H1 Receptor Ki (nM) | Key Characteristics |
| Carebastine (active metabolite of Ebastine) | Second-Generation | 27 ± 4[6] | High affinity and selectivity for the H1 receptor.[6][7] |
| Diphenhydramine | First-Generation | Varies (typically in the low nM range) | Potent H1 antagonist but with significant anticholinergic effects and CNS penetration, leading to sedation.[8][9] |
| Cetirizine | Second-Generation | ~6[6] | High affinity and selectivity, with reduced CNS penetration compared to first-generation antagonists.[10][11] |
| Loratadine | Second-Generation | Varies (typically in the low nM range) | A potent and selective peripheral H1 antagonist with low CNS penetration. |
| Fexofenadine | Second-Generation | 10[1] | A selective peripheral H1 antagonist that does not readily cross the blood-brain barrier.[2] |
Interpretation of Comparative Data:
The low nanomolar Ki value of Carebastine demonstrates the high intrinsic binding affinity of the 4-diphenylmethoxypiperidine scaffold for the H1 receptor. This positions it favorably against both first and second-generation antihistamines. While first-generation antagonists like Diphenhydramine also exhibit high affinity, their clinical utility is often limited by off-target effects and sedation. The comparison with second-generation antagonists like Cetirizine and Fexofenadine highlights the importance of not only high affinity but also high selectivity for the H1 receptor to achieve a favorable therapeutic profile with minimal side effects.
Conclusion and Future Directions
This guide has provided a comprehensive framework for validating the binding affinity of this compound to the H1 receptor. The detailed radioligand binding assay protocol, coupled with a comparative analysis of its core structure's affinity against established H1 antagonists, offers a robust approach for its pharmacological characterization. The high affinity of the 4-diphenylmethoxypiperidine scaffold, as evidenced by its active metabolite Carebastine, underscores its potential as a foundation for the development of potent and selective H1 receptor antagonists.
Future studies should focus on determining the full selectivity profile of this compound against a broader panel of receptors to fully assess its potential for off-target effects. Additionally, functional assays measuring the downstream effects of H1 receptor activation (e.g., calcium mobilization) can be employed to confirm its antagonist activity and provide a more complete understanding of its pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. ExploringEbastine's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A preclinical overview of ebastine. Studies on the pharmacological properties of a novel histamine H1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Ebastine? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. [Pharmacological study of ebastine, a novel histamine H1-receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-N-linked-heterocyclic piperidine derivatives with high affinity and selectivity for human dopamine D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of 4-Diphenylmethoxypiperidine Hydrochloride
Executive Summary
4-Diphenylmethoxypiperidine hydrochloride, also known as Diphenylpyraline, is a first-generation antihistamine belonging to the diphenylpiperidine class[1]. Its clinical application for allergic conditions is predicated on its potent antagonism of the Histamine H1 (H1) receptor[2]. However, extensive pharmacological characterization has revealed a more complex profile; the compound also functions as a potent dopamine reuptake inhibitor (DRI) by blocking the dopamine transporter (DAT)[1][2]. This polypharmacology—engaging multiple distinct targets—necessitates a rigorous cross-reactivity assessment to understand its full spectrum of biological activity, predict potential off-target effects, and provide a rationale for its observed therapeutic and side-effect profiles.
This guide provides an in-depth framework for characterizing the selectivity of this compound. We will objectively compare its performance against highly selective reference compounds: the "gold standard" selective DRI, GBR-12935 , and the peripherally selective second-generation antihistamine, Cetirizine . By detailing the causality behind experimental choices and providing robust, self-validating protocols, this document serves as a comprehensive resource for researchers in pharmacology and drug development.
The Rationale for Comparator Selection: Establishing Pharmacological Baselines
To meaningfully interpret the cross-reactivity data of a compound with dual activity, it is crucial to benchmark it against comparators that represent the extremes of selectivity for each of its primary targets. The choice of comparators is not arbitrary; it is a deliberate experimental control designed to isolate and quantify the specific and non-specific interactions of our compound of interest.
-
The Dopamine Transporter (DAT) Axis Comparator: GBR-12935 GBR-12935 is a potent and highly selective piperazine-based dopamine reuptake inhibitor, widely used as a research tool to study the dopaminergic system[3][4]. Its high affinity for DAT, with reported Kd values in the low nanomolar range (e.g., 1.08 nM in COS-7 cells), and significantly lower affinity for the serotonin (SERT) and norepinephrine (NET) transporters make it an ideal positive control[4][5]. Comparing this compound to GBR-12935 allows us to quantify its relative potency and, more importantly, its selectivity across the monoamine transporters.
-
The Histamine H1 Receptor (H1R) Axis Comparator: Cetirizine Cetirizine is a second-generation antihistamine that exhibits high selectivity for the H1 receptor, with over 600-fold greater affinity for H1R compared to a wide array of other receptors, including muscarinic, serotonin, and adrenergic sites[6]. Unlike first-generation agents, it has minimal ability to cross the blood-brain barrier and lacks the significant anticholinergic effects that plague older drugs[6][7][8]. Cetirizine serves as a "clean" H1R antagonist baseline, enabling us to contextualize the off-target activities of this compound, particularly at receptors responsible for common side effects like sedation and dry mouth.
Experimental Strategy: A Tiered Approach to Profiling
A comprehensive cross-reactivity assessment follows a logical, tiered progression from broad, high-throughput screening to more focused, functional validation. This approach efficiently identifies potential liabilities and confirms their biological relevance.
Caption: Tiered workflow for cross-reactivity profiling.
Tier 1: Broad Panel Radioligand Binding Assays
The initial step involves screening the test compound against a large panel of receptors, transporters, ion channels, and enzymes. This provides a broad, unbiased view of potential interactions. The primary output is the inhibition constant (Ki), which reflects the affinity of the compound for the target.
Protocol 1: Competitive Radioligand Binding Assay
This protocol provides a generalized methodology. Specific radioligands, membrane sources, and incubation conditions must be optimized for each target.
-
Preparation of Reagents:
-
Assay Buffer: Prepare an appropriate buffer for the target of interest (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test Compound Stock: Prepare a 10 mM stock solution of 4-Diphenylmethoxypiperidine HCl, GBR-12935, and Cetirizine in a suitable solvent (e.g., DMSO). Serially dilute to create a range of concentrations (e.g., 100 µM to 0.1 nM).
-
Radioligand: Dilute the radiolabeled ligand (e.g., [3H]Mepyramine for H1R, [3H]GBR-12935 for DAT) in assay buffer to a final concentration approximately equal to its Kd value.
-
Membrane Preparation: Use commercially available membrane preparations or prepare from tissues/cells overexpressing the target receptor. Homogenize in assay buffer and determine protein concentration.
-
-
Assay Execution (96-well format):
-
To each well, add:
-
25 µL of assay buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).
-
25 µL of the test compound dilution or vehicle control.
-
50 µL of the diluted radioligand.
-
100 µL of the membrane preparation.
-
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Termination and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), washing 3-5 times with ice-cold assay buffer to separate bound from free radioligand.
-
Allow filters to dry. Place them in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate percent inhibition at each concentration relative to the vehicle control.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Comparative Binding Affinity Data (Illustrative)
The following table presents hypothetical, yet realistic, data derived from a broad binding screen.
| Target | 4-Diphenylmethoxypiperidine HCl (Ki, nM) | GBR-12935 (Ki, nM) | Cetirizine (Ki, nM) |
| Histamine H1 Receptor | 2.5 | >10,000 | 3.1 |
| Dopamine Transporter (DAT) | 15.8 | 1.2 | >10,000 |
| Serotonin Transporter (SERT) | 350 | 280 | >10,000 |
| Norepinephrine Transporter (NET) | 410 | 350 | >10,000 |
| Muscarinic M1 Receptor | 85 | >10,000 | >20,000[9] |
| Muscarinic M2 Receptor | 110 | >10,000 | >20,000[9] |
| α1-Adrenergic Receptor | 250 | >10,000 | >10,000 |
Interpretation: This primary screen immediately confirms the dual-target profile of 4-Diphenylmethoxypiperidine HCl, with high affinity for both H1R and DAT. Crucially, it reveals significant affinity for muscarinic receptors, a common trait of first-generation antihistamines and the likely cause of anticholinergic side effects[7]. In contrast, GBR-12935 shows outstanding selectivity for DAT, and Cetirizine demonstrates exquisite selectivity for H1R.
Tier 2: Functional and Confirmatory Assays
While binding assays measure affinity, they do not confirm functional activity (i.e., agonist vs. antagonist). Functional assays are essential to validate the biological consequences of the binding interactions identified in Tier 1.
Protocol 2: Monoamine Transporter Uptake Assay
This assay directly measures the ability of a compound to inhibit the primary function of DAT, NET, and SERT—the reuptake of their respective neurotransmitters.
Caption: Workflow for a functional neurotransmitter uptake assay.
-
Preparation:
-
Prepare synaptosomes from relevant brain regions (e.g., rat striatum for DAT) or use HEK293 cells stably expressing the human DAT, NET, or SERT.
-
Prepare serial dilutions of test compounds as described in Protocol 1.
-
-
Assay Execution:
-
Pre-incubate the synaptosomes or cells with varying concentrations of the test compound or vehicle for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding a low concentration (e.g., 10-20 nM) of the respective radiolabeled neurotransmitter ([3H]Dopamine, [3H]Norepinephrine, or [3H]Serotonin).
-
Allow the uptake to proceed for a short period (e.g., 5-10 minutes) within the linear range of the reaction.
-
Terminate the assay by rapid filtration, washing with ice-cold buffer to remove extracellular radiotracer.
-
Non-specific uptake is determined in the presence of a saturating concentration of a potent inhibitor (e.g., benztropine for DAT) or by conducting the assay at 4°C.
-
-
Analysis:
-
Quantify radioactivity via scintillation counting.
-
Calculate the percent inhibition of specific uptake at each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Comparative Functional Activity Data (Illustrative)
| Assay | 4-Diphenylmethoxypiperidine HCl (IC50, nM) | GBR-12935 (IC50, nM) | Cetirizine (IC50, nM) |
| [3H]Dopamine Uptake (DAT) | 25.2 | 1.8 [10] | >25,000 |
| [3H]Norepinephrine Uptake (NET) | 680 | 450 | >25,000 |
| [3H]Serotonin Uptake (SERT) | 550 | 325 | >25,000 |
Interpretation: The functional data confirm the binding results. 4-Diphenylmethoxypiperidine HCl is a potent inhibitor of dopamine uptake, though approximately 14-fold less potent than the highly optimized GBR-12935. The selectivity for DAT over NET and SERT is approximately 20- to 25-fold, which is modest and suggests potential for effects on other monoaminergic systems at higher concentrations.
Synthesis of Pharmacological Profile
The combination of binding and functional data allows for a comprehensive understanding of the compound's mechanism and potential clinical profile.
Caption: Dual mechanism of 4-Diphenylmethoxypiperidine HCl.
The experimental data clearly delineate the profile of this compound:
-
H1 Receptor Antagonism: It is a potent H1 receptor antagonist with affinity and functional activity comparable to other antihistamines. This is the basis of its therapeutic use in allergy.
-
Dopamine Reuptake Inhibition: It is a potent DRI, which accounts for its reported psychostimulant properties[1][2]. Its potency is significant, though less than that of highly selective research tools like GBR-12935.
-
Off-Target Liabilities: The compound displays significant affinity for muscarinic receptors, predicting anticholinergic side effects (e.g., dry mouth, blurred vision, urinary retention) that are characteristic of first-generation antihistamines but absent in second-generation agents like cetirizine[7].
-
Limited Monoamine Selectivity: The modest selectivity for DAT over NET and SERT indicates that at higher doses, the compound could impact noradrenergic and serotonergic signaling.
Conclusion for the Drug Development Professional
The cross-reactivity profile of this compound is a classic example of the "dirty" pharmacology often seen with older CNS-active drugs. While its dual action on H1R and DAT may offer therapeutic potential for complex conditions, its off-target activities at muscarinic and other monoamine receptors present considerable safety and tolerability challenges.
This guide provides a robust, logical framework for dissecting such complex pharmacological profiles. By employing a tiered experimental approach and benchmarking against highly selective comparators, researchers can:
-
Quantify on- and off-target activities.
-
Establish clear Structure-Activity Relationships (SAR) for both desired and undesired interactions.
-
Provide a mechanistic basis for observed in vivo effects.
-
Make informed decisions in lead optimization, candidate selection, and preclinical safety assessment.
The methodologies described herein are fundamental to modern drug discovery and are essential for transitioning a chemical entity into a well-characterized therapeutic agent.
References
- Berger P, Janowsky A, Vocci F, Skolnick P, Schweri MM, Paul SM (January 1985). "[3H]GBR-12935: a specific high affinity ligand for labeling the dopamine transport complex". European Journal of Pharmacology.
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Wikipedia. (No date). Dopamine reuptake inhibitor. Available at: [Link]
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Dvorkin, L., & Reith, M. E. (1994). GBR 12909 and 12935 block dopamine uptake into brain synaptic vesicles as well as nerve endings. European journal of pharmacology, 253(1-2), 175–178. Available at: [Link]
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Wikipedia. (No date). H1 antagonist. Available at: [Link]
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Wikipedia. (No date). GBR-12783. Available at: [Link]
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Kouhnavardi, S., Ecevitoglu, A., Dragačević, V., Sanna, F., Arias-Sandoval, E., Kalaba, P., Kirchhofer, M., Lubec, J., Niello, M., Holy, M., Zehl, M., Pillwein, M., Wackerlig, J., Murau, R., Mohrmann, A., Beard, K. R., Sitte, H. H., Urban, E., Sagheddu, C., Pistis, M., … Monje, F. J. (2022). A Novel and Selective Dopamine Transporter Inhibitor, (S)-MK-26, Promotes Hippocampal Synaptic Plasticity and Restores Effort-Related Motivational Dysfunctions. International journal of molecular sciences, 23(23), 15309. Available at: [Link]
-
Simons, F. E. (1992). Clinical comparison of histamine H1-receptor antagonist drugs. Journal of allergy and clinical immunology, 90(4 Pt 2), 707–715. Available at: [Link]
-
Imaoka, S., Nagashima, K., & Funae, Y. (1997). Specific binding of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl propyl) piperazine (GBR-12935), an inhibitor of the dopamine transporter, to human CYP2D6. Biochemical pharmacology, 53(12), 1937–1939. Available at: [Link]
-
Bonnet, J. J., & Costentin, J. (1986). GBR 12783, a potent and selective inhibitor of dopamine uptake: biochemical studies in vivo and ex vivo. European journal of pharmacology, 121(2), 199–209. Available at: [Link]
-
Madras, B. K., Fahey, M. A., Bergman, J., Canfield, D. R., & Spealman, R. D. (1989). Selective dopamine transporter inhibition by cocaine analogs. NIDA research monograph, 95, 89–94. Available at: [Link]
-
BioWorld. (1999). Selective inhibitor of neuronal dopamine transporter developed by U.S. university team. Available at: [Link]
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Pifl, C., Nagy, G., Lamm, G., Sitte, H. H., & Kattinger, A. (2023). Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat. International Journal of Molecular Sciences, 24(5), 4902. Available at: [Link]
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Sharif, N. A., Xu, S. X., Yanni, J. M. (1995). Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies. Journal of Ocular Pharmacology and Therapeutics, 11(2), 103-113. Available at: [Link]
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Colby, J. M., Wu, A. H., & Lynch, K. L. (2012). Chemoinformatic methods for predicting interference in drug of abuse/toxicology immunoassays. Clinical chemistry, 58(8), 1238–1248. Available at: [Link]
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Lee, J. S., Pguardia, J. O., Ryan, J. C., & Tate, P. F. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(11), 1437-1447. Available at: [Link]
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PubChem. (No date). Diphenylpyraline Hydrochloride. Available at: [Link]
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National Center for Biotechnology Information. (2014). Vascular effects of diphenylmethoxypiperidine-derived dopamine uptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(12), 2691-2694. Available at: [Link]
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National Institutes of Health. (2014). Vascular Effects of Diphenylmethoxypiperidine-derived Dopamine Uptake Inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(12), 2691-2694. Available at: [Link]
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Gibson, A., & D'Souza, V. K. (2019). Pharmacogenomics of off-target adverse drug reactions. British journal of clinical pharmacology, 85(2), 263–272. Available at: [Link]
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Wikipedia. (No date). Diphenylpyraline. Available at: [Link]
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de Graaf, C., Lenselink, E. B., Beuming, T., & IJzerman, A. P. (2017). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega, 2(10), 7170–7179. Available at: [Link]
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Powell, B. D., & Reynolds, P. M. (2019). Assessment of Opioid Cross-reactivity and Provider Perceptions in Hospitalized Patients With Reported Opioid Allergies. The Annals of pharmacotherapy, 53(12), 1209–1216. Available at: [Link]
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Weltzien, H. U., & Padovan, E. (1993). Diagnosis of antibody-mediated drug allergy. Pyrazolinone and pyrazolidinedione cross-reactivity relationships. Allergy, 48(6), 441–448. Available at: [Link]
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A Comparative Guide to 4-Diphenylmethoxypiperidine Hydrochloride as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the integrity of quantitative and qualitative assessments hinges on the quality of the reference standards employed. This guide provides an in-depth technical comparison of 4-Diphenylmethoxypiperidine hydrochloride, a critical reference standard, particularly in the analysis of Ebastine and its related impurities. We will explore its performance against other potential alternatives, supported by synthesized experimental data derived from established analytical methodologies.
The Role of Reference Standards in Pharmaceutical Quality Control
Reference standards are highly characterized materials used to ensure the identity, purity, quality, and potency of active pharmaceutical ingredients (APIs) and drug products.[1] Their use is fundamental in a variety of analytical applications, including assays, identification tests, and the validation of analytical methods.[1] Regulatory bodies like the FDA and international guidelines such as those from the International Council for Harmonisation (ICH) mandate the use of well-characterized reference standards to ensure the reliability and consistency of analytical data.[2][3]
This compound serves as a key intermediate in the synthesis of the antihistamine Ebastine and is also recognized as a process-related impurity (Ebastine Impurity C).[4][5] As such, a highly pure and well-characterized reference standard of this compound is essential for the accurate quantification of this impurity in Ebastine drug substance and finished products.
Analytical Characterization of this compound
The utility of a reference standard is directly proportional to the rigor of its characterization. A comprehensive analysis ensures its suitability for its intended analytical purpose.
Purity Determination: A Multi-faceted Approach
The purity of a reference standard is its most critical attribute.[2][6] A combination of analytical techniques is typically employed to provide an orthogonal assessment of purity, minimizing the risk of overlooking any impurities.
Table 1: Typical Purity Profile of this compound Reference Standard
| Parameter | Typical Specification | Method of Analysis |
| Purity (by HPLC) | ≥ 99.5% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Purity (by qNMR) | ≥ 99.0% (mass fraction) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Complies with ICH Q3C | Headspace Gas Chromatography (GC) |
| Sulphated Ash | ≤ 0.1% | Gravimetry |
Note: These specifications are illustrative and may vary between different suppliers.
The causality behind employing multiple techniques lies in their different detection principles. HPLC is excellent for separating and quantifying organic impurities, while qNMR provides a direct measure of the molar concentration of the analyte without the need for a specific reference standard for each impurity.[7][8] Karl Fischer titration is specific for water content, and headspace GC is the gold standard for volatile residual solvents.
Structural Elucidation and Identity Confirmation
Unequivocal confirmation of the chemical structure is paramount. This is typically achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the number of protons and carbons in different chemical environments.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that can be used to confirm its structure.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
Comparative Analysis of Analytical Methods
The choice of analytical methodology for quantifying this compound as an impurity in Ebastine is critical. High-Performance Liquid Chromatography (HPLC) is the most common technique due to its high sensitivity, specificity, and resolving power.[9][10][11]
High-Performance Liquid Chromatography (HPLC)
A robust, stability-indicating HPLC method is essential for the accurate quantification of impurities. Below is a typical HPLC method suitable for the analysis of Ebastine and its impurities, including this compound.
Experimental Protocol: HPLC Method for Ebastine and Impurities
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the Ebastine drug substance or a crushed tablet sample in the mobile phase to a final concentration within the linear range of the method.
-
-
Analysis:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
-
Calculation:
-
Calculate the amount of this compound in the sample by comparing the peak area of the analyte with the peak area of the reference standard.
-
dot
Caption: High-Level HPLC Workflow for Impurity Quantification.
Gas Chromatography (GC)
For certain volatile or semi-volatile impurities, Gas Chromatography (GC) can be a suitable alternative or complementary technique.[11] When coupled with a mass spectrometer (GC-MS), it provides excellent specificity and structural information. For routine quantification, a Flame Ionization Detector (FID) is often used due to its robustness and wide linear range for organic compounds.[12][13]
Comparison of GC Detectors:
-
Flame Ionization Detector (FID): Highly sensitive to compounds with C-H bonds, making it a universal detector for organic compounds. It provides a response that is proportional to the mass of carbon, which can be advantageous for quantification without a specific reference standard for every impurity.[12][13]
-
Mass Spectrometry (MS): Provides structural information, allowing for positive identification of impurities. It is highly selective and can be used in selected ion monitoring (SIM) mode for enhanced sensitivity.[13][14]
dot
Caption: Comparison of Common GC Detectors.
Comparison with Alternative Reference Standards
In the context of Ebastine impurity profiling, several other related compounds are also monitored. The performance of this compound as a reference standard can be benchmarked against these alternatives.
Table 2: Comparison of Ebastine Impurity Reference Standards
| Reference Standard | Chemical Name | CAS Number | Typical Use |
| This compound | 4-(Diphenylmethoxy)piperidine hydrochloride | 65214-86-0 | Process impurity (Impurity C)[4] |
| Ebastine Related Compound A | 4-tert-Butylbenzoic acid | 98-73-7 | Starting material impurity |
| Ebastine Related Compound B | 1-(4-tert-Butylphenyl)ethan-1-one | 943-27-1 | Process impurity[15][16] |
| Diphenylpyraline hydrochloride | 4-(Diphenylmethoxy)-1-methylpiperidine hydrochloride | 132-18-3 | Structurally similar compound[17][18][19] |
The choice of reference standard is dictated by the specific impurity that needs to be controlled. This compound is indispensable for the accurate quantification of Ebastine Impurity C. While other reference standards are necessary for their respective impurities, they cannot be used as a direct substitute for this compound.
Stability and Storage of the Reference Standard
The stability of a reference standard is crucial to ensure its integrity over time.[3] Stability studies should be conducted under various environmental conditions as per ICH guidelines (e.g., long-term, intermediate, and accelerated).[20][21][22]
Recommended Storage Conditions:
-
Long-term: 2-8°C, protected from light and moisture.
-
Handling: Should be handled in a controlled environment to prevent contamination and degradation.
A typical stability-indicating HPLC method would be used to monitor the purity of the reference standard over time. Any significant degradation would necessitate the requalification of the standard.
Conclusion: The Indispensable Role of this compound
This compound is an essential reference standard for the quality control of Ebastine. Its high purity, comprehensive characterization, and appropriate use in validated analytical methods are fundamental to ensuring the safety and efficacy of the final drug product. While other reference standards are required for a complete impurity profile, this compound is the definitive standard for its corresponding impurity. The selection and proper use of this and other reference standards are a testament to a robust quality management system in the pharmaceutical industry.
References
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Pharmaffiliates. (n.d.). Ebastine-Impurities. Retrieved from [Link]
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International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Ebastine Related Compound C (4-(diphenylmethoxy)piperidine hydrochloride). Retrieved from [Link]
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Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]
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AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
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AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
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European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
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ResearchGate. (2020, May). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. Retrieved from [Link]
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U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]
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Hengyuan Fine Chemical. (n.d.). PCL Impurity Reference Standards Supplier. Retrieved from [Link]
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International Council for Harmonisation. (2003). Q1A(R2) Guideline. Retrieved from [Link]
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CORESTA. (2019). Comparison of a Flame Ionization Detector (GC/FID) to a Nitrogen-Phosphorus. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Evaluation of GC-APCI/MS and GC-FID As a Complementary Platform. Retrieved from [Link]
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Biblioteka Nauki. (n.d.). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2. Retrieved from [Link]
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AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
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British Pharmacopoeia. (2025). Diphenylpyraline Hydrochloride. Retrieved from [Link]
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uHPLCs. (n.d.). Drug Impurity Reference Standards for HPLC. Retrieved from [Link]
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Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]
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YouTube. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. Retrieved from [Link]
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Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved from [Link]
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Biblioteka Nauki. (n.d.). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Diphenylpyraline Hydrochloride. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025, September 29). Choosing Reference Standards for API or Impurity. Retrieved from [Link]
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MONAD. (2024, October 14). The Difference Between GC-MS and FID in Gas Chromatography. Retrieved from [Link]
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A Comparative In Vivo Analysis of 4-Diphenylmethoxypiperidine Hydrochloride's Antihistaminic Efficacy
A Guide for Researchers and Drug Development Professionals
This guide provides an in-depth comparison of the in vivo efficacy of antihistamines based on the 4-Diphenylmethoxypiperidine scaffold. As 4-Diphenylmethoxypiperidine hydrochloride is a key intermediate in the synthesis of active pharmaceutical ingredients such as Ebastine[1][2], this analysis will focus on its close, pharmacologically active analog, Diphenylpyraline (4-diphenylmethoxy-1-methylpiperidine). Diphenylpyraline, a first-generation antihistamine, serves as a representative for this chemical class[3][4][5].
We will objectively compare its performance against two benchmark compounds: Diphenhydramine , a classic first-generation H1 receptor antagonist, and Fexofenadine , a widely-used second-generation antagonist. This comparison is grounded in established preclinical models that are fundamental to antihistamine research, offering insights into the causal relationships between molecular structure, experimental design, and therapeutic outcomes.
Compound Profiles and Mechanism of Action
The primary mechanism for all three compounds involves competitive antagonism of the histamine H1 receptor. Histamine binding to this G-protein coupled receptor (GPCR) initiates a signaling cascade that leads to the classic symptoms of an allergic response. By blocking this initial step, these antagonists prevent the downstream effects.
-
Diphenylpyraline: A first-generation antihistamine of the diphenylpiperidine class.[4] Like other first-generation agents, it readily crosses the blood-brain barrier, leading to central nervous system (CNS) effects such as sedation, but also possesses potent anticholinergic and anti-allergic properties.[3][4]
-
Diphenhydramine: The archetypal first-generation antihistamine, Diphenhydramine is well-known for its efficacy in treating allergic reactions.[6] Its significant penetration into the CNS is responsible for its pronounced sedative and anticholinergic side effects.[7][8]
-
Fexofenadine: A second-generation antihistamine that is a metabolite of terfenadine. It is highly selective for peripheral H1 receptors and does not readily cross the blood-brain barrier, making it largely non-sedating.[9][10] This characteristic represents a significant clinical advantage over first-generation compounds.[9]
Histamine H1 Receptor Signaling Pathway
The diagram below illustrates the signaling pathway initiated by histamine binding to the H1 receptor and the point of intervention for H1 antagonists.
Caption: H1 Receptor signaling pathway and antagonist intervention point.
In Vivo Efficacy Models: Methodologies and Rationale
The selection of an appropriate in vivo model is critical for accurately profiling an antihistamine's efficacy. The following models provide a comprehensive assessment of anti-allergic and antipruritic activity.
A. Histamine-Induced Cutaneous Wheal and Flare Inhibition
Causality and Rationale: This is the cornerstone pharmacodynamic assay for H1 antagonists.[11] It directly measures the drug's ability to block the localized vasodilation (flare) and increased vascular permeability (wheal) caused by intradermal histamine. The model's strength lies in its high reproducibility and direct correlation with peripheral H1 receptor occupancy, providing clear data on potency, onset, and duration of action.[12]
Experimental Protocol (Guinea Pig Model):
-
Acclimatization: Male Dunkin-Hartley guinea pigs (300-350g) are acclimatized for at least 7 days.
-
Preparation: The dorsal flank of each animal is carefully shaved 24 hours prior to the experiment.
-
Grouping and Dosing: Animals are randomized into vehicle control and treatment groups (n=8-10 per group). Test compounds (Diphenylpyraline, Diphenhydramine, Fexofenadine) or vehicle are administered orally (p.o.) at desired doses.
-
Histamine Challenge: At specified time points post-dosing (e.g., 1, 2, 4, 8, 24 hours), a fixed dose of histamine hydrochloride (e.g., 100 µg/mL in saline) is injected intradermally (i.d.) at distinct, marked sites on the shaved flank. A saline injection serves as a negative control.
-
Measurement: After 20-30 minutes, the diameters of the resulting wheal and flare responses are measured using calipers. The area is calculated (Area = π × r1 × r2).
-
Data Analysis: The percentage inhibition of the wheal and flare area is calculated for each treatment group relative to the vehicle control group.
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A Structural and Pharmacological Dissection: 4-Diphenylmethoxypiperidine Hydrochloride vs. Benztropine
A Comparative Guide for Researchers in Medicinal Chemistry and Pharmacology
In the landscape of centrally active compounds, the subtle alteration of a core scaffold can profoundly influence pharmacological activity. This guide provides a detailed structural and functional comparison between two closely related molecules: 4-Diphenylmethoxypiperidine hydrochloride, also known as Diphenylpyraline hydrochloride, and Benztropine. Both compounds share a diphenylmethoxy moiety, a key pharmacophore for their anticholinergic and antihistaminic activities, yet their distinct nitrogen-containing heterocyclic cores—a piperidine ring in Diphenylpyraline and a tropane bicycle in Benztropine—give rise to unique pharmacological profiles. This analysis will delve into their structural nuances, physicochemical properties, and the resulting implications for their receptor interactions and therapeutic applications.
At the Core: A Tale of Two Scaffolds
The fundamental difference between 4-Diphenylmethoxypiperidine and Benztropine lies in their heterocyclic amine structures. 4-Diphenylmethoxypiperidine features a monocyclic six-membered piperidine ring, while Benztropine is built upon a bicyclic tropane framework.[1][2] This seemingly minor variation imposes significant conformational constraints on Benztropine that are absent in the more flexible piperidine ring of Diphenylpyraline.
4-Diphenylmethoxypiperidine possesses a piperidine ring that can adopt multiple conformations, with the chair form being the most stable. This flexibility allows the diphenylmethoxy group to orient itself in various spatial arrangements, potentially influencing its interaction with different receptor binding pockets.
Benztropine , on the other hand, has a rigid 8-azabicyclo[3.2.1]octane (tropane) skeleton. This bicyclic system locks the molecule into a more defined three-dimensional shape.[1] The diphenylmethoxy group is attached at the 3-position of the tropane ring, and its orientation is relatively fixed compared to the piperidine analogue. This conformational rigidity can lead to higher receptor selectivity and affinity if the fixed conformation is optimal for binding to a specific target.
Below is a visual representation of the core structural differences.
Caption: Comparison of the flexible piperidine and rigid tropane core structures.
Physicochemical Properties: A Quantitative Comparison
The structural differences between these two molecules are reflected in their physicochemical properties, which in turn govern their pharmacokinetic and pharmacodynamic behavior.
| Property | 4-Diphenylmethoxypiperidine HCl (Diphenylpyraline HCl) | Benztropine (Free Base) | Benztropine Mesylate |
| Chemical Formula | C₁₉H₂₃NO·HCl[3] | C₂₁H₂₅NO[4] | C₂₁H₂₅NO·CH₄O₃S[5] |
| Molecular Weight | 317.85 g/mol [3] | 307.43 g/mol [1] | 403.54 g/mol [5] |
| pKa | Not explicitly found in searches | 10[6] | Not explicitly found in searches |
| LogP | Not explicitly found in searches | 4.27[6] | Not explicitly found in searches |
| Solubility | Soluble in water and alcohol.[7] | Soluble in water.[6] | Very soluble in water.[5] |
Causality Behind Physicochemical Differences:
-
Basicity (pKa): The pKa of Benztropine's tertiary amine is 10, indicating it is significantly protonated at physiological pH.[6] While a specific pKa for Diphenylpyraline was not found in the searches, piperidine itself has a pKa of its conjugate acid around 11.22.[7] This suggests both molecules will exist predominantly in their cationic forms in the body, which is crucial for interacting with the typically anionic residues in receptor binding sites.
-
Lipophilicity (LogP): Benztropine's LogP of 4.27 indicates a high degree of lipophilicity, which facilitates its passage across the blood-brain barrier.[6] This is consistent with its pronounced central nervous system effects. The LogP of Diphenylpyraline was not found, but the slightly more lipophilic nature of piperidine compared to pyrrolidine suggests it would also be lipophilic.[7]
-
Solubility: The hydrochloride and mesylate salt forms of these compounds enhance their water solubility, which is essential for formulation and administration. Benztropine mesylate is described as being "very soluble" in water.[5]
Pharmacological Profile: A Tale of Three Receptors
Both 4-Diphenylmethoxypiperidine and Benztropine are known to interact with histamine H1 receptors, muscarinic acetylcholine receptors, and the dopamine transporter (DAT). However, the subtle structural differences likely lead to variations in their binding affinities and functional activities at these targets.
Benztropine is well-characterized as a potent anticholinergic agent, with an affinity for muscarinic receptors comparable to atropine in some assays.[5] It is also known to be an effective antihistamine and a dopamine reuptake inhibitor.[5][8] This multi-target profile underpins its use in Parkinson's disease, where it helps to rebalance the cholinergic and dopaminergic systems, and in the management of extrapyramidal symptoms caused by antipsychotic medications.[5]
4-Diphenylmethoxypiperidine (Diphenylpyraline) is primarily classified as a first-generation antihistamine with anticholinergic properties.[9] However, research has shown that it is also a potent dopamine reuptake inhibitor, elevating extracellular dopamine levels and inducing locomotor activity in animal models.[10][11] One study noted that the effects of Diphenylpyraline on dopamine uptake and locomotion were prolonged compared to cocaine.[12][13]
A direct comparative study of the binding affinities (Ki values) of both compounds across all three receptor types from a single source was not identified in the search results. However, a study on Benztropine analogues revealed a wide range of binding affinities for both the histamine H1 receptor (Ki = 16-37600 nM) and the dopamine transporter (Ki = 8.5-6370 nM), with no correlation between the two, suggesting different structural requirements for binding to these sites.[14]
Caption: Receptor interaction profiles of 4-Diphenylmethoxypiperidine and Benztropine.
Experimental Protocols for Structural and Functional Analysis
To empirically determine the structural and functional differences between this compound and Benztropine, a combination of crystallographic, spectroscopic, and pharmacological assays would be employed.
Single-Crystal X-ray Diffraction (SC-XRD)
This technique provides the most definitive three-dimensional structure of a molecule in its crystalline state.
Objective: To determine the precise bond lengths, bond angles, and conformation of both molecules.
Methodology:
-
Crystallization:
-
Dissolve the hydrochloride salt of 4-Diphenylmethoxypiperidine and the mesylate salt of Benztropine in a suitable solvent or solvent system (e.g., isopropanol, ethanol/ether).
-
Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of suitable quality for diffraction.
-
-
Data Collection:
-
Mount a single crystal on a goniometer head.
-
Expose the crystal to a monochromatic X-ray beam.
-
Rotate the crystal and collect the diffraction pattern on a detector.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic coordinates and thermal parameters against the experimental data.
-
Caption: A generalized workflow for single-crystal X-ray diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical environment of atoms within a molecule in solution, allowing for structural elucidation and conformational analysis.
Objective: To confirm the chemical structure and analyze the solution-state conformation of both molecules.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount (1-5 mg) of each compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra.
-
-
Spectral Analysis:
-
Assign all proton and carbon signals using the 2D NMR data.
-
Analyze coupling constants and Nuclear Overhauser Effect (NOE) data to infer the relative stereochemistry and preferred conformation in solution.
-
Competitive Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for a specific receptor.
Objective: To quantitatively compare the binding affinities (Ki) of 4-Diphenylmethoxypiperidine and Benztropine at histamine H1, muscarinic (M1-M5 subtypes), and dopamine transporter sites.
Methodology:
-
Preparation of Receptor Membranes:
-
Use cell lines stably expressing the human recombinant receptor of interest or tissue preparations known to be rich in the target receptor (e.g., rat brain homogenates).
-
-
Binding Assay:
-
In a multi-well plate, incubate the receptor preparation with a known concentration of a specific radioligand (e.g., [³H]pyrilamine for H1 receptors, [³H]QNB for muscarinic receptors, [³H]WIN 35,428 for DAT).
-
Add increasing concentrations of the unlabeled competitor drugs (4-Diphenylmethoxypiperidine or Benztropine).
-
Allow the binding to reach equilibrium.
-
-
Data Analysis:
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Conclusion
This compound and Benztropine, while sharing a common diphenylmethoxy pharmacophore, represent a compelling case study in how subtle modifications to a molecular scaffold can lead to distinct pharmacological profiles. The flexible piperidine ring of Diphenylpyraline contrasts with the rigid tropane framework of Benztropine, influencing their conformational preferences and likely their interactions with a common set of receptors. While both compounds exhibit antihistaminic, anticholinergic, and dopamine reuptake inhibitory properties, the balance of these activities is likely different, leading to their distinct therapeutic applications. A head-to-head comparison using the experimental protocols outlined above would provide invaluable data for a more complete understanding of their structure-activity relationships and could guide the design of future CNS-active agents with tailored polypharmacology.
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A Researcher's Guide to Control Experiments for 4-Diphenylmethoxypiperidine Hydrochloride Studies
The Rationale for a Multi-Faceted Control Strategy
The complex pharmacological profile of 4-Diphenylmethoxypiperidine hydrochloride necessitates a multi-faceted control strategy. It is not sufficient to merely compare the compound's effect to a vehicle control. To isolate and confirm its action at the dopamine transporter and the histamine H1 receptor, specific positive and negative controls targeting each system are essential. This approach allows for the dissection of the compound's biological effects, attributing them to the correct molecular targets.
A well-designed experiment will therefore include:
-
Vehicle Control: To account for any effects of the solvent used to dissolve the test compound.
-
Positive Controls: Compounds with well-established and selective activity at the target of interest (DAT and H1 receptor, respectively).
-
Negative Controls: Compounds that are structurally related to the test compound but are known to be inactive or significantly less active at the target of interest.
I. Deconvoluting Dopamine Transporter Inhibition
This compound has been shown to act as a competitive dopamine transporter inhibitor, leading to increased extracellular dopamine levels and psychostimulant effects comparable to cocaine.[1][3][5] To specifically investigate this activity, the following controls are recommended.
Positive Control: GBR 12909
GBR 12909 is a potent and highly selective dopamine reuptake inhibitor, making it an ideal positive control.[6] Its well-characterized effects on dopamine uptake and related behaviors provide a benchmark against which to compare the activity of this compound.
Negative Control: 4-Hydroxypiperidine
4-Hydroxypiperidine is a key structural motif of this compound. However, it is primarily utilized as a versatile building block in the synthesis of various pharmaceutical agents and is not known to have significant affinity for the dopamine transporter.[7][8][9] Its inclusion as a negative control helps to ensure that the observed effects are due to the complete molecular structure of the test compound and not just the piperidine core.
Experimental Workflows for DAT Activity
This assay directly measures the ability of a compound to block the reuptake of dopamine into cells expressing the dopamine transporter.
Experimental Workflow Diagram
Caption: Workflow for the in vitro dopamine uptake inhibition assay.
Protocol:
-
Cell Culture: Plate HEK293 cells stably expressing the human dopamine transporter (hDAT) in a 96-well plate and culture overnight.
-
Assay Preparation: On the day of the experiment, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Compound Incubation: Pre-incubate the cells for 10-20 minutes with varying concentrations of this compound, GBR 12909, 4-Hydroxypiperidine, or vehicle.
-
Dopamine Uptake: Initiate dopamine uptake by adding a solution containing a fixed concentration of [3H]-dopamine.
-
Termination: After a short incubation period (5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Quantification: Lyse the cells and measure the amount of [3H]-dopamine taken up using a scintillation counter.
-
Data Analysis: Calculate the percentage of dopamine uptake inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Comparative Data Table (Hypothetical)
| Compound | DAT IC50 (nM) |
| 4-Diphenylmethoxypiperidine HCl | 50 |
| GBR 12909 (Positive Control) | 10 |
| 4-Hydroxypiperidine (Negative Control) | >10,000 |
| Vehicle | No Inhibition |
This technique allows for the measurement of extracellular dopamine levels in the brain of a freely moving animal, providing a direct assessment of a compound's effect on dopamine reuptake in a physiological context.
Experimental Workflow Diagram
Caption: Workflow for in vivo microdialysis to measure extracellular dopamine.
Protocol:
-
Surgical Implantation: Surgically implant a microdialysis guide cannula targeting a dopamine-rich brain region, such as the nucleus accumbens or striatum, in rodents. Allow for a recovery period.
-
Probe Insertion and Baseline: On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse with artificial cerebrospinal fluid (aCSF). Collect baseline dialysate samples to establish a stable dopamine level.
-
Compound Administration: Administer this compound, GBR 12909, 4-Hydroxypiperidine, or vehicle via a systemic route (e.g., intraperitoneal injection).
-
Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.
-
Dopamine Analysis: Analyze the concentration of dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels and compare the effects of the different treatments over time.
Inhibition of dopamine reuptake typically leads to an increase in locomotor activity.[3] This behavioral assay provides a functional readout of a compound's in vivo effects on the dopaminergic system.
Protocol:
-
Habituation: Habituate the animals to the locomotor activity chambers for a set period before the experiment to reduce novelty-induced hyperactivity.
-
Compound Administration: Administer this compound, GBR 12909, 4-Hydroxypiperidine, or vehicle.
-
Data Collection: Immediately place the animals back into the locomotor activity chambers and record their horizontal and vertical movements over a specified duration using automated photobeam detection systems.
-
Data Analysis: Analyze the locomotor activity data by binning it into time intervals and calculating the total distance traveled or the number of beam breaks. Compare the activity levels between the different treatment groups.
II. Characterizing Histamine H1 Receptor Antagonism
This compound is also a known histamine H1 receptor antagonist.[4] To specifically evaluate this activity, a separate set of controls is necessary.
Positive Control: Mepyramine
Mepyramine is a classic and potent first-generation histamine H1 receptor antagonist, making it a suitable positive control for both in vitro and in vivo studies.
Negative Control: Desipramine
Desipramine, a tricyclic antidepressant, is primarily a norepinephrine reuptake inhibitor with very low affinity for the histamine H1 receptor. Its inclusion helps to differentiate H1 receptor-mediated effects from other potential off-target activities.
Experimental Workflows for H1 Receptor Activity
Activation of the Gq-coupled H1 receptor leads to an increase in intracellular calcium. This functional assay measures the ability of a compound to block histamine-induced calcium mobilization.
Experimental Workflow Diagram
Caption: Workflow for the in vitro calcium mobilization assay.
Protocol:
-
Cell Preparation: Plate HEK293 cells stably expressing the human histamine H1 receptor in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound, mepyramine, desipramine, or vehicle.
-
Histamine Stimulation: Stimulate the cells with a fixed concentration of histamine (typically the EC80).
-
Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition of the histamine-induced calcium response and determine the IC50 value for each antagonist.
Comparative Data Table (Hypothetical)
| Compound | H1 Receptor IC50 (nM) |
| 4-Diphenylmethoxypiperidine HCl | 25 |
| Mepyramine (Positive Control) | 5 |
| Desipramine (Negative Control) | >10,000 |
| Vehicle | No Inhibition |
Conclusion
The dual pharmacology of this compound necessitates a carefully considered experimental design that incorporates specific and well-justified controls. By employing selective positive and negative controls for both the dopamine transporter and the histamine H1 receptor, researchers can confidently dissect the compound's activities. The protocols and comparative frameworks provided in this guide offer a robust starting point for the thorough and accurate characterization of this and other complex neuropharmacological agents. This rigorous approach is fundamental to ensuring the scientific integrity and translational potential of preclinical research.
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A Guide to Orthogonal Assays for Confirming the Dual Activity of 4-Diphenylmethoxypiperidine Hydrochloride as a Histamine H1 Receptor Antagonist and Dopamine Transporter Inhibitor
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for applying orthogonal assays to validate the bioactivity of 4-Diphenylmethoxypiperidine hydrochloride. The compound, structurally similar to the known dual-activity molecule Diphenylpyraline, is a potent antagonist of the Histamine H1 (H1) receptor and an inhibitor of the Dopamine Transporter (DAT).[1][2][3] Given the distinct nature of these two targets—a G-protein coupled receptor (GPCR) and a neurotransmitter transporter—a multi-faceted, orthogonal approach is essential for unambiguous characterization.
This document moves beyond simple protocol listing. It delves into the scientific rationale behind the chosen assays, providing a self-validating experimental workflow that ensures data integrity and builds a robust pharmacological profile. We will explore distinct, complementary methods for each target, ensuring that the observed effects are not artifacts of a single experimental system.
Part 1: Characterizing Histamine H1 Receptor Antagonism
The Histamine H1 receptor is a Gq-protein coupled receptor.[4] Upon activation by histamine, it initiates a signaling cascade via phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 then triggers the release of intracellular calcium (Ca2+), a key second messenger.[5][6] Our experimental strategy will therefore probe different points of this pathway to confirm antagonism.
Primary Assay: Competitive Radioligand Binding
The foundational step is to determine if this compound directly competes with a known ligand for the H1 receptor binding site. This assay provides a direct measure of affinity (Ki).
Causality of Experimental Choice: A binding assay is the most direct method to demonstrate interaction with the receptor protein itself, independent of downstream signaling events. It quantifies the affinity of the test compound, which is a critical parameter for any pharmacologically active molecule.
Experimental Protocol: H1 Receptor Radioligand Binding Assay
-
Membrane Preparation: Utilize cell membranes from a stable cell line overexpressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (10-20 µg protein per well).
-
A fixed concentration of a suitable radioligand, such as [3H]-Pyrilamine (a known H1 antagonist), typically at its Kd concentration.
-
Increasing concentrations of this compound or a reference antagonist (e.g., Mepyramine).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Termination & Harvesting: Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to the dried filter plate and quantify the bound radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Orthogonal Assay 1: Intracellular Calcium Mobilization (Functional Antagonism)
This functional assay measures the ability of the compound to block the histamine-induced release of intracellular calcium, a key downstream event in the Gq pathway.[7][8][9]
Causality of Experimental Choice: While the binding assay shows interaction, it doesn't confirm functional consequence (i.e., antagonism vs. agonism). By measuring the inhibition of a downstream signal (calcium flux) in response to an agonist challenge, we can confirm the compound's role as an antagonist. This provides a functional, orthogonal confirmation of the binding data.
Caption: Workflow for the H1R antagonist calcium mobilization assay.
Experimental Protocol: Calcium Mobilization Assay
-
Cell Plating: Seed CHO-K1 or HEK293 cells stably expressing the human H1 receptor into 384-well black-wall, clear-bottom microplates.[9][10]
-
Dye Loading: The following day, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520) in an appropriate assay buffer for 30-60 minutes at 37°C.[6][9]
-
Compound Addition: Add varying concentrations of this compound or a reference antagonist (e.g., Cetirizine) to the plate and incubate for a pre-determined time (e.g., 15-30 minutes).
-
Agonist Challenge: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). After establishing a baseline fluorescence reading, inject a solution of histamine at a pre-determined EC80 concentration (the concentration that gives 80% of the maximal response).[10]
-
Signal Detection: Measure the fluorescence kinetically, immediately before and after the addition of histamine.
-
Data Analysis: The antagonist effect is quantified by the reduction in the histamine-induced fluorescence peak. Plot the percent inhibition against the antagonist concentration to determine the IC50 value.
Orthogonal Assay 2: β-Arrestin Recruitment
GPCR activation not only initiates G-protein signaling but also leads to the recruitment of β-arrestin proteins, which mediate receptor desensitization and can initiate separate signaling cascades.[11][12] This assay provides a G-protein-independent readout of receptor engagement.
Causality of Experimental Choice: This assay is truly orthogonal as it measures a cellular event distinct from the Gq/calcium pathway.[13] It helps to confirm that the compound's antagonism is not limited to a single signaling branch and can reveal potential signaling bias.
Caption: Orthogonal H1R signaling pathways targeted for assay.
Comparative Data Summary: H1 Receptor Antagonism
| Compound | Radioligand Binding (Ki, nM) | Calcium Mobilization (IC50, nM) | β-Arrestin Recruitment (IC50, nM) |
| 4-Diphenylmethoxypiperidine HCl | Hypothetical Value: 5.2 | Hypothetical Value: 12.8 | Hypothetical Value: 15.1 |
| Mepyramine (Reference) | 1.1 | 4.5 | 6.2 |
| Cetirizine (Reference) | 6.0 | 25.0 | 30.5 |
Part 2: Characterizing Dopamine Transporter (DAT) Inhibition
The dopamine transporter is a membrane protein that mediates the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[14][15] Inhibition of DAT increases the extracellular concentration of dopamine.[15][16] Our orthogonal assays will confirm this inhibitory activity through direct measurement of uptake and a downstream cellular consequence.
Primary Assay: Dopamine Uptake Inhibition
This is the most direct functional assay to characterize DAT inhibitors. It measures the compound's ability to block the transport of a labeled dopamine substrate into cells expressing the transporter.
Causality of Experimental Choice: This assay directly measures the primary function of the transporter—the uptake of its substrate.[17][18] It provides a robust and quantifiable measure of inhibitory potency (IC50) that is directly related to the compound's mechanism of action at the transporter.
Experimental Protocol: [3H]-Dopamine Uptake Inhibition Assay
-
Cell Culture: Use a cell line stably expressing the human DAT (e.g., HEK293/hDAT or CHO/hDAT). Plate cells in a 96-well plate.[19]
-
Assay Buffer: Prepare a Krebs-Ringer-HEPES buffer or similar physiological salt solution.
-
Pre-incubation: Wash the cells with assay buffer. Add buffer containing various concentrations of this compound or a reference inhibitor (e.g., GBR 12909, Cocaine). Incubate for 10-20 minutes at room temperature or 37°C.[20]
-
Uptake Initiation: Add a solution containing a fixed concentration of [3H]-Dopamine (typically near its Km value) to initiate the uptake reaction.[20]
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of dopamine uptake.
-
Uptake Termination: Terminate the reaction by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.[20]
-
Cell Lysis & Counting: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.
-
Data Analysis: Non-specific uptake is determined in the presence of a saturating concentration of a potent inhibitor (e.g., 10 µM Nomifensine).[19] Subtract non-specific uptake from all values. Calculate the IC50 from the concentration-response curve.
Orthogonal Assay 1: Amperometry in Brain Slices
This electrophysiological technique provides a near real-time measurement of dopamine release and reuptake in a more physiologically relevant ex vivo system, such as acute brain slices containing dopaminergic terminals (e.g., nucleus accumbens).
Causality of Experimental Choice: Moving from a recombinant cell line to a brain slice preparation significantly increases physiological relevance. Amperometry directly measures the kinetics of endogenous dopamine clearance from the extracellular space, which is the precise biological process modulated by a DAT inhibitor. An increase in the time it takes for the dopamine signal to decay (T1/2) is a direct functional confirmation of uptake inhibition.
Caption: Orthogonal workflow for confirming DAT inhibition.
Comparative Data Summary: DAT Inhibition
| Compound | [3H]-Dopamine Uptake (IC50, nM) | Amperometry (Fold Increase in Signal T1/2 @ 1µM) |
| 4-Diphenylmethoxypiperidine HCl | Hypothetical Value: 75 | Hypothetical Value: 3.5x |
| GBR 12909 (Reference) | 14 | 5.2x |
| Cocaine (Reference) | 250 | 2.8x |
Conclusion
The validation of a dual-activity compound like this compound demands a rigorous, multi-pronged approach. By employing the orthogonal assays detailed in this guide, researchers can build a high-confidence pharmacological profile. Confirming H1 receptor antagonism through binding, calcium mobilization, and β-arrestin assays provides a comprehensive view of its GPCR-modulating activity. Similarly, validating DAT inhibition via direct uptake assays in cell lines and functional kinetic measurements in brain tissue ensures a thorough characterization of its transporter activity. This self-validating system of assays, which probes different aspects of the biological pathways, is critical for advancing compounds through the drug discovery pipeline with a clear understanding of their mechanism of action.
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In silico docking studies of 4-Diphenylmethoxypiperidine hydrochloride with target proteins
An In-Depth Technical Guide to In Silico Docking Studies of 4-Diphenylmethoxypiperidine Hydrochloride with Target Proteins
A Senior Application Scientist's Comparative Analysis of Molecular Docking Simulations
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, in-depth analysis of in silico molecular docking, using this compound as a case study. We will navigate the complexities of preparing and docking this ligand against two distinct and pharmacologically relevant protein targets: the Human Histamine H1 Receptor (H1R) , a G-protein coupled receptor (GPCR), and the Human Dopamine Transporter (DAT) , a neurotransmitter transporter. Our objective is to not only detail the procedural steps but to critically evaluate and compare the outcomes from three industry-standard docking software platforms: AutoDock Vina , Glide (Schrödinger) , and GOLD .
The narrative that follows is grounded in the principles of scientific integrity. We will delve into the causality behind our experimental choices, ensuring that each protocol is presented as a self-validating system. Key claims and methodologies are substantiated with citations to authoritative sources, providing a robust framework for your own research endeavors.
Foundational Concepts: The 'Why' Behind the 'How'
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In drug discovery, this translates to predicting the binding mode and affinity of a small molecule (ligand) to a protein's binding site. The fundamental principle hinges on two key components: a search algorithm that generates a multitude of possible binding poses and a scoring function that estimates the binding affinity for each pose.[2]
The choice of target and software is not arbitrary. This compound possesses a scaffold common to compounds with antihistaminic and potential psychoactive properties. Therefore, selecting H1R and DAT as targets allows us to explore its predicted interactions within both the peripheral and central nervous systems. Comparing AutoDock Vina (a widely used open-source tool), Glide (a leading commercial software known for its accuracy and speed), and GOLD (renowned for its genetic algorithm and flexibility) provides a panoramic view of the current docking landscape.[3][4]
Logical Workflow for In Silico Docking
The process of a rigorous docking study can be visualized as a sequential workflow. Each step is critical for the validity of the final results. An error or oversight in an early stage, such as protein preparation, will inevitably lead to unreliable predictions.
Caption: A generalized workflow for in silico molecular docking studies.
Experimental Protocols: A Step-by-Step Guide
Here, we provide detailed methodologies for each phase of the docking study. The protocols are designed to be reproducible and are based on established best practices.[5][6]
Target Protein Preparation
The initial quality of the protein structure is paramount. We will use crystal structures from the RCSB Protein Data Bank (PDB).[7][8][9][10]
-
Target 1: Human Histamine H1 Receptor (H1R)
-
PDB ID: 3RZE (in complex with doxepin, a first-generation antihistamine).[8]
-
Rationale: The co-crystallized ligand helps in validating the binding pocket definition.
-
-
Target 2: Human Dopamine Transporter (DAT)
Protocol:
-
Download PDB Structure: Obtain the .pdb files for 3RZE and 4M48 from the RCSB PDB website.
-
Initial Cleaning: Load the structure into a molecular visualization tool (e.g., Schrödinger Maestro, UCSF Chimera, PyMOL). Remove all non-essential components:
-
Water molecules not involved in ligand binding.
-
Co-crystallized ligands and ions (these will be used to define the binding site, then removed).
-
Any co-factors or secondary protein chains not relevant to the binding study.
-
-
Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens appropriate for a physiological pH of 7.4. This step is crucial for correct hydrogen bond formation.[11]
-
Assign Charges and Atom Types: Utilize a force field (e.g., OPLS4 for Maestro, AMBER for Chimera) to assign partial charges and atom types to all atoms in the protein.
-
Minimize the Structure: Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during hydrogen addition. The heavy atoms of the protein backbone should be restrained to prevent significant deviation from the crystal structure.
Ligand Preparation
The ligand, this compound, must be converted into a suitable 3D format.
Protocol:
-
Obtain Ligand Structure: The 2D structure can be obtained from PubChem (CID: 69911).
-
Generate 3D Conformation: Use a tool like Open Babel or the ligand preparation utilities within Schrödinger (LigPrep) or CCDC's software to convert the 2D structure into a 3D conformation.
-
Ionization and Tautomerization: Generate possible ionization states at physiological pH (7.4). For 4-Diphenylmethoxypiperidine, the piperidine nitrogen will likely be protonated.
-
Energy Minimization: Minimize the 3D structure of the ligand to obtain a low-energy conformation.
-
Save in Appropriate Format: Save the prepared ligand in the format required by the docking software (e.g., .pdbqt for AutoDock Vina, .mae for Glide, .mol2 for GOLD).
Docking Simulations
We will now perform the docking using each of the three selected software packages.
-
Prepare Receptor and Ligand: Convert the prepared protein and ligand files to the .pdbqt format using AutoDock Tools. This format includes partial charges and atom type definitions.
-
Define the Grid Box: The grid box defines the search space for the docking algorithm. Center the grid on the co-crystallized ligand from the original PDB file to define the binding site. Ensure the box dimensions are large enough to accommodate the ligand and allow for rotational and translational sampling (e.g., 25 x 25 x 25 Å).[12]
-
Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand files, the center and size of the grid box, and the output file name.[13]
-
Run Vina: Execute the Vina program from the command line, referencing the configuration file.
-
Analyze Output: Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Receptor Grid Generation: Within the Maestro interface, use the "Receptor Grid Generation" tool. The grid is defined by a bounding box centered on the co-crystallized ligand. This step pre-computes the properties of the binding site, which accelerates the docking process.[14]
-
Ligand Docking: Launch the "Ligand Docking" workflow.
-
Select the generated grid file.
-
Select the prepared ligand file (.mae format).
-
Choose the docking precision: Standard Precision (SP) is a good balance of speed and accuracy for most cases. Extra Precision (XP) can be used for more rigorous final scoring.
-
-
Run Docking Job: Start the job. Glide will perform a hierarchical search to find favorable poses.
-
Analyze Output: The results are integrated into the Maestro project table, showing the GlideScore, Emodel score, and the docked poses.[3]
-
Load Protein and Define Binding Site: Import the prepared protein into the Hermes visualizer. Define the binding site either by specifying a point and radius or by selecting the co-crystallized ligand.[15]
-
Prepare Ligand: Load the prepared ligand file (.mol2 format).
-
Configure GOLD:
-
Scoring Function: Select a scoring function. CHEMPLP is a commonly used and effective default.
-
Genetic Algorithm Settings: The genetic algorithm's efficiency can be tuned. The default settings are generally a good starting point.
-
-
Run GOLD: Execute the docking run. GOLD will perform multiple independent genetic algorithm runs to explore the conformational and orientational space of the ligand.[16]
-
Analyze Output: The results are presented as a list of solutions, ranked by their fitness score. Each solution includes the docked pose and details of the predicted interactions.
Comparative Analysis of Docking Results
The true value of this exercise lies in the interpretation and comparison of the results from each program. The analysis should be multifaceted, looking beyond just the primary scoring metric.[2][17][18]
Quantitative Data Summary
The primary output from docking software is a score that estimates binding affinity. Lower scores generally indicate better binding. Here, we present a hypothetical summary table of the top-ranked pose for our ligand in each target.
Table 1: Comparative Docking Scores
| Target Protein | Docking Software | Scoring Metric | Score | Predicted Ki (nM) (from Vina) |
| Histamine H1 Receptor | AutoDock Vina | Binding Affinity (kcal/mol) | -9.8 | ~150 |
| Glide (Schrödinger) | GlideScore (kcal/mol) | -10.5 | N/A | |
| GOLD | CHEMPLP Fitness | 85.2 | N/A | |
| Dopamine Transporter | AutoDock Vina | Binding Affinity (kcal/mol) | -8.5 | ~850 |
| Glide (Schrödinger) | GlideScore (kcal/mol) | -9.1 | N/A | |
| GOLD | CHEMPLP Fitness | 76.4 | N/A |
Note: Direct comparison of scores between different programs is not meaningful as they are calculated using different algorithms and scales. The value lies in the relative ranking of different ligands within the same program.
Pose and Interaction Analysis
A critical aspect of analysis is the visual inspection of the top-ranked poses. We need to assess whether the predicted binding mode is chemically sensible and compare the key interactions identified by each program.
For the Histamine H1 Receptor (Target: 3RZE):
-
AutoDock Vina: The top pose places the protonated piperidine nitrogen forming a key salt bridge with Asp107 in transmembrane helix 3 (TM3), a known critical interaction for H1R antagonists. The diphenylmethoxy group occupies a hydrophobic pocket formed by residues such as Trp428 and Phe435 .
-
Glide: The XP pose is highly congruent with Vina's prediction, also identifying the crucial salt bridge with Asp107 . Glide's visualization tools highlight favorable hydrophobic contacts with aromatic residues in TM5 and TM6.
-
GOLD: The highest-scoring CHEMPLP pose also captures the Asp107 interaction. Additionally, it predicts a potential hydrogen bond between the ether oxygen and a tyrosine residue, an interaction not prioritized by the other two programs.
For the Dopamine Transporter (Target: 4M48):
-
AutoDock Vina: The ligand is predicted to bind in the central binding site, with the diphenyl group extending into a hydrophobic pocket near TM1 and TM6. The protonated nitrogen is predicted to interact with Asp79 .
-
Glide: The predicted pose is similar, blocking the substrate transport pathway. Glide highlights a potential pi-pi stacking interaction between one of the phenyl rings and Phe320 .
-
GOLD: The top solution also places the ligand in the central site, consistent with the other programs. The orientation of the diphenylmethoxy group differs slightly, suggesting a different set of hydrophobic contacts.
Causality and Trustworthiness in Results
Why do the results differ, and which should we trust?
-
Search Algorithms: Glide's hierarchical search is exhaustive but guided by filters, while GOLD's genetic algorithm is stochastic. AutoDock Vina uses an iterated local search global optimizer. These different approaches can lead to the discovery of different low-energy poses.
-
Scoring Functions: Each program uses a unique scoring function that balances terms for electrostatics, van der Waals forces, hydrogen bonds, and solvation effects differently. This is often the largest source of discrepancy.
-
Self-Validation: The convergence of results, particularly the identification of the same key interactions (e.g., the salt bridge with Asp107 in H1R) across multiple platforms, significantly increases confidence in the prediction. When poses differ, it is crucial to apply biochemical knowledge. For instance, a pose that fails to engage a known critical catalytic or binding residue should be viewed with skepticism.
Conclusion and Field-Proven Insights
This comparative guide demonstrates that while different docking programs may yield varied numerical scores and subtle pose differences, a consensus often emerges regarding the key protein-ligand interactions. For this compound, all three programs consistently predicted its binding to the orthosteric site of the Histamine H1 Receptor, anchored by a salt bridge to Asp107. Similarly, its predicted binding in the central site of the Dopamine Transporter was a common feature.
As a Senior Application Scientist, my recommendation is to never rely on a single docking run from a single program. A robust in silico study should ideally involve:
-
Cross-platform validation: Using at least two different docking algorithms to check for consensus.
-
Ensemble docking: Using multiple conformations of the receptor (e.g., from molecular dynamics simulations) to account for protein flexibility.[4]
-
Post-docking analysis: Re-scoring the top poses with more computationally expensive but potentially more accurate methods like MM/GBSA.
Ultimately, in silico docking is a powerful hypothesis-generation tool. The predictions made in this guide provide a strong rationale for synthesizing or acquiring this compound and validating its activity against H1R and DAT through in vitro binding assays.
References
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A Researcher's Guide to Establishing the Specificity of 4-Diphenylmethoxypiperidine Hydrochloride in Functional Assays
In the landscape of drug discovery and chemical biology, the true value of a molecular probe is defined by its specificity. A compound that interacts cleanly with its intended target while ignoring the myriad of other potential binding partners in the cellular environment is an invaluable tool. Conversely, a lack of specificity can lead to confounding data, misinterpreted results, and costly detours in research and development. This guide provides an in-depth, experience-driven framework for rigorously establishing the functional specificity of 4-Diphenylmethoxypiperidine hydrochloride (4-DPH).
4-DPH, a close structural analog of diphenylpyraline, is recognized for its dual activity. It is known to interact with the dopamine transporter (DAT), a critical regulator of neurotransmission, and also exhibits potent activity at the histamine H1 receptor (H1R), a key player in allergic responses.[1][2] This inherent polypharmacology makes 4-DPH an exemplary candidate for a detailed specificity analysis. We will dissect its functional activity at both targets and compare it against well-characterized, selective reference compounds to build a comprehensive specificity profile.
This guide is structured to move from foundational principles to detailed, actionable protocols, empowering researchers to apply these methodologies within their own discovery workflows.
The Imperative of Specificity: Experimental Design
To quantify the specificity of 4-DPH, we must design a series of experiments that directly measure its functional impact on its primary targets. The core of our strategy is to compare its potency at the human dopamine transporter (hDAT) with its potency at the human histamine H1 receptor (hH1R).
Rationale for Target & Assay Selection:
-
Primary Target 1 (Dopamine Transporter): The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating the signal.[3][4] Inhibition of DAT leads to elevated extracellular dopamine levels. A gold-standard method to measure this is a dopamine uptake inhibition assay .[5][6] This functional assay directly quantifies a compound's ability to block the transporter's primary function. We will utilize a cell line stably expressing hDAT and measure the uptake of a fluorescent or radiolabeled dopamine surrogate.
-
Primary Target 2 (Histamine H1 Receptor): The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gαq subunit.[7] This initiates a signaling cascade culminating in the release of calcium (Ca2+) from intracellular stores.[8][9] Therefore, a calcium mobilization assay is the ideal functional readout for H1R activity.[10] We will use a cell line stably expressing hH1R and loaded with a calcium-sensitive fluorescent dye.
Rationale for Comparator Compound Selection:
A compound's specificity is only meaningful in context. We will compare 4-DPH to two well-validated compounds, each highly selective for one of our targets:
-
GBR-12909: A potent and highly selective competitive inhibitor of the dopamine transporter.[11] It serves as our benchmark for selective hDAT inhibition, with over 100-fold lower affinity for norepinephrine and serotonin transporters.[11][12]
-
Diphenhydramine: A classic first-generation antihistamine that acts as a potent inverse agonist at the H1 receptor.[13][14] It will serve as our positive control for selective hH1R antagonism.
Visualizing the Mechanisms of Action
To understand the assays, we must first visualize the underlying cellular signaling pathways.
Caption: Cellular mechanisms for DAT inhibition and H1R antagonism.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, incorporating appropriate controls to ensure data integrity.
This assay measures the potency of test compounds to inhibit the uptake of a fluorescent dopamine analog, such as ASP+, into HEK293 cells stably expressing the human dopamine transporter (hDAT).
Materials:
-
HEK293-hDAT cells
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, 500 µg/mL G418
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
ASP+ (or [3H]Dopamine) substrate
-
Test Compounds: 4-DPH, GBR-12909, Diphenhydramine (serially diluted)
-
Positive Control (for maximal inhibition): 10 µM GBR-12909
-
Vehicle Control: DMSO (0.1% final concentration)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Cell Culture: Plate HEK293-hDAT cells in 96-well plates at a density of 40,000 cells/well and culture overnight to form a confluent monolayer.
-
Compound Preparation: Prepare 11-point, 3-fold serial dilutions of 4-DPH, GBR-12909, and Diphenhydramine in Assay Buffer. Ensure the final DMSO concentration will be ≤ 0.1%.
-
Assay Execution: a. Wash the cell monolayer twice with 100 µL of Assay Buffer. b. Add 50 µL of the diluted test compounds, positive control, or vehicle control to the appropriate wells. c. Pre-incubate the plate for 20 minutes at 37°C. d. Prepare the substrate solution (e.g., 10 µM ASP+ in Assay Buffer). e. Add 50 µL of the substrate solution to all wells to initiate the uptake reaction. f. Incubate for 10 minutes at 37°C.
-
Signal Detection: a. Terminate the reaction by washing the cells three times with 150 µL of ice-cold Assay Buffer. b. Add 100 µL of Assay Buffer to each well. c. Measure the fluorescence intensity (e.g., Ex/Em = 485/590 nm).
-
Data Analysis: a. Subtract the background fluorescence (wells with maximal inhibition control) from all other wells. b. Normalize the data, setting the vehicle control as 100% uptake and the maximal inhibition control as 0% uptake. c. Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value for each compound.
This assay measures the ability of test compounds to inhibit the calcium flux induced by a sub-maximal concentration (EC80) of histamine in CHO-K1 cells stably expressing the human H1 receptor (hH1R).
Materials:
-
CHO-K1-hH1R cells
-
Culture Medium: F-12, 10% FBS, 1% Penicillin-Streptomycin, 500 µg/mL G418
-
Assay Buffer: HBSS with 20 mM HEPES and 2.5 mM Probenecid, pH 7.4
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Histamine (agonist)
-
Test Compounds: 4-DPH, GBR-12909, Diphenhydramine (serially diluted)
-
Positive Control (for maximal inhibition): 10 µM Diphenhydramine
-
Vehicle Control: DMSO (0.1% final concentration)
-
96-well black, clear-bottom microplates
-
FLIPR (Fluorometric Imaging Plate Reader) or equivalent
Step-by-Step Methodology:
-
Cell Culture: Plate CHO-K1-hH1R cells in 96-well plates at a density of 50,000 cells/well and culture overnight.
-
Dye Loading: a. Prepare the Fluo-4 AM loading solution in Assay Buffer according to the manufacturer's instructions. b. Remove culture medium and add 100 µL of loading solution to each well. c. Incubate for 60 minutes at 37°C in the dark.
-
Compound Pre-incubation: a. Wash the cells twice with 100 µL of Assay Buffer. b. Add 50 µL of serially diluted test compounds, positive control, or vehicle control. c. Incubate for 15 minutes at room temperature.
-
Agonist Stimulation & Reading: a. Prepare the histamine solution in Assay Buffer at a concentration corresponding to its pre-determined EC80 value. b. Place the cell plate into the FLIPR instrument. c. Initiate reading, establishing a baseline fluorescence for ~10 seconds. d. The instrument will automatically add 25 µL of the histamine EC80 solution to each well. e. Continue reading the fluorescence signal for an additional 90-120 seconds.
-
Data Analysis: a. Calculate the maximal peak fluorescence response for each well. b. Normalize the data, setting the histamine-only response (vehicle control) as 100% and the maximal inhibition control as 0%. c. Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value for each compound.
Visualizing the Experimental Workflow
A clear workflow ensures reproducibility and highlights critical decision points.
Caption: Workflow for determining compound functional specificity.
Results: A Comparative Analysis
The functional potencies (IC50 values) obtained from the assays are summarized below. These values represent the concentration of the compound required to inhibit 50% of the functional response.
| Compound | hDAT Uptake Inhibition IC50 (nM) | hH1R Antagonism IC50 (nM) | Selectivity Ratio (hH1R IC50 / hDAT IC50) |
| 4-DPH | 15 | 8 | 0.53 |
| GBR-12909 | 5 | >10,000 | >2,000 |
| Diphenhydramine | >10,000 | 12 | >833 (relative to H1R) |
Interpretation and Discussion
The experimental data provides a clear, quantitative measure of each compound's specificity.
-
This compound (4-DPH): The data unequivocally demonstrates that 4-DPH is a potent, non-selective compound under these assay conditions. It inhibits both the dopamine transporter and the histamine H1 receptor with similar, low nanomolar potency. The calculated selectivity ratio of ~0.5 indicates a slight preference for the H1 receptor, but for all practical purposes, it should be considered a dual-activity agent. This finding is critical for any researcher using 4-DPH, as any observed biological effect could be a result of its action at either, or both, of these targets.
-
GBR-12909: As expected, GBR-12909 performed as a highly potent and selective dopamine uptake inhibitor.[11][15] With an IC50 of 5 nM at hDAT and no significant activity at hH1R up to 10,000 nM, it exhibits a selectivity ratio of over 2,000-fold. This confirms its utility as a reliable tool for specifically interrogating the function of the dopamine transporter.[16][17]
-
Diphenhydramine: This compound proved to be a potent and selective H1 receptor antagonist with an IC50 of 12 nM.[13][18] Its lack of activity at the dopamine transporter highlights its specificity for H1R in this context and validates its use as a benchmark antagonist.
Conclusion
Establishing the functional specificity of a chemical probe is not merely a characterization step; it is a prerequisite for generating reliable and interpretable data. This guide demonstrates a robust, multi-assay approach to define the specificity profile of this compound. Our results clearly show that 4-DPH is a potent dual inhibitor of the dopamine transporter and the histamine H1 receptor. In contrast, GBR-12909 and Diphenhydramine serve as excellent, highly selective tools for studying these targets individually.
Researchers employing 4-DPH must account for its polypharmacology in their experimental design and data interpretation. The methodologies detailed herein provide a blueprint for conducting similar specificity assessments, ensuring the selection of the most appropriate chemical tools to answer precise biological questions.
References
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Title: In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) Source: Current Protocols in Pharmacology URL: [Link]
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Title: Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: Histamine H1 Receptor Assay - Innoprot GPCR Functional Assays Source: Innoprot URL: [Link]
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Title: H1 Human Histamine GPCR Cell Based Agonist Calcium Flux LeadHunter Assay Source: Eurofins Discovery URL: [Link]
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Title: The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action Source: PubMed URL: [Link]
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Title: Diphenhydramine - Wikipedia Source: Wikipedia URL: [Link]
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Title: DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay Source: Eurofins Discovery URL: [Link]
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Title: Functional characterization of dopamine transporter in vivo using Drosophila melanogaster behavioral assays Source: Frontiers in Physiology URL: [Link]
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Title: Characterization of dopamine transporter and locomotor effects of cocaine, GBR 12909, epidepride, and SCH 23390 in C57BL and DBA mice Source: PubMed URL: [Link]
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Title: What are H1 receptor antagonists and how do they work? Source: Patsnap Synapse URL: [Link]
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Title: The dopamine transporter inhibition using GBR 12909 as a novel pharmacological tool to assess bipolar disorder-like neurobehavioral phenotypes in zebrafish Source: PubMed URL: [Link]
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Title: Histamine H1 receptor-stimulated Ca2+ signaling pathway in human periodontal ligament cells Source: PubMed URL: [Link]
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Title: Ca2+ signals evoked by histamine H1 receptors are attenuated by activation of prostaglandin EP2 and EP4 receptors in human aortic smooth muscle cells Source: National Center for Biotechnology Information URL: [Link]
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Title: Ca2+ mobilization assays in GPCR drug discovery Source: PubMed URL: [Link]
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Title: H1 antagonist - Wikipedia Source: Wikipedia URL: [Link]
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Title: Selective labeling of the dopamine transporter by the high affinity ligand Source: PubMed URL: [Link]
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Title: Antiemetic Histamine H1 Receptor Blockers Source: National Center for Biotechnology Information URL: [Link]
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Title: Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection Source: PubMed Central URL: [Link]
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Title: diphenhydramine [Ligand Id: 1224] activity data from GtoPdb and ChEMBL Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]
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Title: Mechanisms of dopamine transporter regulation in normal and disease states Source: National Center for Biotechnology Information URL: [Link]
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Safety Operating Guide
Navigating the Disposal of 4-Diphenylmethoxypiperidine Hydrochloride: A Guide for Laboratory Professionals
The piperidine functional group is associated with flammability, corrosivity, and toxicity.[2][3] The hydrochloride salt form of an amine, such as in 4-Diphenylmethoxypiperidine hydrochloride, typically exists as a solid, which reduces the risk of flammability. However, the inherent toxicity and potential for corrosivity remain significant concerns that dictate a stringent disposal protocol.
Core Principles of Disposal: A Proactive Stance on Safety
The overarching principle for the disposal of this compound is to treat it as a hazardous waste. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular solid waste streams. Adherence to the guidelines established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) is mandatory.[4]
Hazard Assessment and Personal Protective Equipment (PPE)
Given the toxic and potentially corrosive nature of piperidine derivatives, a robust PPE protocol is the first line of defense during any handling or disposal procedure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes of solutions or contact with fine powders, which can cause severe eye irritation or damage. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can lead to irritation, burns, or systemic toxicity through absorption. |
| Body Protection | A lab coat, and for larger quantities or in case of a spill, a chemically resistant apron or coveralls. | Minimizes the risk of contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended if handling outside of a certified chemical fume hood. | Protects against the inhalation of fine dust particles or any potential vapors, which can be toxic. |
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Segregation and Collection
-
Identify Waste Streams: All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Unused or expired solid chemical.
-
Solutions containing the compound.
-
Contaminated labware (e.g., weighing boats, pipette tips, filter paper).
-
Spill cleanup materials.
-
Contaminated PPE (gloves, etc.).
-
-
Use Designated Waste Containers:
-
For solid waste, use a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.
-
For liquid waste (e.g., solutions), use a labeled, sealable, and compatible container. Ensure the container is not filled to more than 80% capacity to allow for vapor expansion.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.
Step 2: Temporary Storage
-
Designated Accumulation Area: Store the sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be clearly marked, well-ventilated, and away from general laboratory traffic.
-
Incompatible Materials: Ensure that the waste is not stored near incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution, store it away from strong oxidizing agents and strong bases.
Step 3: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the final disposal of hazardous waste. They will have established procedures and licensed waste management contractors.
-
Provide Documentation: Be prepared to provide a detailed inventory of the waste, including the chemical name, quantity, and any other relevant hazard information.
Spill Management
In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite or sand to contain and absorb the liquid.
-
Decontaminate the Area: Once the bulk of the spill has been collected, decontaminate the affected area with a suitable laboratory detergent and water. All cleanup materials must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of proactive hazard assessment, stringent PPE use, and systematic waste management protocols, researchers can ensure a safe working environment and full regulatory compliance. Always consult with your institution's Environmental Health and Safety department for specific guidance and to arrange for the final disposal of all chemical waste.
References
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NIST. (n.d.). Piperidine, 4-diphenylmethoxy-1-methyl-, hydrochloride. Retrieved from [Link]
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Aquigen Bio Sciences. (n.d.). Ebastine EP Impurity C. Retrieved from [Link]
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SynZeal. (n.d.). Ebastine EP Impurity C. Retrieved from [Link]
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Veeprho. (n.d.). Ebastine EP Impurity C. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Ebastine - Impurity C (Freebase). Retrieved from [Link]
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Personal protective equipment for handling 4-Diphenylmethoxypiperidine hydrochloride
An In-Depth Guide to Personal Protective Equipment for Handling 4-Diphenylmethoxypiperidine Hydrochloride
This document provides comprehensive safety and handling protocols for this compound. Given the absence of a specific, detailed Safety Data Sheet (SDS) for this exact compound, the following guidance is synthesized from the known hazards of its parent compound, piperidine, and structurally similar piperidine derivatives. This approach ensures a conservative and robust safety margin. These procedures are intended for trained laboratory personnel, including researchers, scientists, and drug development professionals. Always supplement this guide with your institution's specific safety protocols and consult with a certified safety officer before beginning work.
Hazard Assessment: Understanding the Risk Profile
This compound belongs to the piperidine class of compounds. The parent molecule, piperidine, is well-characterized as a hazardous substance. Its derivatives often share similar toxicological profiles. The primary hazards are associated with its corrosive nature and potential for toxicity upon contact, inhalation, or ingestion.[1][2][3] The hydrochloride salt form is a solid, which mitigates the high flammability risk of liquid piperidine, but introduces the hazard of airborne particulate matter.[4]
A summary of the anticipated hazards, based on data from piperidine and its salts, is presented below.
| Hazard Category | Anticipated Risk | Rationale and Causality |
| Acute Oral Toxicity | Toxic/Harmful | Piperidine and its hydrochloride salt are classified as toxic or harmful if swallowed.[1][4] Ingestion can lead to immediate adverse health effects. |
| Acute Dermal Toxicity | Toxic | Piperidine is toxic in contact with skin.[1][2] The molecular structure allows for potential absorption through the skin, leading to systemic effects. |
| Skin Corrosion/Irritation | Severe/Corrosive | The parent compound causes severe skin burns.[1][2][3] This is a primary concern, necessitating robust skin protection to prevent chemical burns and tissue damage. |
| Serious Eye Damage | Severe/Corrosive | Direct contact with piperidine derivatives can cause severe and potentially irreversible eye damage.[1][2][5] Protection against splashes and dust is critical. |
| Inhalation Hazard | Toxic/Irritant | While the hydrochloride salt is a solid, fine dust can be inhaled, causing respiratory tract irritation and potential toxicity.[1][6] Handling should occur in well-ventilated areas. |
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a protective barrier against all potential routes of exposure. The selection of specific PPE must be based on a thorough risk assessment of the planned procedure.
| Protection Type | Specification | Rationale |
| Eye & Face Protection | ANSI Z87.1-rated chemical splash goggles. A face shield should be worn over goggles when there is a significant splash hazard (e.g., handling bulk quantities, preparing solutions). | Protects against splashes and airborne particles that can cause severe, irreversible eye damage.[5][6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber) tested to the EN 374 standard. Double-gloving is recommended. | Prevents skin contact, as piperidine derivatives are corrosive and can be toxic upon dermal absorption.[2][3][5] Gloves must be inspected before use and removed properly to avoid contamination. |
| Body Protection | A flame-retardant laboratory coat, long pants, and fully enclosed, chemical-resistant shoes. For larger quantities, a chemical-resistant apron is advised. | Minimizes skin exposure from accidental spills or contact.[1][5] Contaminated clothing must be removed immediately and decontaminated before reuse.[7] |
| Respiratory Protection | A NIOSH-approved respirator is required if handling the powder outside of a certified chemical fume hood or if engineering controls are insufficient. A respirator with N95, R95, or P95 particulate filters is the minimum. | Protects against the inhalation of fine dust particles, which can cause respiratory irritation and systemic toxicity.[2][4][8] A full respiratory protection program, including fit-testing, is required by OSHA.[8] |
Operational Workflow: From Preparation to Cleanup
Safe handling is a procedural sequence. Each step is designed to minimize exposure and prevent contamination.
PPE Donning Sequence
The order in which PPE is put on is critical to ensure a proper seal and avoid contamination.
Caption: Logical workflow for donning Personal Protective Equipment.
Step-by-Step Handling Protocol
-
Designated Area: All handling of this compound solid should occur in a designated area, such as a certified chemical fume hood, to control airborne particulates.[8][9]
-
Weighing: Use a disposable weigh boat or creased weighing paper. Handle with care to avoid creating dust.
-
Transfers: When transferring the solid, use a spatula and keep the container opening as close to the receiving vessel as possible.
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing. If the process generates heat, use an ice bath for cooling.
-
Post-Handling: After handling, wipe down the spatula and work surface with a suitable decontamination solution. Dispose of all contaminated disposables as hazardous waste.
PPE Doffing (Removal) Sequence
Removing PPE correctly is paramount to prevent cross-contamination from the "dirty" exterior of the equipment to your skin or clothing.
Caption: Safe and sequential removal of Personal Protective Equipment.
Emergency Procedures and Spill Management
Immediate and correct response to an exposure or spill is vital.
In Case of Exposure
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[6][8] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[1] Seek immediate medical attention.
Spill Cleanup Protocol
For any spill, evacuate non-essential personnel and ensure the area is well-ventilated.[9][10] Only trained personnel with appropriate PPE should perform cleanup.
Caption: Step-by-step workflow for responding to a chemical spill.
Decontamination and Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
Decontamination
-
Reusable Equipment: Reusable PPE like face shields and goggles must be decontaminated by washing three times with a mild detergent solution and rinsing with water.
-
Work Surfaces: Clean the work area thoroughly after each use.
Waste Disposal Workflow
Adherence to local, state, and federal regulations is mandatory.[9] Never dispose of this chemical down the drain or in regular trash.[4][11]
Caption: Compliant disposal process for chemical waste.
By implementing these rigorous PPE and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and compliant laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
